molecular formula C6H3BrClNO2 B1525315 6-Bromo-3-chloropicolinic acid CAS No. 1060815-76-0

6-Bromo-3-chloropicolinic acid

Cat. No.: B1525315
CAS No.: 1060815-76-0
M. Wt: 236.45 g/mol
InChI Key: NVXKODKSZLGOCI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropicolinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXKODKSZLGOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696423
Record name 6-Bromo-3-chloropyridine-2-carboxylic acid
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-76-0
Record name 6-Bromo-3-chloro-2-pyridinecarboxylic acid
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Record name 6-Bromo-3-chloropyridine-2-carboxylic acid
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Record name 6-Bromo-3-chloropicolinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: A Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-chloropicolinic acid is a di-halogenated heterocyclic carboxylic acid that has emerged as a valuable and highly functionalized building block in modern drug discovery and development. Its strategic placement of reactive handles—a carboxylic acid, a chloro group, and a bromo group—on the pyridine scaffold allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical profile, a detailed, field-proven synthesis protocol with mechanistic insights, its critical applications as a key intermediate, particularly in the development of epigenetic modulators, and essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Chemical Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-bromo-3-chloropyridine-2-carboxylic acid, is a solid, crystalline compound at room temperature. The presence of both a bromine and a chlorine atom provides distinct reactivity profiles, with the C6-Br bond being particularly susceptible to palladium-catalyzed cross-coupling reactions and the C3-Cl bond amenable to nucleophilic aromatic substitution (SNAr). The carboxylic acid at the C2 position serves as a versatile handle for amide bond formation, esterification, or other derivatizations.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 6-bromo-3-chloropyridine-2-carboxylic acid[1]
CAS Number 1060815-76-0[2][3]
Molecular Formula C₆H₃BrClNO₂[4]
Molecular Weight 236.45 g/mol [4]
Appearance Solid powder[3]
Storage Temperature 2-8°C, Inert atmosphere[3]
SMILES String O=C(O)C1=NC(Br)=CC=C1Cl[4]
InChI Key NVXKODKSZLGOCI-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted picolinic acids often involves the introduction of the carboxylic acid functionality in the final steps, typically via the hydrolysis of a nitrile precursor. This strategy is advantageous as the nitrile group is robust and tolerates a wide range of reaction conditions used to construct the substituted pyridine core. A representative and industrially relevant synthesis for a closely related isomer, 3-bromo-6-chloropyridyl-2-formic acid, has been disclosed, and its logic is directly applicable to the synthesis of the title compound.[5] This three-step sequence involves N-oxidation, regioselective cyanation, and subsequent hydrolysis.

Representative Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of halogenated picolinic acids.[5] The logical workflow starts from a commercially available pyridine derivative.

Step 1: N-Oxidation of 2-Bromo-5-chloropyridine The initial step involves the oxidation of the pyridine nitrogen. This is a critical activation step; the resulting N-oxide electronically activates the C2 and C6 positions for subsequent nucleophilic attack. Reagents like urea-hydrogen peroxide complex with an anhydride (e.g., trifluoroacetic anhydride) are effective for this transformation, offering a safer alternative to traditional peroxy acids.

  • Procedure:

    • To a solution of 2-bromo-5-chloropyridine (1.0 equiv) in a suitable solvent such as chloroform, add urea-hydrogen peroxide (2.1 equiv).

    • Cool the mixture in an ice bath.

    • Slowly add trifluoroacetic anhydride (2.0 equiv) while maintaining the internal temperature below 10°C.

    • Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.

    • Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to decompose excess oxidant.

    • Separate the organic layer, extract the aqueous layer with chloroform, and combine the organic phases.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-chloropyridine N-oxide.

Step 2: Cyanation of 2-Bromo-5-chloropyridine N-oxide The introduction of the nitrile at the C2 position is achieved by reacting the N-oxide with a cyanide source. Trimethylsilyl cyanide (TMSCN) is a commonly used reagent for this purpose, often in the presence of a non-nucleophilic base like triethylamine (TEA). The reaction proceeds via an addition-elimination mechanism, where the cyanide attacks the activated C2 position, followed by rearomatization and loss of the N-oxide functionality.

  • Procedure:

    • Dissolve the 2-bromo-5-chloropyridine N-oxide (1.0 equiv) in a polar aprotic solvent like acetonitrile.

    • Add triethylamine (TEA) (2.0 equiv).

    • Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 6-bromo-3-chloropyridine-2-carbonitrile.

Step 3: Hydrolysis of 6-Bromo-3-chloropyridine-2-carbonitrile The final step is the vigorous hydrolysis of the nitrile to the carboxylic acid. This transformation requires harsh conditions, typically strongly acidic or basic media at elevated temperatures. Concentrated sulfuric acid is highly effective for this purpose.

  • Procedure:

    • Carefully add 6-bromo-3-chloropyridine-2-carbonitrile (1.0 equiv) to concentrated sulfuric acid (e.g., 90% aqueous solution).

    • Heat the mixture to a high temperature (e.g., 180°C) for 2-3 hours.[5]

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • The solid precipitate is collected by filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Dry the solid under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Bromo-5-chloropyridine B 2-Bromo-5-chloropyridine N-oxide A->B Urea-H₂O₂, TFAA Chloroform, 0°C to RT C 6-Bromo-3-chloropyridine-2-carbonitrile B->C TMSCN, TEA Acetonitrile, Reflux D This compound C->D Conc. H₂SO₄ 180°C

Caption: A representative three-step synthesis pathway to this compound.

Applications in Drug Discovery & Development

The true value of this compound lies in its utility as a versatile intermediate for constructing complex molecules, particularly in the field of oncology and inflammatory diseases. The orthogonally reactive sites allow for a modular and convergent approach to building diverse chemical libraries.

Key Intermediate for Bromodomain Inhibitors

A primary application of this molecule is in the synthesis of inhibitors targeting bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4, and BRDT).[2][6] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene transcription. Their dysregulation is implicated in various cancers and inflammatory conditions, making them attractive therapeutic targets.[7]

The this compound scaffold provides an ideal platform for developing BET inhibitors. A typical synthetic strategy involves:

  • Amide Coupling: The carboxylic acid is coupled with a desired amine fragment, often a complex heterocyclic amine that will occupy a key pocket in the bromodomain active site.

  • Cross-Coupling: The C6-bromo position is then functionalized, typically via a Suzuki or Stille coupling, to introduce an aryl or heteroaryl group that provides additional binding interactions and modulates physicochemical properties.

  • Substitution (Optional): The C3-chloro group can be substituted via SNAr to further elaborate the molecule, although it is often retained in the final structure.

Logical Relationship Diagram for Scaffolding

Scaffolding_Utility cluster_0 Molecular Elaboration Start This compound Amide Amide Intermediate Start->Amide Amide Coupling (R₁-NH₂) Final Diverse BET Inhibitor Library Amide->Final Suzuki Coupling (R₂-B(OH)₂)

Caption: Versatility of the scaffold for building a diverse inhibitor library.

Analytical Characterization (Predicted)

While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found, a predicted spectrum can be derived from established principles of NMR spectroscopy and data from similar structures.[5][8] The data presented here are for illustrative purposes to guide a researcher in confirming the structure of the synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
COOH~13.5 (broad s, 1H)~165Acidic proton, typically very broad and downfield. Carbonyl carbon chemical shift is characteristic.
C2-~148Quaternary carbon adjacent to nitrogen and bearing the carboxyl group.
C3-~135Quaternary carbon bearing the electron-withdrawing chloro group.
H4~8.1 (d, J ≈ 8.5 Hz)~141Aromatic proton deshielded by the adjacent nitrogen and chloro group.
H5~7.9 (d, J ≈ 8.5 Hz)~125Aromatic proton coupled to H4.
C6-~122Quaternary carbon bearing the bromo group.

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument.

Safety, Handling, and Storage

This compound is classified as acutely toxic if swallowed and requires careful handling by trained personnel in a well-ventilated chemical fume hood.[4]

  • GHS Hazard Classification: Acute Toxicity, Oral (Category 3).[4]

  • Signal Word: Danger.[4]

  • Hazard Statement (H-code): H301 - Toxic if swallowed.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important intermediate whose value is defined by the orthogonal reactivity of its functional groups. Its well-defined synthesis and its demonstrated utility in the construction of high-value therapeutic candidates, such as BET bromodomain inhibitors, underscore its significance in medicinal chemistry. This guide provides the core technical knowledge required for researchers to effectively synthesize, handle, and strategically implement this versatile building block in their drug discovery programs.

References

  • Compounds for use as bromodomain inhibitors. EP2792355A1. (2014).
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. CN102993086A. (2013).
  • Muller, S., Filippakopoulos, P., & Knapp, S. (2011). Bromodomains as therapeutic targets. Expert reviews in molecular medicine, 13, e29.
  • 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. (n.d.). ResearchGate.

Sources

A Comprehensive Technical Guide to 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1060815-76-0

Introduction: A Versatile Halogenated Pyridine Building Block

6-Bromo-3-chloropicolinic acid is a di-halogenated derivative of picolinic acid, a fundamental heterocyclic scaffold.[1] Its strategic placement of chloro and bromo substituents, coupled with the carboxylic acid functionality, makes it a highly valuable and versatile intermediate in medicinal chemistry and materials science. The distinct reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization through various cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation or other modifications. This guide provides an in-depth exploration of its chemical properties, a robust synthesis protocol, key applications, and essential safety protocols for researchers, scientists, and drug development professionals. Its potential utility in the development of compounds targeting bromodomains or inhibiting keratinocyte proliferation highlights its significance in modern drug discovery.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research. This compound is typically supplied as a white to off-white solid, and its key properties are summarized in the table below.[3][4]

PropertyValueSource(s)
CAS Number 1060815-76-0[2][3][5]
Molecular Formula C₆H₃BrClNO₂[2][6]
Molecular Weight 236.45 g/mol [2][6]
IUPAC Name 6-bromo-3-chloropyridine-2-carboxylic acid[5][7]
Appearance White to off-white solid/powder[3][4]
Purity Typically ≥96%[4][5]
Storage Conditions 2-8°C, under inert atmosphere[3][4]
Predicted Density 1.917 ± 0.06 g/cm³[3][4]
Predicted pKa 2.00 ± 0.25[3][4]
Predicted Boiling Point 349.4 ± 42.0 °C at 760 mmHg[4]
InChI Key NVXKODKSZLGOCI-UHFFFAOYSA-N[5][6]
Canonical SMILES C1=CC(=NC(=C1Cl)C(=O)O)Br[8]

Rational Synthesis and Mechanistic Insights

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for the potential in-house production of derivatives. A robust and scalable synthesis of halogenated picolinic acids often involves a multi-step sequence starting from a simpler, commercially available pyridine derivative. The following protocol is a well-established pathway for a closely related isomer, adapted here for the synthesis of this compound, commencing from 6-bromo-3-chloropyridine. This method avoids the use of highly toxic reagents like sodium cyanide by employing a safer cyanating agent.

Overall Synthetic Workflow

The synthesis proceeds in three main stages: N-oxidation, cyanation at the 2-position, and subsequent hydrolysis of the nitrile to the target carboxylic acid.

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Hydrolysis A 6-Bromo-3-chloropyridine B 6-Bromo-3-chloropyridine N-oxide A->B Urea-Hydrogen Peroxide, Trifluoroacetic Anhydride (TFAA) C 6-Bromo-3-chloro-2-cyanopyridine B->C Trimethylsilyl Cyanide (TMSCN), Triethylamine (TEA) D This compound C->D H₂SO₄ (aq), Heat

Caption: Three-stage synthesis of this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Bromo-3-chloropyridine N-oxide

  • Rationale: The initial pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution. N-oxidation transforms the pyridine into its N-oxide, which places a partial positive charge on the ring carbons (especially C2 and C4) and makes them susceptible to nucleophilic attack. It also activates the C2-H bond for subsequent functionalization. Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide, and trifluoroacetic anhydride (TFAA) acts as an activator for the oxidation.

  • Procedure:

    • To a solution of 6-bromo-3-chloropyridine (1.0 eq) in a suitable solvent like chloroform or dichloromethane, add urea-hydrogen peroxide (2.1 eq).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add trifluoroacetic anhydride (2.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours until TLC or LC-MS analysis indicates full consumption of the starting material.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Stage 2: Synthesis of 6-Bromo-3-chloro-2-cyanopyridine

  • Rationale: With the N-oxide in hand, the C2 position is now activated for nucleophilic attack. Trimethylsilyl cyanide (TMSCN) serves as a less hazardous cyanide source compared to alkali metal cyanides. Triethylamine is added as a base to facilitate the reaction.

  • Procedure:

    • Dissolve the crude 6-Bromo-3-chloropyridine N-oxide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq).

    • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-cyanopyridine derivative.

Stage 3: Hydrolysis to this compound

  • Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is a classic transformation that can be achieved under either acidic or basic conditions. Strong acid hydrolysis, using concentrated sulfuric acid, is often efficient and leads to the direct precipitation of the carboxylic acid product upon workup.

  • Procedure:

    • Carefully add the purified 6-Bromo-3-chloro-2-cyanopyridine (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

    • Heat the reaction mixture to reflux (typically 100-110 °C) for 6-8 hours. The progress can be monitored by observing the cessation of gas evolution (ammonia) and by TLC/LC-MS.

    • Cool the reaction mixture in an ice bath. The product will often precipitate from the acidic solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acid.

    • Dry the product under vacuum to yield the final this compound. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for higher purity if needed.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end product but a crucial building block. Its value lies in the differential reactivity of its functional groups, enabling chemists to construct complex molecular architectures.

  • Scaffold for Bromodomain Inhibitors: Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in cancer and inflammation. The picolinic acid scaffold can be elaborated to create potent and selective inhibitors that occupy the acetyl-lysine binding pocket. The bromo and chloro substituents provide vectors for introducing further complexity via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to improve potency and pharmacokinetic properties.

  • Intermediate for Agrochemicals: Halogenated pyridine derivatives are a cornerstone of modern agrochemicals, including herbicides and fungicides. This molecule serves as a key starting material for creating novel active ingredients.

  • Synthesis of Bioactive Compounds: It has been identified as a potential starting point for compounds that inhibit keratinocyte proliferation, suggesting applications in dermatological disorders.[2][3]

Hypothetical Drug Discovery Workflow

The diagram below illustrates how this compound can be utilized in a typical fragment-based or lead optimization campaign.

G A This compound (Starting Material) B Amide Coupling (R¹-NH₂) A->B Step 1 D Intermediate A B->D C Suzuki Coupling (R²-B(OH)₂) E Final Compound (Lead Candidate) C->E D->C Step 2 F Biological Screening (e.g., Bromodomain Assay) E->F

Caption: Role of the title compound in a lead optimization workflow.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. It is classified as acutely toxic if swallowed and causes skin and eye irritation.[6][7]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[6][9]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[7]

    • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling Precautions: Avoid formation of dust and aerosols.[10] Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[11][12]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6][12]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[3][4][10] Keep away from incompatible materials such as strong oxidizing agents.

References

  • Pharmaffiliates. This compound. [Link]
  • PubChemLite. This compound (C6H3BrClNO2). [Link]
  • Wikipedia. Picolinic acid. [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 6-Bromo-3-chloropicolinic Acid, a pivotal intermediate in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Picolinic Acids

This compound, systematically named 6-bromo-3-chloropyridine-2-carboxylic acid , is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro substituents on the picolinic acid scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The presence of multiple reaction sites allows for selective and diverse chemical transformations, making it a valuable starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging applications in drug discovery, with a particular focus on its role in the generation of innovative bromodomain inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 6-bromo-3-chloropyridine-2-carboxylic acid[1][2]
CAS Number 1060815-76-0[2][3]
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Solid (form may vary)
Storage 2-8°C, Refrigerator[3]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A logical synthetic approach would involve the initial synthesis of a suitable pyridine precursor followed by sequential halogenation and oxidation or carboxylation. For instance, starting from a commercially available chloropicoline, one could envision a bromination step followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation and may require optimization.

Step 1: Bromination of a Substituted Picoline

The rationale for this step is the regioselective introduction of a bromine atom onto the pyridine ring. The choice of brominating agent and reaction conditions is crucial to control the position of bromination.

  • To a solution of the appropriate chloropicoline precursor in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

  • Heat the reaction mixture to initiate the bromination reaction. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Step 2: Oxidation to the Carboxylic Acid

This step aims to convert the methyl group of the picoline into a carboxylic acid. Strong oxidizing agents are typically employed for this transformation.

  • The brominated chloropicoline from the previous step is dissolved in an appropriate solvent, such as aqueous sulfuric acid.

  • A strong oxidizing agent, for instance, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added portion-wise to the reaction mixture, maintaining the temperature with an ice bath.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC or LC-MS.

  • The reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Synthesis_Workflow Start Substituted Chloropicoline Step1 Bromination (e.g., NBS, initiator) Start->Step1 Intermediate Brominated Chloropicoline Step1->Intermediate Step2 Oxidation (e.g., KMnO₄) Intermediate->Step2 End This compound Step2->End

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be predicted based on its chemical structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically in the range of 160-185 ppm).[4][5] The chemical shifts of the aromatic carbons would be influenced by the positions of the bromine and chlorine atoms.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid's hydrogen-bonded dimer.[6] A strong carbonyl (C=O) stretching absorption would be observed around 1700-1730 cm⁻¹.[6]

Applications in Drug Discovery: A Focus on Bromodomain Inhibition

This compound has emerged as a valuable building block in the synthesis of potent and selective inhibitors of bromodomains.[3] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[7] Dysregulation of bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family, is implicated in various diseases, including cancer and inflammation.[7]

The structure of this compound provides an ideal starting point for the design of bromodomain inhibitors. The carboxylic acid group can be readily converted to an amide, which can mimic the acetylated lysine and form key hydrogen bonding interactions within the bromodomain binding pocket. The bromo and chloro substituents offer vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Logical Relationship in Bromodomain Inhibitor Design

Inhibitor_Design_Logic cluster_0 This compound cluster_1 Drug Discovery & Development Picolinic_Acid Picolinic Acid Scaffold Carboxylic Acid Bromo Substituent Chloro Substituent Amide_Formation Amide Formation Picolinic_Acid:cooh->Amide_Formation Mimics acetylated lysine SAR_Exploration Structure-Activity Relationship (SAR) Exploration Picolinic_Acid:br->SAR_Exploration Vector for modification Picolinic_Acid:cl->SAR_Exploration Vector for modification Amide_Formation->SAR_Exploration Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization Bromodomain_Inhibitor Potent & Selective Bromodomain Inhibitor Lead_Optimization->Bromodomain_Inhibitor

Caption: Logical flow from the starting material to a potential drug candidate.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Its versatile chemical nature, stemming from the presence of multiple reactive sites, makes it an attractive starting material for the synthesis of complex and biologically active molecules. The growing interest in bromodomain inhibitors as a novel class of therapeutics further highlights the importance of this key building block. This guide serves as a foundational resource for researchers and scientists, providing essential information to facilitate the use of this compound in the pursuit of new and innovative medicines.

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An In-depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromo-3-chloropicolinic acid, a halogenated pyridine carboxylic acid derivative of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, potential synthetic routes, and its emerging significance as a scaffold for developing targeted therapeutics.

Chemical Identity and Structure

This compound is a disubstituted picolinic acid, a class of compounds known for their chelating properties and biological activities. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyridine ring, along with the carboxylic acid at the 2-position, imparts a unique electronic and steric profile to the molecule.

The structure of this compound is characterized by a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The IUPAC name for this compound is 6-bromo-3-chloropyridine-2-carboxylic acid.[1]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1060815-76-0[2][3]
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][2]
IUPAC Name 6-bromo-3-chloropyridine-2-carboxylic acid[1]
Synonyms 6-Bromo-3-chloro-2-pyridinecarboxylic acid[4]
Appearance Solid (predicted to be a powder)[1][4]
SMILES C1=CC(=NC(=C1Cl)C(=O)O)Br[1]
InChI Key NVXKODKSZLGOCI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource(s)
Boiling Point 349.4 ± 42.0 °C[4]
Density 1.917 ± 0.06 g/cm³[4]
pKa 2.00 ± 0.25[4]
Storage Temperature 2-8°C, Inert atmosphere[4]
Spectroscopic Characterization (Predicted)

For a researcher synthesizing or working with this compound, spectroscopic analysis is crucial for structure confirmation. Below are the expected spectroscopic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet of doublets, coupled to the protons at the 3- and 5-positions. The chemical shifts would be influenced by the electron-withdrawing effects of the halogens, the carboxylic acid group, and the nitrogen atom in the ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1730 cm⁻¹. C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of halogenated pyridine carboxylic acids. The following proposed pathway starts from a commercially available precursor.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Directed Ortho-Metalation and Chlorination cluster_2 Step 3: Halogen-Metal Exchange and Carboxylation 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine 2-Bromo-6-chloropyridine 2-Bromo-6-chloropyridine 2-Amino-6-bromopyridine->2-Bromo-6-chloropyridine NaNO₂, HCl, CuCl 2-Bromo-3,6-dichloropyridine 2-Bromo-3,6-dichloropyridine 2-Bromo-6-chloropyridine->2-Bromo-3,6-dichloropyridine LDA, C₂Cl₆ This compound This compound 2-Bromo-3,6-dichloropyridine->this compound n-BuLi, CO₂, H₃O⁺

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

It is imperative to note that the following protocol is a proposed synthetic route and has not been experimentally validated. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 2-Bromo-6-chloropyridine from 2-Amino-6-bromopyridine

This step utilizes a Sandmeyer reaction to replace the amino group with a chloro group.

  • Materials: 2-Amino-6-bromopyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • Dissolve 2-amino-6-bromopyridine in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of CuCl in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 2-bromo-6-chloropyridine.

Step 2: Synthesis of 2-Bromo-3,6-dichloropyridine via Directed Ortho-Metalation

This step introduces a chlorine atom at the 3-position through directed ortho-metalation followed by quenching with an electrophilic chlorine source.

  • Materials: 2-Bromo-6-chloropyridine, Lithium diisopropylamide (LDA), Hexachloroethane (C₂Cl₆), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add a solution of 2-bromo-6-chloropyridine in anhydrous THF to the LDA solution at -78 °C. The nitrogen atom directs the deprotonation to the 3-position.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Add a solution of hexachloroethane in anhydrous THF to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography to yield 2-bromo-3,6-dichloropyridine.

Step 3: Synthesis of this compound via Halogen-Metal Exchange and Carboxylation

This final step involves a selective halogen-metal exchange at the more reactive 2-position (due to the directing effect of the nitrogen), followed by carboxylation.

  • Materials: 2-Bromo-3,6-dichloropyridine, n-Butyllithium (n-BuLi), Dry ice (solid CO₂), Anhydrous diethyl ether or THF.

  • Procedure:

    • Dissolve 2-bromo-3,6-dichloropyridine in anhydrous diethyl ether or THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of n-BuLi in hexanes dropwise at -78 °C. The lithium will selectively replace the bromine at the 2-position.

    • Stir the mixture at -78 °C for 1 hour.

    • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Acidify the mixture with dilute HCl to protonate the carboxylate salt.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The halogen substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the position and the nature of the nucleophile. The bromine at the 6-position is generally more labile than the chlorine at the 3-position in nucleophilic substitution reactions on a pyridine ring.

The primary interest in this compound stems from its potential as a building block in the synthesis of more complex molecules with biological activity.[3][4]

Inhibition of Keratinocyte Proliferation

Abnormal proliferation of keratinocytes is a hallmark of several skin disorders, most notably psoriasis.[5][6] The search for novel inhibitors of keratinocyte proliferation is an active area of dermatological research. While direct studies on this compound are lacking, its potential in this area is suggested by suppliers.[3][4] The rationale may lie in its ability to serve as a scaffold for molecules that can modulate signaling pathways involved in cell growth and differentiation, such as the JAK-STAT or MAPK pathways, which are often dysregulated in hyperproliferative skin diseases.[7]

Bromodomain Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[8][9] They are key regulators of gene transcription and are implicated in a variety of diseases, including cancer and inflammation.[8][9] The development of small molecule inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family of proteins, is a major focus in drug discovery.[8][9] Picolinic acid derivatives have been explored as scaffolds for bromodomain inhibitors. The specific substitution pattern of this compound could allow for the synthesis of derivatives that fit into the acetyl-lysine binding pocket of bromodomains, thereby disrupting their function.

G This compound This compound Derivative Synthesis Derivative Synthesis This compound->Derivative Synthesis Keratinocyte Proliferation Inhibitors Keratinocyte Proliferation Inhibitors Derivative Synthesis->Keratinocyte Proliferation Inhibitors Bromodomain Inhibitors Bromodomain Inhibitors Derivative Synthesis->Bromodomain Inhibitors Therapeutic Potential in Psoriasis Therapeutic Potential in Psoriasis Keratinocyte Proliferation Inhibitors->Therapeutic Potential in Psoriasis Therapeutic Potential in Cancer & Inflammation Therapeutic Potential in Cancer & Inflammation Bromodomain Inhibitors->Therapeutic Potential in Cancer & Inflammation

Caption: Logical workflow from the core compound to potential therapeutic applications.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] The GHS pictograms include the skull and crossbones (GHS06), and the hazard statement is H301 (Toxic if swallowed).[2]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of ingestion, seek immediate medical attention. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its unique substitution pattern provides a versatile scaffold for accessing new chemical space in the pursuit of inhibitors for targets such as those involved in keratinocyte hyperproliferation and bromodomain-mediated gene regulation. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for researchers, offering insights into its properties, a plausible synthetic strategy, and the rationale behind its potential applications. As with any novel compound, further research is warranted to fully elucidate its chemical and biological properties.

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An In-depth Technical Guide to the Potential Biological Activity of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Picolinic Acid

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile scaffold in medicinal chemistry and agrochemical research, exhibiting a broad spectrum of pharmacological and biological activities.[1] The strategic placement of substituents on the pyridine ring can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on 6-Bromo-3-chloropicolinic acid, a halogenated derivative with the chemical formula C₆H₃BrClNO₂.[2][3] While direct and extensive studies on the biological profile of this specific molecule are nascent, its structural features, when compared to well-researched analogs, suggest a rich landscape for potential therapeutic and agrochemical applications. This document serves as a technical exploration of these potential activities, providing a scientifically grounded framework for future research and development. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for validation, and present the underlying scientific rationale for each avenue of investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

PropertyValueSource
CAS Number 1060815-76-0[2][3]
Molecular Formula C₆H₃BrClNO₂[2]
Molecular Weight 236.45 g/mol [2]
Appearance Powder/Solid[3]
Boiling Point (Predicted) 349.4±42.0 °C[3]
Density (Predicted) 1.917±0.06 g/cm³[3]
pKa (Predicted) 2.00±0.25[3]
Storage Inert atmosphere, 2-8°C[3]

Potential Herbicidal Activity: A Synthetic Auxin Analog?

The most compelling potential application for this compound lies in the agrochemical sector, specifically as a herbicide. This hypothesis is strongly supported by extensive research on structurally similar picolinic acid derivatives.

Scientific Rationale: The Auxin Herbicide Connection

Picolinic acid compounds are a well-established class of synthetic auxin herbicides.[4][5] These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The mode of action involves binding to auxin receptors, primarily the F-box protein TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-box).[4][6]

Recent studies have highlighted the herbicidal potential of 3-chloro-6-substituted picolinate derivatives. For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives demonstrated potent post-emergence herbicidal activity, with some compounds showing significantly lower IC50 values for root growth inhibition in Arabidopsis thaliana compared to the commercial herbicide clopyralid.[4] Molecular docking studies confirmed that these compounds could bind effectively to the auxin receptor AFB5.[4] Given that this compound shares the 3-chloro-picolinic acid core, it is highly probable that it also functions as a synthetic auxin. The bromine atom at the 6-position likely influences the molecule's binding affinity to the auxin receptor and its metabolic stability within the plant.

Proposed Experimental Workflow for Herbicidal Activity Assessment

The following workflow outlines a systematic approach to validate the herbicidal potential of this compound.

G cluster_0 Phase 1: In Vitro & In Planta Screening cluster_1 Phase 2: Mechanism of Action Studies A Arabidopsis thaliana Root Growth Inhibition Assay B Dose-Response Curve Generation (IC50) A->B C Post-emergence Herbicidal Efficacy on Broadleaf Weeds B->C D Crop Safety Evaluation (e.g., Wheat, Maize) C->D E Auxin-Responsive Gene Expression Analysis (RT-qPCR) C->E F Molecular Docking Simulation with AFB5 Receptor E->F G Phenotypic Comparison with Known Auxin Herbicides G->F

Caption: Proposed workflow for evaluating the herbicidal properties of this compound.

Detailed Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is a primary screen to quickly assess the auxin-like activity of the test compound.

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

    • Rinse the seeds 5 times with sterile distilled water.

    • Plate the seeds on Murashige and Skoog (MS) agar plates.

  • Germination and Transfer:

    • Stratify the plates at 4°C for 2 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber (22°C, 16h light/8h dark cycle) for 4-5 days until seedlings have developed a primary root.

  • Treatment Application:

    • Prepare MS agar plates containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and a solvent control (DMSO).

    • Carefully transfer the germinated seedlings to the treatment plates.

  • Data Collection and Analysis:

    • After 5-7 days of growth on the treatment plates, photograph the plates.

    • Measure the primary root length of at least 15-20 seedlings per concentration using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the solvent control.

    • Plot the data to generate a dose-response curve and determine the IC50 value.

Potential Anticancer Activity

The broader class of picolinic acid derivatives has been associated with anti-proliferative and anticancer effects.[1] This suggests that this compound could be a candidate for investigation in oncology.

Scientific Rationale: Targeting Cellular Proliferation

Some picolinic acid derivatives have been reported to exert cytotoxic effects on cancer cell lines.[7] For example, a novel derivative of picolinic acid was shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549).[7] Furthermore, there is a specific suggestion that this compound may have applications in developing compounds that inhibit keratinocyte proliferation.[2][8] Uncontrolled keratinocyte proliferation is a hallmark of certain skin cancers and hyperproliferative skin disorders. The halogen substituents (bromo and chloro) on the picolinic acid scaffold can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Proposed Experimental Workflow for Anticancer Activity Screening

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis A MTT/MTS Assay on a Panel of Cancer Cell Lines (e.g., A549, MCF-7, HaCaT) B Determine IC50 Values A->B C Assess Cytotoxicity in Normal Human Cells (e.g., Fibroblasts) B->C D Annexin V/PI Staining for Apoptosis (Flow Cytometry) B->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Caspase Activation Assays (e.g., Caspase-3/7, -9) D->F

Caption: A streamlined workflow for the initial evaluation of anticancer properties.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Culture the desired cancer cell line (e.g., A431 for skin cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Potential as a Bromodomain Inhibitor

The suggestion that this compound could be used to develop bromodomain inhibitors opens up another exciting therapeutic avenue.[2][8]

Scientific Rationale: Epigenetic Modulation

Bromodomains are protein modules that recognize acetylated lysine residues on histone tails and other proteins. They are key "readers" of the epigenetic code and are often implicated in the transcriptional activation of oncogenes. The development of small molecule inhibitors that block the binding of bromodomains to acetylated lysines is a promising strategy in cancer therapy. The planar, aromatic structure of the picolinic acid core, combined with the electron-withdrawing and sterically influential halogen atoms, could potentially enable it to fit into the acetyl-lysine binding pocket of certain bromodomains.

Proposed Experimental Workflow for Bromodomain Inhibition

G A In Silico Docking against a Panel of Bromodomain Families (e.g., BET) B In Vitro Biochemical Assay (e.g., AlphaScreen, TR-FRET) to determine IC50 A->B C Cellular Target Engagement Assay (e.g., NanoBRET) B->C D Downstream Gene Expression Analysis (e.g., MYC) C->D

Caption: Workflow to investigate this compound as a bromodomain inhibitor.

Other Potential Biological Activities

The picolinic acid scaffold is known for a wide array of biological effects, which merit consideration for this compound.

  • Antiviral Activity: Picolinic acid itself has been reported to have antiviral effects, potentially by chelating metal ions essential for viral enzymes.[1]

  • Anticonvulsant Activity: Certain derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant properties.[9]

  • Immunomodulatory Effects: As a metabolite of the kynurenine pathway, picolinic acid is involved in immunological processes.[10]

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely unexplored, potential. Based on robust evidence from structurally related compounds, the most promising avenues for immediate investigation are its application as a synthetic auxin herbicide and its potential as an anti-proliferative agent. The suggested link to bromodomain inhibition also warrants further exploration. The experimental workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to begin to unlock the biological activities of this intriguing compound. Future work should focus on the systematic execution of these assays, followed by structure-activity relationship (SAR) studies to optimize its activity for specific applications.

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An In-depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloropicolinic acid is a halogenated pyridinecarboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites, enabling the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and, most notably, its application as a key intermediate in the development of potent inhibitors for epigenetic targets and regulators of cell proliferation. Particular focus is given to its role in the generation of bromodomain inhibitors and compounds targeting keratinocyte proliferation.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with the chemical formula C₆H₃BrClNO₂, is a solid organic compound at room temperature.[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a chlorine atom, provides a unique combination of steric and electronic properties. This substitution pattern allows for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The presence of two distinct halogen atoms offers opportunities for differential reactivity in cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation and other derivatizations.

The primary interest in this compound within the drug discovery community stems from its potential use in developing inhibitors of bromodomains and keratinocyte proliferation.[3][4] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[5] Dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[6] Similarly, the uncontrolled proliferation of keratinocytes is a hallmark of several skin disorders, such as psoriasis.[7] The development of small molecules that can modulate these processes holds significant promise for new therapeutic interventions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.

Physical Properties
PropertyValueSource
CAS Number 1060815-76-0[1][2][4]
Molecular Formula C₆H₃BrClNO₂[1][2][4]
Molecular Weight 236.45 g/mol [2]
Appearance Solid[1]
IUPAC Name 6-bromo-3-chloropyridine-2-carboxylic acid[1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the positions of the bromine, chlorine, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts of the carbons directly bonded to the halogens and the nitrogen atom would be significantly affected.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. The spectrum would also contain C-Br and C-Cl stretching vibrations at lower wavenumbers.[9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed, which can aid in structure confirmation.[10]

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, based on analogous transformations for related pyridinecarboxylic acids, a plausible synthetic route can be proposed. A common strategy for introducing a carboxylic acid group at the 2-position of a pyridine ring involves the conversion of a nitrile precursor.

A potential synthetic pathway could start from a readily available dihalogenated pyridine, such as 2,5-dibromo-3-chloropyridine. This starting material could undergo a nucleophilic substitution reaction to introduce a cyano group at the 2-position, followed by hydrolysis to yield the desired carboxylic acid.

Disclaimer: The following protocol is a hypothetical pathway based on known chemical transformations and has not been experimentally validated from the available search results.

Hypothetical Synthesis Protocol

Step 1: Cyanation of a Dihalogenated Pyridine

  • To a solution of 2,5-dibromo-3-chloropyridine in a suitable aprotic solvent (e.g., DMF or DMSO), add a cyanide source such as copper(I) cyanide or zinc cyanide.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution. The temperature and reaction time will need to be optimized.

  • Upon completion, quench the reaction with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the resulting 6-bromo-3-chloro-2-cyanopyridine intermediate by column chromatography.

Step 2: Hydrolysis of the Nitrile

  • Treat the purified 6-bromo-3-chloro-2-cyanopyridine with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux to drive the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling, carefully neutralize the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

G start 2,5-Dibromo-3-chloropyridine intermediate 6-Bromo-3-chloro-2-cyanopyridine start->intermediate  CuCN or Zn(CN)₂ Heat product This compound intermediate->product  H₂SO₄ or NaOH Heat (Hydrolysis) G Core This compound Amidation Amidation Reaction Core->Amidation Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling at Br or Cl Derivatives Library of Amide Derivatives Amidation->Derivatives Coupling->Derivatives Screening Biological Screening (e.g., TR-FRET, AlphaScreen) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound (Bromodomain Inhibitor) SAR->Lead

Caption: Workflow for developing bromodomain inhibitors.

Inhibitors of Keratinocyte Proliferation

Hyperproliferative skin disorders, such as psoriasis, are characterized by the excessive growth of keratinocytes. [7]The development of small molecules that can inhibit this proliferation is a key therapeutic strategy. This compound derivatives have been investigated for this purpose. [3][4]By modifying the core structure through amidation and other reactions, it is possible to generate compounds that selectively target signaling pathways involved in keratinocyte growth and differentiation.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its three functional groups: the carboxylic acid, the bromo substituent, and the chloro substituent.

  • Carboxylic Acid: The carboxylic acid group is the most reactive site for many transformations. It can be readily converted to amides, esters, and acid chlorides. Amide coupling reactions are particularly important for generating libraries of compounds for biological screening. [11][12][13]* Bromo and Chloro Substituents: The bromine and chlorine atoms on the pyridine ring are amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective modifications. Generally, the C-Br bond is more reactive than the C-Cl bond in these coupling reactions, allowing for selective functionalization at the 6-position.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed synthetic procedures and comprehensive spectroscopic data are not yet widely available in the public domain, its potential as a scaffold for the development of inhibitors of bromodomains and keratinocyte proliferation is evident from the existing literature and supplier information. Future research efforts should focus on the development and publication of robust synthetic routes to make this compound more accessible to the research community. Furthermore, the synthesis and biological evaluation of diverse libraries of derivatives based on this scaffold will be crucial to fully explore its therapeutic potential. The unique substitution pattern of this compound offers exciting opportunities for the design of novel, potent, and selective modulators of key biological targets.

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The Picolinic Acid Scaffold: From a 19th Century Discovery to a Privileged Motif in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Simple Pyridine Carboxylic Acid

Picolinic acid, a seemingly simple pyridine-based organic compound, has traversed a remarkable journey from its initial synthesis in the 19th century to its current status as a "privileged" structural motif in contemporary drug discovery.[1] This guide provides a comprehensive technical overview of the discovery, history, and multifaceted applications of picolinic acid and its derivatives. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a narrative that elucidates the causal links behind experimental choices and the evolution of our understanding of this versatile scaffold. We will delve into the foundational discoveries, explore the diverse synthetic methodologies, unravel the intricate biological mechanisms, and survey the therapeutic landscape shaped by these fascinating molecules.

Part 1: The Genesis of Picolinic Acid Chemistry: A Historical Perspective

The story of picolinic acid begins in the latter half of the 19th century, a period of burgeoning exploration in organic chemistry. While the precise first synthesis is not definitively documented in the readily available literature, the groundwork for its discovery was laid by the extensive investigation of pyridine and its derivatives.

A pivotal moment in the scientific narrative of picolinic acid arrived in 1879, when the Austrian chemist Hugo Weidel reported on its remarkable ability to act as a chelating agent, efficiently binding to metal ions such as copper and iron.[2] This discovery of its chelator properties was a seminal finding that foreshadowed its biological significance, a theme that would be revisited and expanded upon decades later. Early preparations of picolinic acid often involved the oxidation of α-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate, a method that, in modified forms, remains relevant in laboratory settings today.[3]

For much of the 20th century, research into picolinic acid and its derivatives progressed steadily, with a primary focus on its chemical properties and the synthesis of new analogues. However, it was the elucidation of its endogenous nature that truly catalyzed a surge of interest in its biological functions. Picolinic acid was identified as a catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[3] This discovery placed picolinic acid at the crossroads of metabolism and cellular signaling, prompting a deeper investigation into its physiological and pathological roles.

Part 2: Synthesis and Characterization of Picolinic Acid Derivatives: A Methodological Overview

The versatility of the picolinic acid scaffold lies in the relative ease with which it can be chemically modified, allowing for the generation of diverse libraries of compounds for biological screening. The carboxylic acid group and the pyridine ring offer multiple points for functionalization.

Core Synthesis of the Picolinic Acid Backbone

The foundational synthesis of picolinic acid itself is a well-established process. A common laboratory-scale method involves the oxidation of 2-methylpyridine with potassium permanganate.

Experimental Protocol: Permanganate Oxidation of 2-Methylpyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine in water.

  • Slowly add potassium permanganate to the solution in portions. The reaction is exothermic.

  • Heat the mixture to reflux until the characteristic purple color of the permanganate disappears, indicating its consumption.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the picolinic acid.

  • Collect the crude picolinic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

Derivatization Strategies

The true power of picolinic acid in medicinal chemistry comes from the ability to generate a vast array of derivatives. Key synthetic strategies include:

  • Esterification and Amidation: The carboxylic acid moiety is readily converted to esters and amides, allowing for the introduction of a wide range of functional groups to modulate physicochemical properties and biological activity. A common method involves the activation of the carboxylic acid, for example, by conversion to an acid chloride.

  • Ring Functionalization: The pyridine ring can be functionalized through various reactions, such as nitration, halogenation, and cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce substituents at specific positions.[1]

  • Multi-component Reactions: More complex derivatives can be synthesized efficiently through multi-component reactions, which allow for the formation of several bonds in a single step.

Experimental Protocol: General Synthesis of Picolinate Esters via Acid Chloride

  • To a stirred solution of the desired picolinic acid derivative in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride and stir the mixture at room temperature until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride hydrochloride.

  • Dissolve the acid chloride in an anhydrous solvent (e.g., tetrahydrofuran) and add the desired alcohol or phenol, followed by a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion (monitored by thin-layer chromatography).

  • Work up the reaction by washing with aqueous solutions to remove salts and impurities.

  • Purify the crude ester by column chromatography or recrystallization.

Part 3: The Biological Significance and Mechanisms of Action

The biological activities of picolinic acid and its derivatives are diverse and potent, stemming from their ability to interact with a range of biological targets.

Metal Chelation and its Consequences

The foundational discovery of picolinic acid's chelating ability by Weidel remains a cornerstone of its biological function. It is a bidentate chelating agent for divalent and trivalent metal ions, including zinc, iron, chromium, and copper.[3] This property is crucial for its role in facilitating the absorption of these essential trace elements from the small intestine.

However, this chelation activity also underlies some of its therapeutic effects. By sequestering metal ions, picolinic acid derivatives can inhibit the activity of metalloenzymes that are crucial for the survival and proliferation of pathogens or cancer cells. For instance, the inhibition of zinc-finger proteins, which are involved in viral replication, is a proposed mechanism for the antiviral activity of some picolinic acid derivatives.[4]

Immunomodulatory Effects: A Double-Edged Sword

Picolinic acid exhibits complex immunomodulatory properties. It can act as a "second signal" in the activation of macrophages, working synergistically with interferon-gamma (IFN-γ) to induce a tumoricidal state.[5] This activation is associated with alterations in ribosomal RNA metabolism.

Signaling Pathway: Macrophage Activation by IFN-γ and Picolinic Acid

Macrophage_Activation IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR Binds JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Activates Macrophage Macrophage JAK_STAT->Macrophage Primes Picolinic_Acid Picolinic Acid Picolinic_Acid->Macrophage Acts as second signal Activation Macrophage Activation (Tumoricidal State) Macrophage->Activation rRNA_metabolism Altered rRNA Metabolism Activation->rRNA_metabolism Associated with

Caption: Picolinic acid acts as a co-stimulator for IFN-γ-primed macrophage activation.

Conversely, picolinic acid can also exert immunosuppressive effects. It has been shown to suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting the activation of the c-Myc proto-oncogene, a key regulator of cell growth and metabolism.[6] This dual functionality highlights the context-dependent nature of its immunomodulatory actions.

Signaling Pathway: Picolinic Acid-Mediated T-Cell Suppression

T_Cell_Suppression cluster_inhibition Inhibitory Effect TCR_Activation T-Cell Receptor Activation cMyc_Phosphorylation c-Myc Phosphorylation (Ser62) TCR_Activation->cMyc_Phosphorylation Picolinic_Acid Picolinic Acid Picolinic_Acid->cMyc_Phosphorylation Inhibits cMyc_Activation c-Myc Activation cMyc_Phosphorylation->cMyc_Activation Cell_Cycle_Progression Cell Cycle Progression & Metabolic Activity cMyc_Activation->Cell_Cycle_Progression Proliferation_Suppression Suppression of Proliferation

Caption: Picolinic acid inhibits T-cell proliferation by suppressing c-Myc activation.

Part 4: Therapeutic Applications and Drug Development

The diverse biological activities of picolinic acid derivatives have made them attractive candidates for drug development across a wide range of therapeutic areas.

From Natural Products to Clinical Candidates

A number of naturally occurring picolinic acid derivatives, such as the antibiotic streptonigrin and the mycotoxin fusaric acid, exhibit potent biological activities.[7] Inspired by these natural products, medicinal chemists have designed and synthesized a plethora of novel picolinic acid derivatives with improved therapeutic profiles.

Case Studies in Drug Development

Two notable examples of picolinic acid derivatives that have advanced to clinical trials are Verubecestat and Avoralstat.

  • Verubecestat (MK-8931): Developed by Merck, Verubecestat is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[8][9] BACE1 is a key enzyme in the production of amyloid-β peptides, which are believed to play a central role in the pathophysiology of Alzheimer's disease. Although the clinical trials for Verubecestat were ultimately discontinued, its development represents a significant effort in targeting a key pathological pathway with a picolinic acid-based scaffold.[10][11]

  • Avoralstat (BCX4161): Developed by BioCryst Pharmaceuticals, Avoralstat is an orally active inhibitor of plasma kallikrein (PKK).[12][13] PKK is a key enzyme in the contact activation system, and its inhibition is a therapeutic strategy for the treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Avoralstat has undergone Phase 3 clinical trials for the prophylactic treatment of HAE.[14]

Other Therapeutic Areas

Picolinic acid derivatives have also been investigated for their potential as:

  • Anticonvulsants: Certain amides of picolinic acid have demonstrated potent anticonvulsant activity with low neurotoxicity.[15]

  • Herbicides: The picolinic acid scaffold is a key component of several synthetic auxin herbicides.[7]

  • Anticancer agents: Novel derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in cancer cells.[16][17]

Quantitative Data on Biological Activity

The biological activity of picolinic acid derivatives can be quantified using various in vitro assays. For example, the cytotoxicity of a series of picolinic acid analogs was evaluated against Chinese Hamster Ovary (CHO) cells, with the half-maximal inhibitory concentration (IC50) used as a measure of toxicity.

Table 1: Cytotoxicity of Picolinic Acid Analogs against CHO Cells

CompoundIC50 (mM)
Fusaric acid0.032
3-Hydroxypicolinic acidNot specified
Picolinic acidNot specified
PicloramNot specified
6-Bromopicolinic acidNot specified
6-Methylpicolinic acidNot specified
Dipicolinic acidNot specified
Isonicotinic acidNot specified
Picolinic acid N-oxideNot specified
Nicotinic acidNot specified
6-Hydroxypicolinic acid25.85
Data from a quantitative structure-toxicity relationship study.

Conclusion: A Scaffold with a Bright Future

From its humble beginnings as a 19th-century laboratory curiosity to its current prominence in medicinal chemistry, the journey of picolinic acid is a testament to the enduring power of fundamental scientific discovery. Its unique combination of a simple, readily modifiable scaffold and a diverse range of biological activities ensures that picolinic acid and its derivatives will continue to be a fertile ground for the discovery of new therapeutic agents for years to come. The insights gained from decades of research have provided a solid foundation for the rational design of novel picolinic acid-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways that govern human health and disease continues to expand, the versatile picolinic acid scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

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  • Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450.
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  • New Drug Approvals. (2015, July 22). Verubecestat (MK-8931).
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  • Schmetterer, K. G., et al. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 98(4), 529-538.
  • Aygören-Pürsün, E., et al. (2018). Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study. Allergy, 73(6), 1215-1223.
  • Al-Saad, N., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 615-626.
  • Grant, R. S., et al. (2009). The physiological action of picolinic acid in the human brain. International Journal of Tryptophan Research, 2, 71-79.
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  • Konovalikhin, S. V., et al. (2001). The Bimodal Physiological Effect of Certain Picolinic Acid Derivatives Is Due to the Specific Structure of Zwitterions. Biology Bulletin of the Russian Academy of Sciences, 28(2), 131-135.
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An In-Depth Technical Guide to 6-Bromo-3-chloropicolinic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromo-3-chloropicolinic acid, its analogs, and derivatives for researchers, scientists, and professionals in drug development and agrochemical research. It explores the synthesis, chemical properties, diverse biological activities, and structure-activity relationships of this versatile chemical scaffold.

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a privileged scaffold in both medicinal chemistry and agrochemical science. Its derivatives have been successfully developed as herbicides, fungicides, and therapeutic agents. The core structure of this compound offers multiple reactive sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries with a wide range of potential applications. The bromine atom at the 6-position is particularly amenable to modern cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkynyl substituents. The chloro group at the 3-position and the carboxylic acid moiety provide additional handles for derivatization, further expanding the accessible chemical space.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. A plausible route to the core structure involves the halogenation of a suitable picolinic acid precursor.

Synthesis of the this compound Core

A potential synthetic route to the core structure is outlined below. This hypothetical protocol is based on established chemical transformations of pyridine rings.

Synthetic_Pathway_Core A 3-Chloropicolinic Acid B 6-Amino-3-chloropicolinic Acid A->B Nitration, then Reduction C This compound B->C Sandmeyer Reaction (NaNO2, HBr, CuBr)

A potential synthetic pathway to the this compound core.

Hypothetical Protocol for the Synthesis of this compound:

  • Nitration of 3-Chloropicolinic Acid: 3-Chloropicolinic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, likely at the 6-position due to the directing effects of the existing substituents.

  • Reduction of the Nitro Group: The resulting 6-nitro-3-chloropicolinic acid is then reduced to the corresponding amine (6-amino-3-chloropicolinic acid) using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Sandmeyer Reaction: The 6-amino-3-chloropicolinic acid is converted to the target this compound via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid), followed by treatment with a copper(I) bromide catalyst.

Derivatization of the Core Structure

The this compound core is a versatile platform for generating a wide array of analogs through functionalization at its reactive sites.

The bromine atom at the 6-position is a prime site for introducing molecular diversity using palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Reactions Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalysts, base) Core->Sonogashira Aryl_Product 6-Aryl-3-chloropicolinic Acid Suzuki->Aryl_Product Alkynyl_Product 6-Alkynyl-3-chloropicolinic Acid Sonogashira->Alkynyl_Product

Palladium-catalyzed cross-coupling reactions at the 6-position.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6-position of the picolinic acid and an aryl or heteroaryl group from a boronic acid or ester. This is a highly versatile and widely used method for creating biaryl structures.[1]

  • Sonogashira Coupling: This reaction facilitates the coupling of the 6-bromo position with a terminal alkyne, leading to the formation of 6-alkynylpicolinic acid derivatives.[2]

The carboxylic acid functionality can be readily converted to esters or amides through standard organic synthesis techniques.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent yields the corresponding ester.

  • Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with a primary or secondary amine produces the desired picolinamide.

Biological and Chemical Applications

Analogs and derivatives of this compound have shown promise in a variety of applications, ranging from agriculture to medicine.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.

Mechanism of Action: Synthetic auxins like picolinic acid derivatives are thought to bind to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent herbicidal effects.

Auxin_Signaling_Pathway Auxin Synthetic Auxin (Picolinic Acid Derivative) AFB5 AFB5 Receptor Auxin->AFB5 Binds to SCF_Complex SCF-TIR1/AFB E3 Ubiquitin Ligase AFB5->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for ARF Auxin Response Factor Aux_IAA->ARF Represses Ub Ubiquitin Ub->SCF_Complex Degradation Degradation Proteasome->Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Herbicidal_Effect Herbicidal Effect Gene_Expression->Herbicidal_Effect

Simplified schematic of the synthetic auxin herbicide mechanism of action.

Antifungal Activity

Picolinamide derivatives, which can be synthesized from this compound, have demonstrated significant antifungal activity against a range of soil-borne pathogens.[4] Studies have shown that chloro-substituted picolinamides can be particularly effective.[4] For example, certain derivatives have shown potent activity against Rhizoctonia solani and Alternaria alternata.[4]

Anticancer and Kinase Inhibitory Potential

The quinazoline scaffold, which can be synthesized from precursors related to picolinic acids, is found in several approved anticancer drugs that act as kinase inhibitors.[5] Derivatives of 6-bromoquinazoline have shown potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[5] These compounds are thought to exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway.[5] While direct evidence for this compound derivatives as kinase inhibitors is still emerging, the structural similarities to known inhibitors suggest this is a promising area for future research.

Table 1: Reported Anticancer Activity of a 6-Bromoquinazoline Derivative [5]

CompoundCancer Cell LineIC50 (µM)
5b (a 6-bromoquinazoline derivative)MCF-7 (Breast)0.53
SW480 (Colon)1.95
Cisplatin (Reference Drug)MCF-7 (Breast)10.5
SW480 (Colon)15.2
Enzyme Inhibition

Picolinamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease. Structure-activity relationship studies have shown that the substitution pattern on the picolinamide scaffold significantly influences inhibitory activity and selectivity.[6]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • 6-Position: The introduction of aryl and heteroaryl groups at this position through Suzuki-Miyaura coupling has been a key strategy in the development of potent herbicides. The nature of the substituent on the coupled aryl ring can fine-tune the activity and crop selectivity.

  • 3-Position: The chloro substituent at this position is often important for biological activity. In herbicidal analogs, it contributes to the overall electronic properties of the molecule, which influences binding to the target receptor.

  • Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides can lead to compounds with potent antifungal and enzyme inhibitory activities. The nature of the amine used in the amidation step is a critical determinant of the biological profile.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of derivatives of this compound.

General Workflow for Synthesis and Screening

Workflow Start This compound Step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira) Start->Step1 Step2 Amidation or Esterification Step1->Step2 Library Library of Analogs Step2->Library Screening Biological Screening (e.g., Herbicidal, Antifungal, Anticancer assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A general workflow for the synthesis and evaluation of new analogs.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar brominated pyridine substrates.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify with HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Representative Protocol for Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of bromo-pyridines.[2]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The this compound scaffold is a valuable starting point for the development of a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as herbicides, fungicides, and therapeutic agents. The synthetic versatility of this core structure, particularly the ability to functionalize the 6-position via palladium-catalyzed cross-coupling reactions, allows for the generation of large and diverse compound libraries. Future research in this area should focus on exploring a broader range of biological targets, including kinases and other enzymes relevant to human diseases. Further optimization of the observed activities through systematic structure-activity relationship studies will be crucial for the development of novel and effective agrochemicals and pharmaceuticals based on this promising scaffold.

References

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  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. - MDPI
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  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
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The Strategic Role of 6-Bromo-3-chloropicolinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" serve as versatile platforms for the design of potent and selective modulators of biological targets. The picolinic acid moiety, a pyridine-2-carboxylic acid, is a prime example of such a scaffold, with its derivatives forming the basis of drugs for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions[1][2]. The inherent chelating ability of picolinic acid also contributes to its diverse biological activities, influencing nutrient absorption and cellular processes[3][4].

This technical guide delves into the specific role and applications of a highly functionalized and strategically important derivative: 6-Bromo-3-chloropicolinic acid . We will explore its synthetic utility, its role as a key building block in the generation of targeted therapies, and the rationale behind its application in contemporary drug discovery programs, particularly in the realms of oncology and inflammation.

Physicochemical Properties and Synthetic Versatility

This compound is a solid at room temperature with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol [5]. Its structure is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position. This unique arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

PropertyValueSource
Molecular FormulaC₆H₃BrClNO₂[5]
Molecular Weight236.45 g/mol [5]
AppearanceSolid[5]
CAS Number1060815-76-0

The true power of this compound in medicinal chemistry lies in the differential reactivity of its halogen substituents. The bromine atom at the 6-position and the chlorine atom at the 3-position can be selectively functionalized through a variety of cross-coupling reactions. This allows for the stepwise and controlled introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions[6]. This provides a robust avenue for the introduction of aryl, heteroaryl, alkyl, and amino groups, which are crucial for modulating the pharmacological properties of a drug candidate. The chlorine atom, being less reactive in these transformations, can either be retained in the final molecule to influence its electronic properties and binding interactions or can be functionalized under more forcing conditions, offering a hierarchical approach to molecular diversification.

Application in the Synthesis of Targeted Therapeutics: A Focus on Bromodomain and Kinase Inhibitors

The strategic placement of reactive handles on the this compound scaffold makes it an ideal starting material for the synthesis of inhibitors targeting key players in cellular signaling pathways, such as bromodomains and protein kinases.

Bromodomain Inhibitors: Targeting Epigenetic Regulation

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription[7][8]. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-validated targets in oncology and inflammatory diseases[2][7]. Small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones have shown significant therapeutic promise[1][9][10].

The this compound scaffold can be elaborated to generate potent BET bromodomain inhibitors. The general synthetic strategy involves leveraging the bromine atom for a Suzuki coupling to introduce a key recognition motif that mimics the acetylated lysine side chain. The carboxylic acid can be converted to an amide, which can form crucial hydrogen bonds within the bromodomain binding pocket.

Workflow for the Synthesis of a Hypothetical Bromodomain Inhibitor from this compound

G A This compound B Amide Formation (e.g., with a primary amine) A->B 1. Activation (e.g., SOCl₂, oxalyl chloride) 2. Amine addition C 6-Bromo-3-chloropicolinamide derivative B->C D Suzuki-Miyaura Coupling (with a boronic acid/ester) C->D Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) E Final Bromodomain Inhibitor D->E

Caption: Synthetic workflow for a bromodomain inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-3-chloropicolinamide Derivative

This protocol is a representative example of a Suzuki-Miyaura reaction to functionalize the 6-position of a picolinamide derived from this compound.

Materials:

  • 6-Bromo-3-chloropicolinamide derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the 6-Bromo-3-chloropicolinamide derivative, the boronic acid/ester, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing the solvents prior to use is a critical step for reproducible and high-yielding reactions.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Potassium carbonate is a commonly used and effective base for this purpose.

  • Catalyst: Pd(PPh₃)₄ is a versatile and widely used catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.

Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The this compound scaffold can also serve as a starting point for the synthesis of kinase inhibitors. The strategic functionalization of the pyridine ring allows for the introduction of moieties that can interact with the ATP-binding site of the target kinase. For instance, the 6-position can be modified to project a group into the solvent-exposed region, while the 3-position can be functionalized to interact with the hinge region of the kinase.

Logical Relationship in Kinase Inhibitor Design

G A This compound B Scaffold A->B C 6-Position (Bromo) B->C D 3-Position (Chloro) B->D E 2-Position (Carboxylic Acid) B->E F Solvent-Exposed Region Interaction C->F G Hinge Binding D->G H Hydrophilic/Hydrophobic Pocket Interaction E->H I Kinase Inhibitor F->I G->I H->I

Caption: Design strategy for kinase inhibitors.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a prime example of a strategically designed building block for medicinal chemistry. Its pre-installed and differentially reactive halogen atoms provide a versatile platform for the efficient construction of complex molecular architectures. The demonstrated utility of this scaffold in the synthesis of high-value therapeutic targets, such as bromodomain and kinase inhibitors, underscores its importance in modern drug discovery. As the demand for novel and highly selective therapeutics continues to grow, the strategic application of such well-functionalized building blocks will remain a critical component of successful drug development programs.

References

  • Bamborough, P., et al. (2012). Fragment-Based Discovery of the First Potent and Selective Inhibitors of the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 55(1), 587-593.
  • Chung, C. W., et al. (2011). Discovery and characterization of small molecule inhibitors of the BET family bromodomains. Journal of Medicinal Chemistry, 54(11), 3827-3838.
  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimicking bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770.
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Evans, G. H., et al. (1984). The effect of picolinic acid on the transport of zinc in the rat. The Journal of Nutrition, 114(5), 841-848.
  • Grant, R., et al. (2009). The role of picolinic acid in the transport of zinc in the body. Journal of Inorganic Biochemistry, 103(11), 1591-1596.
  • PubChem. (n.d.). This compound.
  • Yaqoob, S., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 14(11), 1152.
  • Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic.
  • Prinjha, R. K., et al. (2012). Place your BETs: the therapeutic potential of bromodomains. Trends in Pharmacological Sciences, 33(3), 146-153.
  • Zhang, G., et al. (2012). Discovery of a Potent and Selective BRD4 Inhibitor. ACS Medicinal Chemistry Letters, 3(10), 826-830.

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Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

6-Bromo-3-chloropicolinic acid is a halogenated pyridine carboxylic acid derivative. Its structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development, serving as a versatile building block for the synthesis of more complex target molecules. The specific arrangement of the bromo, chloro, and carboxylic acid substituents on the picolinic acid scaffold allows for regioselective functionalization, making it a valuable intermediate in drug discovery and materials science.[1]

This document provides a detailed guide to a robust and logically designed synthetic route for this compound. The chosen strategy prioritizes regiochemical control, operational safety, and the use of well-established chemical transformations. The pathway begins with a commercially available starting material, 2-bromo-5-chloropyridine, and proceeds through a three-step sequence involving N-oxidation, cyanation, and subsequent hydrolysis to yield the target compound.

Core Synthetic Logic

The primary challenge in synthesizing polysubstituted pyridines is achieving the desired regiochemistry. Direct halogenation or carboxylation of a substituted pyridine ring can often lead to a mixture of isomers that are difficult to separate.[2] The strategy outlined herein circumvents this issue by leveraging the directing effects of an N-oxide intermediate.

  • N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This electronic modification activates the C2 and C6 positions of the pyridine ring for nucleophilic attack.

  • Nucleophilic Cyanation: A cyano group is introduced, which serves as a precursor to the desired carboxylic acid. The N-oxide directs this substitution preferentially to the C6 position.

  • Hydrolysis: The terminal nitrile group is hydrolyzed under acidic conditions to afford the final picolinic acid derivative.

This sequence provides a reliable and scalable method for accessing this compound with high purity.

Visualized Synthetic Workflow

The following diagram provides a high-level overview of the proposed synthetic pathway.

Synthesis_Workflow SM 2-Bromo-5-chloropyridine (Starting Material) I1 2-Bromo-5-chloropyridine N-oxide (Intermediate 1) SM->I1 Step 1: N-Oxidation Reagents: m-CPBA, DCM I2 6-Cyano-2-bromo-5-chloropyridine (Intermediate 2) I1->I2 Step 2: Cyanation Reagents: TMSCN, Et3N FP This compound (Final Product) I2->FP Step 3: Acid Hydrolysis Reagents: Conc. H2SO4, H2O

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Reagents such as m-CPBA are potent oxidizers, and trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide upon contact with moisture or acid. Handle with extreme caution.

Step 1: Synthesis of 2-Bromo-5-chloropyridine N-oxide (Intermediate 1)

Causality: The N-oxidation of the pyridine ring is a critical first step. It withdraws electron density from the ring, making the positions ortho (C2, C6) and para (C4) to the nitrogen susceptible to nucleophilic attack. This electronic activation is essential for the subsequent cyanation step. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe oxidant for this transformation.

Protocol:

  • To a solution of 2-bromo-5-chloropyridine (1.0 eq, e.g., 10.0 g, 52.0 mmol) in dichloromethane (DCM, 200 mL), add m-CPBA (77% max, 1.2 eq, e.g., 14.8 g, 66.0 mmol) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The N-oxide product will have a lower Rf value than the starting material.

  • Work-up: Upon completion, cool the mixture to 0 °C and quench by slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative, indicating the absence of peroxides.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid. Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

Step 2: Synthesis of 6-Cyano-2-bromo-5-chloropyridine (Intermediate 2)

Causality: This step introduces the nitrile functional group, which will be hydrolyzed to the carboxylic acid in the final step. Trimethylsilyl cyanide (TMSCN) is used as a safer alternative to highly toxic cyanide salts. The reaction proceeds via a Reissert-type mechanism where the cyanide nucleophile attacks the C6 position of the N-oxide, followed by elimination to regenerate the aromatic pyridine ring. Triethylamine (Et₃N) acts as a base to facilitate the reaction.

Protocol:

  • Dissolve 2-bromo-5-chloropyridine N-oxide (1.0 eq, e.g., 10.8 g, 52.0 mmol) in acetonitrile (150 mL).

  • Add triethylamine (Et₃N) (2.0 eq, e.g., 14.5 mL, 104.0 mmol) to the solution.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq, e.g., 10.4 mL, 78.0 mmol) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the N-oxide and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (200 mL) to quench any remaining TMSCN.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure nitrile product.

Step 3: Synthesis of this compound (Final Product)

Causality: The final step is the complete hydrolysis of the nitrile group to a carboxylic acid. Concentrated sulfuric acid provides the strongly acidic conditions and the water necessary for this transformation. The reaction proceeds through a protonated intermediate, which undergoes nucleophilic attack by water, eventually leading to the carboxylic acid and ammonium sulfate as a byproduct.

Protocol:

  • To a round-bottom flask, add 6-cyano-2-bromo-5-chloropyridine (1.0 eq, e.g., 8.0 g, 36.8 mmol).

  • Carefully add a mixture of concentrated sulfuric acid (H₂SO₄) and water (2:1 v/v, e.g., 60 mL) at 0 °C.

  • Heat the reaction mixture to 100-110 °C and stir for 6-8 hours.

  • Reaction Monitoring: The reaction can be monitored by taking a small aliquot, carefully neutralizing it, and analyzing by TLC or LC-MS to confirm the disappearance of the starting nitrile.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g).

  • A precipitate of the product should form. Adjust the pH of the slurry to 2-3 by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH). Be cautious as this is an exothermic process.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification and Drying: Dry the collected solid under high vacuum at 40-50 °C to a constant weight. Recrystallization from ethanol/water or a similar solvent system can be performed if higher purity is required. The final product, this compound, should be an off-white to pale yellow solid.

Data Summary and Reagent Handling

Table 1: Key Compound Properties
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
2-Bromo-5-chloropyridineC₅H₃BrClN192.44Starting Material
2-Bromo-5-chloropyridine N-oxideC₅H₃BrClNO208.44Intermediate 1
6-Cyano-2-bromo-5-chloropyridineC₆H₂BrClN₂217.46Intermediate 2
This compoundC₆H₃BrClNO₂236.45Final Product
Table 2: Reagent Safety and Handling
ReagentCAS NumberKey HazardsHandling Precautions
2-Bromo-5-chloropyridine40473-01-6Toxic if swallowed, causes skin/eye irritation.[3]Handle in a fume hood. Avoid ingestion and contact with skin and eyes.
m-CPBA937-14-4Organic peroxide, strong oxidizer, causes burns.Store in a cool, dry place away from heat. Avoid friction or shock.
Trimethylsilyl cyanide (TMSCN)7677-24-9Acutely toxic, flammable, releases HCN gas.Use only in a closed system within a fume hood. Have a cyanide antidote kit available.
Sulfuric Acid (Conc.)7664-93-9Corrosive, causes severe skin and eye burns.Add acid to water, never the reverse. Wear acid-resistant gloves and face shield.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • This compound Product Page.AA Blocks.
  • This compound Product Page.Sigma-Aldrich.
  • This compound Applications.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • 2-Bromo-5-chloropyridine Safety Inform
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 6-Bromo-3-chloropicolinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The primary synthetic strategy detailed herein is the robust oxidation of the commercially available precursor, 6-bromo-3-chloro-2-methylpyridine, using potassium permanganate. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and expected outcomes, ensuring a reproducible and scalable process for researchers in drug development and chemical synthesis.

Introduction and Significance

This compound (CAS: 1060815-76-0) is a disubstituted pyridine carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 6-position—makes it a versatile intermediate for creating complex molecular architectures. The pyridine core is a prevalent scaffold in medicinal chemistry, and the orthogonal reactivity of the chloro and bromo substituents allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the systematic exploration of chemical space in the development of novel therapeutic agents and specialized chemicals.[1]

The synthesis of such highly functionalized heterocyclic compounds requires a reliable and well-characterized protocol. The method presented here has been developed by synthesizing information from established chemical literature on the oxidation of alkyl-substituted aromatic and heteroaromatic systems.

Chemical Overview and Strategy

The most direct and efficient pathway to this compound is the oxidation of the methyl group of 6-bromo-3-chloro-2-methylpyridine. Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation due to its high reactivity, cost-effectiveness, and well-documented efficacy in converting alkyl side chains on aromatic rings to carboxylic acids.[2][3]

The overall reaction proceeds as follows:

Caption: Overall synthetic scheme for the oxidation of 6-bromo-3-chloro-2-methylpyridine.

The mechanism involves the attack of the permanganate ion on the C-H bonds of the methyl group. The reaction is typically performed in water under reflux conditions to ensure a sufficient reaction rate. The initial product is the potassium salt of the carboxylic acid, which is soluble in the aqueous medium. A crucial workup procedure involving filtration of the manganese dioxide (MnO₂) byproduct and subsequent acidification is required to isolate the final product.

Safety and Hazard Assessment

Mandatory Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is required at all times.

CompoundCAS NumberHazard
6-Bromo-3-chloro-2-methylpyridine 185017-72-5Acute toxicity (Oral), Skin irritation, Serious eye damage.[4]
Potassium Permanganate (KMnO₄) 7722-64-7Strong oxidizer, may cause fire on contact with combustible materials. Harmful if swallowed. Causes severe skin burns and eye damage.[5]
This compound 1060815-76-0Toxic if swallowed (GHS06) .[6]
Hydrochloric Acid (conc.) 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.
Manganese Dioxide (MnO₂) (byproduct) 1313-13-9Harmful if swallowed or inhaled.

Detailed Experimental Protocol

This protocol is based on established procedures for permanganate oxidation of substituted toluenes and picolines.[7]

Materials and Reagents
ReagentM.W.AmountMolesMolar Eq.Source
6-Bromo-3-chloro-2-methylpyridine206.47 g/mol 10.32 g0.05 mol1.0Commercially Available
Potassium Permanganate (KMnO₄)158.03 g/mol 15.80 g0.10 mol2.0ACS Reagent Grade
Deionized Water18.02 g/mol 500 mL---
Concentrated Hydrochloric Acid (~37%)36.46 g/mol As needed--ACS Reagent Grade
Step-by-Step Procedure
  • Reaction Setup:

    • To a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 6-bromo-3-chloro-2-methylpyridine (10.32 g, 0.05 mol).

    • Add 400 mL of deionized water to the flask. Stir the mixture to create a suspension.

  • Oxidation:

    • In a separate beaker, dissolve potassium permanganate (15.80 g, 0.10 mol) in 100 mL of deionized water. It may be necessary to warm the mixture slightly to ensure complete dissolution.

    • Slowly add the KMnO₄ solution to the stirred suspension in the reaction flask over a period of 30-45 minutes. Causality Note: A slow addition rate is crucial to control the initial exotherm of the reaction.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 100°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown precipitate of manganese dioxide (MnO₂).

  • Workup and Isolation:

    • After the reflux period, cool the reaction mixture to room temperature.

    • Filter the hot mixture through a pad of Celite® using a Büchner funnel to remove the manganese dioxide precipitate. Expertise Note: It is critical to wash the MnO₂ filter cake thoroughly with several portions of hot water (e.g., 3 x 50 mL) to recover all the product, which may be adsorbed onto the high surface area of the precipitate.[7]

    • Combine the filtrate and the aqueous washings. The resulting solution should be clear and colorless to pale yellow.

    • Transfer the filtrate to a beaker and cool it in an ice-water bath with stirring.

    • Slowly and cautiously acidify the cold filtrate by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper or a pH meter.

    • A white precipitate of this compound will begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.

    • Stir the cold slurry for an additional 30 minutes to maximize crystal growth.

  • Purification and Drying:

    • Collect the white precipitate by vacuum filtration.

    • Wash the product on the filter with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Characterization
  • Theoretical Yield: 11.82 g

  • Expected Experimental Yield: 75-85% (8.87 g - 10.05 g)

  • Appearance: White to off-white solid.

  • Melting Point: Literature values vary; confirm with experimental data.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Process Workflow Diagram

G A Charge Flask: - 6-Bromo-3-chloro-2-methylpyridine - Deionized Water B Prepare & Add KMnO₄ Solution (Slowly, control exotherm) A->B C Heat to Reflux (4-6 hours) B->C D Cool to Room Temperature C->D E Hot Filtration (Celite®) (Removes MnO₂ byproduct) D->E F Wash MnO₂ Cake (Use hot water) E->F G Combine Filtrates F->G H Cool Filtrate (Ice Bath) G->H I Acidify with HCl (pH 2-3) (Precipitates product) H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Under Vacuum K->L M Final Product: This compound L->M

Sources

Application Notes and Protocols for the Use of 6-Bromo-3-chloropicolinic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

For researchers, scientists, and professionals in drug development, the targeted synthesis of complex molecules is a cornerstone of innovation. Substituted picolinic acids are a class of compounds that feature prominently in pharmaceuticals and advanced materials due to their unique chemical properties and biological activities.[1][2] 6-Bromo-3-chloropicolinic acid is a particularly valuable building block, offering two distinct halogenated sites for sequential, selective functionalization. This guide provides a comprehensive overview and detailed protocols for the strategic use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3]

The inherent reactivity difference between the C-Br and C-Cl bonds is the lynchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl.[4][5] This differential reactivity allows for the selective coupling at the more reactive 6-position (C-Br bond) while leaving the less reactive 3-position (C-Cl bond) intact for subsequent transformations. This application note will delve into the mechanistic underpinnings of this selectivity and provide robust protocols to harness it effectively.

Scientific Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organic halide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[3][6][7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, this compound), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide. The C-Br bond at the 6-position of our substrate will preferentially undergo oxidative addition over the more robust C-Cl bond at the 3-position.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative\nAddition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R This compound This compound This compound->Oxidative\nAddition R-B(OH)2 + Base R-B(OH)2 + Base [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2 + Base->[R-B(OH)3]- [R-B(OH)3]-->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Key Considerations for this compound
  • Chemoselectivity: The primary advantage of this substrate is the ability to selectively functionalize the C6 position. By carefully selecting the catalyst and reaction conditions, the C-Br bond can be targeted with high fidelity, preserving the C-Cl bond for subsequent reactions.

  • Influence of the Carboxylic Acid Group: The presence of a carboxylic acid can sometimes complicate Suzuki couplings. The acidic proton will be deprotonated by the base, and the resulting carboxylate may coordinate to the palladium center, potentially inhibiting the catalyst.[9] It is therefore crucial to use a sufficient excess of base to account for both the carboxylic acid and the catalytic cycle's requirements. In some cases, protection of the carboxylic acid as an ester may be beneficial, though often not necessary with appropriate choice of base.

  • Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition.[10] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.

Experimental Protocols

The following protocols are designed as a starting point for the selective Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Procedure for Selective Suzuki Coupling at the C6-Position

This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (3-4 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.2 M.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~4-5 with 1M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic acid - Pd Catalyst - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Acidify E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify Product H->I

Figure 2: General experimental workflow for the Suzuki coupling.
Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the electronic and steric properties of the boronic acid. The following table provides a starting point for optimization.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and generally effective for aryl bromides.
Ligand PPh₃, dppfProvides a good balance of activity and stability. For challenging couplings, consider more electron-rich and bulky ligands like SPhos or XPhos.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive boronic acids.[12] An excess is crucial to neutralize the carboxylic acid.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Aqueous mixtures are often effective and help to solubilize the base.[13]
Temperature 80 - 100 °CSufficient to promote the reaction without causing significant decomposition. Microwave irradiation can sometimes accelerate the reaction.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Try a different solvent system (e.g., DMF, DME).
Formation of de-brominated starting material - Presence of a hydride source- Sub-optimal base or solvent- Use anhydrous solvents if possible.- Switch to a non-protic solvent.- Screen different bases (e.g., K₃PO₄, CsF).
Low yield with electron-deficient boronic acids - Slow transmetalation- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Employ a more electron-rich ligand (e.g., SPhos).- Increase the reaction temperature.[15]
Reaction stalls - Catalyst deactivation (e.g., by pyridine N or carboxylate coordination)- Increase catalyst loading.- Use a more robust catalyst system (e.g., a pre-catalyst with a bulky ligand).
Decarboxylation of the product - High reaction temperatures- Lower the reaction temperature and extend the reaction time.- Consider protecting the carboxylic acid as an ester for particularly sensitive substrates.[16][17][18]

Conclusion: A Versatile Tool for Molecular Elaboration

The selective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of a diverse array of functionalized picolinic acid derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and excellent chemoselectivity. The resulting 6-aryl-3-chloropicolinic acids are valuable intermediates, poised for further elaboration at the C3 position, opening avenues for the rapid construction of complex molecular architectures relevant to drug discovery and materials science.

References

  • Willans, C. E., & Hardie, M. J. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • ResearchGate. (n.d.). Palladium‐Catalyzed Acyl Suzuki–Miyaura Coupling from Carboxylic Acids In Situ Activated by HATU: An Efficient Way to Ketones Laid by Nitrogen Coordination.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • ResearchGate. (2025, August 6). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
  • ACS Publications. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Asian Journal of Chemistry. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. [Link]

Sources

Application Notes and Protocols: 6-Bromo-3-chloropicolinic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

In the landscape of modern drug discovery, the pyridine ring system is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its presence in vital biological molecules like NAD/NADH and its ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged motif in medicinal chemistry.[3] The strategic introduction of halogen atoms onto the pyridine core further enhances its utility, offering medicinal chemists precise control over the electronic properties, metabolic stability, and binding affinity of drug candidates.[4] Halogenated picolinic acids, a subset of these valuable building blocks, serve as highly versatile intermediates in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.[5][6]

This application note provides a detailed guide to the use of 6-Bromo-3-chloropicolinic acid , a dihalogenated picolinic acid derivative, as a key intermediate in pharmaceutical synthesis. We will explore its physicochemical properties, delve into its application in the synthesis of kinase inhibitor precursors, and provide detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Sonogashira cross-coupling reactions. The methodologies presented herein are designed to be robust and reproducible, providing researchers in drug development with the foundational knowledge to effectively utilize this valuable synthetic building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Solid
CAS Number 1060815-76-0
IUPAC Name 6-bromo-3-chloropyridine-2-carboxylic acid
InChI Key NVXKODKSZLGOCI-UHFFFAOYSA-N
SMILES O=C(O)C1=NC(Br)=CC=C1Cl

Synthetic Application: A Gateway to Kinase Inhibitors

The dihalogenated nature of this compound, coupled with the directing effect of the carboxylic acid group, makes it an ideal starting material for the construction of polysubstituted pyridine cores. These cores are central to the pharmacophore of many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[5][6] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions, enabling the introduction of diverse chemical functionalities with a high degree of control.

The following workflow illustrates a representative synthetic pathway for the elaboration of this compound into a complex, trisubstituted pyridine scaffold, a common structural motif in kinase inhibitors.

G A This compound B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 6-bromo-3-chloropicolinate B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D E Methyl 6-aryl-3-chloropicolinate D->E F Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) E->F G Methyl 6-aryl-3-alkynylpicolinate F->G H Hydrolysis (e.g., LiOH, H₂O) G->H I 6-Aryl-3-alkynylpicolinic acid H->I J Amide Coupling (Amine, Coupling agent) I->J K Trisubstituted Pyridine Amide (Kinase Inhibitor Scaffold) J->K

Caption: Synthetic workflow for the elaboration of this compound.

This pathway leverages the higher reactivity of the C-Br bond towards palladium-catalyzed cross-coupling reactions compared to the C-Cl bond.[7] This allows for the selective introduction of an aryl group at the 6-position via a Suzuki-Miyaura coupling, followed by a subsequent Sonogashira coupling to introduce an alkynyl moiety at the 3-position. The ester protecting group on the carboxylic acid is then removed, and the resulting acid is coupled with an amine to generate the final amide product. This sequential approach provides a powerful strategy for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-chloropicolinate

This protocol describes the selective coupling of an arylboronic acid at the 6-position of the pyridine ring. The initial esterification of the carboxylic acid is a standard procedure and is not detailed here.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[7] The choice of a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄, is common for coupling aryl bromides.[8] Anhydrous conditions with a suitable base, like potassium carbonate, are typically employed to facilitate the transmetalation step.[8] A solvent system of toluene and water allows for the dissolution of both the organic and inorganic reagents.

Materials:

  • Methyl 6-bromo-3-chloropicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-bromo-3-chloropicolinate, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Methyl 6-aryl-3-chloropicolinate

This protocol describes the coupling of a terminal alkyne at the 3-position of the pyridine ring, following the initial Suzuki coupling.

Rationale: The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[9] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst.[9] The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[9] An amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the HX byproduct and can also serve as a solvent.

Materials:

  • Methyl 6-aryl-3-chloropicolinate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-aryl-3-chloropicolinate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous solvent (DMF or THF) via syringe.

  • Add the amine base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, highly functionalized pyridine derivatives. Its dihalogenated nature allows for selective, sequential cross-coupling reactions, providing a powerful tool for the construction of molecular scaffolds with significant potential in pharmaceutical research, particularly in the development of kinase inhibitors. The protocols provided in this application note offer a robust starting point for the utilization of this important building block in drug discovery and development programs.

References

  • Duncton, M. A. J. The Role of Halogenated Pyridines in Modern Drug Discovery. Arkivoc2011, 2011 (7), 133-151. URL
  • Gao, Y., et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules2022, 27(19), 6529. URL
  • RespiVert Ltd. Kinase inhibitors. U.S. Patent US-9751837-B2, September 5, 2017. URL
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653(1-2), 46-49. URL
  • Hocek, M., & Dvořáková, H. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis2003, 2003(06), 849-856. URL
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry2014, 57(23), 10257-10274. URL
  • Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry2021, 13(19), 1715-1741. URL
  • Zhang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Gangjee, A., et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules2013, 18(1), 143-163. URL
  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters2019, 21(19), 7893-7898. URL
  • Chiacchio, U., et al. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. Bioorganic & Medicinal Chemistry2018, 26(12), 3465-3479. URL
  • Chen, L., et al. Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549.
  • Kaur, N., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega2023, 8(21), 18465-18488. URL
  • Pharmacyclics, Inc. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WIPO Patent WO2012170976A2, December 13, 2012. URL
  • Organic Chemistry Portal. Sonogashira Coupling. URL
  • Chemistry LibreTexts. Sonogashira Coupling. URL
  • Welker, M. E., & Kulik, G. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry2013, 21(14), 4063-4091. URL
  • Welker, M. E., & Kulik, G. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Janssen Pharmaceutica NV. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry2021, 19(43), 9416-9427. URL
  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Handa, S., & Smith, J. D. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters2018, 20(17), 542-545. URL
  • Wikipedia. Suzuki reaction. URL
  • Sigma-Aldrich. This compound. URL
  • Hocek, M., & Dvořáková, H. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • Al-Masoudi, N. A., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019, 24(17), 3123. URL
  • Bio, M. M., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances2024, 14(39), 28247-28251. URL
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL
  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC2019. URL
  • Dömling, A. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules2022, 27(19), 6529. URL
  • Svozil, D., & Horvath, D. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv2020. URL
  • Khan, I., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
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  • Sigma-Aldrich. This compound. URL

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Applications of 6-Bromo-3-chloropicolinic Acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the applications of 6-Bromo-3-chloropicolinic acid in the field of agrochemical research. We will delve into its role as a key building block for the synthesis of novel herbicides, outline its presumptive mode of action based on the broader class of picolinic acid herbicides, and provide detailed protocols for its utilization in a research setting.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides.[1][2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in susceptible broadleaf weeds.[4] The pyridinecarboxylic acid structure is a "privileged scaffold" in agrochemical discovery, and strategic modifications to this core can lead to the development of herbicides with improved efficacy, selectivity, and weed resistance management profiles.[5][6]

This compound is a halogenated picolinic acid derivative that serves as a valuable intermediate in the synthesis of more complex and potent herbicidal molecules.[7][8] Its chemical structure, featuring bromine and chlorine substituents, offers reactive sites for further chemical modification, making it a versatile starting material for creating libraries of novel compounds for high-throughput screening.

Presumptive Mode of Action: A Synthetic Auxin

While specific studies on this compound's direct herbicidal activity are not extensively published, its structural similarity to known picolinic acid herbicides like picloram and clopyralid strongly suggests it operates as a synthetic auxin.[1][3][4]

The established mechanism for this class of herbicides involves their binding to specific auxin receptors in plants, particularly the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[3] More recent research has highlighted that some picolinic acid derivatives preferentially bind to the AFB5 receptor.[2][9] This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the uncontrolled expression of auxin-responsive genes. The resulting physiological effects include epinasty (twisting of stems and petioles), callus growth, and ultimately, plant death.[1]

Proposed Signaling Pathway

Synthetic Auxin Mode of Action cluster_0 Plant Cell 6-Bromo-3-chloropicolinic_acid_derivative 6-Aryl-picolinate (Derivative) AFB5 AFB5 Receptor 6-Bromo-3-chloropicolinic_acid_derivative->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Forms complex with Aux_IAA_Repressor Aux/IAA Repressor SCF_Complex->Aux_IAA_Repressor Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Inhibits Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth

Caption: Proposed mode of action for a herbicidal derivative of this compound.

Application: A Scaffold for Novel Herbicide Discovery

The primary application of this compound in an agrochemical research context is as a starting material for the synthesis of novel herbicidal candidates. Research has shown that substitution at the 6-position of the picolinic acid ring, often with aryl or heteroaryl groups, can lead to compounds with potent herbicidal activity.[3][10][11] The bromine atom at the 6-position is a key reactive handle for introducing these new functionalities via cross-coupling reactions.

Experimental Workflow for Herbicide Discovery

Herbicide Discovery Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Synthesis Library Library of Novel Picolinate Compounds Synthesis->Library Screening Primary Herbicidal Screening (e.g., Arabidopsis thaliana root growth assay) Library->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Greenhouse_Trials Greenhouse Trials on Target Weeds and Crop Safety Dose_Response->Greenhouse_Trials Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Greenhouse_Trials->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A typical workflow for discovering novel herbicides using this compound.

Protocols

Protocol 1: Synthesis of a 6-Aryl-3-chloropicolinic Acid Derivative via Suzuki Coupling

This protocol provides a general method for the synthesis of a 6-aryl-3-chloropicolinic acid derivative from this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous phase with an appropriate acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization or column chromatography to yield the desired 6-aryl-3-chloropicolinic acid.

Protocol 2: Primary Herbicidal Screening using Arabidopsis thaliana Root Growth Assay

This protocol outlines a primary screen to assess the herbicidal activity of newly synthesized derivatives. Arabidopsis thaliana is a model organism commonly used for such assays.

Materials:

  • Synthesized 6-aryl-3-chloropicolinic acid derivatives

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium

  • Petri dishes

  • Growth chamber

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Plating: Prepare MS agar plates containing various concentrations of the test compounds. Ensure the final DMSO concentration is consistent and non-toxic across all plates, including a solvent control.

  • Seed Sterilization and Sowing: Surface sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.

  • Incubation: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber with a controlled light/dark cycle and temperature.

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Analysis: Compare the root growth of seedlings on plates with test compounds to the solvent control. Calculate the percentage of root growth inhibition for each compound and concentration. Promising compounds can then be selected for IC₅₀ determination.

Data Presentation

The following table provides a hypothetical example of data that could be generated from a primary screen of newly synthesized compounds derived from this compound.

Compound IDR-Group at 6-positionConcentration (µM)Root Growth Inhibition (%)
Control -0 (DMSO)0
Picloram -1085
Compound 1 4-Fluorophenyl1092
Compound 2 2,4-Dichlorophenyl1098
Compound 3 3-Methylphenyl1075

Conclusion

This compound is a valuable and versatile building block in modern agrochemical research. Its utility as a scaffold for generating novel synthetic auxin herbicides is well-supported by the broader literature on picolinic acid derivatives. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the discovery of new and effective weed management solutions.

References

  • Plant and Soil Sciences eLibrary.
  • Yuan, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. URL
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. URL
  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. URL
  • ACS Publications. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. URL
  • Guidechem. (n.d.). This compound CAS NO.1060815-76-0. URL
  • Sigma-Aldrich. (n.d.). This compound. URL
  • BOC Sciences. (n.d.). CAS 1060815-76-0 this compound. URL
  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • Sigma-Aldrich. (n.d.). This compound. URL
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-6-chloropicolinic acid. URL
  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. URL
  • Fluorochem. (n.d.). This compound. URL
  • Liu, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(23), 7808. URL
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. URL
  • Combi-Blocks. (n.d.). This compound, min 95%. URL
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid. URL
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. URL
  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. URL
  • ResearchGate. (n.d.). Scaffold Hopping in Agrochemical Research: Discovery of Insecticidal 4-Pyridyl Isobenzofurans. URL
  • PubMed. (2025). Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. URL

Sources

Application Note & Protocol: Quantitative Analysis of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-chloropicolinic acid is a halogenated derivative of picolinic acid, a class of compounds with significant interest in pharmaceutical and agrochemical research.[1][2] Its unique substitution pattern suggests potential applications in the development of novel bioactive molecules.[2] As with any compound under investigation for potential therapeutic or other uses, the ability to accurately and reliably quantify this compound is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.[3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₆H₃BrClNO₂
Molecular Weight236.45 g/mol
AppearanceWhite to off-white solid[1]
Storage2-8°C, Inert atmosphere[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound.[3] The pyridine ring and its substituents are expected to exhibit significant UV absorbance, making this a suitable method for analyses where high sensitivity is not the primary requirement.

Principle of Separation

This method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic nature of the analyte (pKa is predicted to be around 2.00±0.25[1]) necessitates the use of an acidified mobile phase to suppress its ionization and ensure good peak shape and retention.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The preparation of the sample solution will be matrix-dependent. For a simple matrix like a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For more complex matrices, a validated extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.

2. Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Standard HPLC with UV-Vis DetectorWidely available and robust for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of the carboxylic acid group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% BA gradient elution is employed to ensure elution of the analyte and any potential impurities with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.
UV Detection 275 nm (Hypothetical λmax)The UV maximum absorbance wavelength (λmax) should be experimentally determined by scanning a standard solution from 200-400 nm. 275 nm is a scientifically reasonable estimate based on the substituted pyridine structure.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.995.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S3 Serial Dilutions for Working Standards S2->S3 A2 Inject Standards & Samples S3->A2 S4 Prepare Sample Solution S4->A2 A1 Instrument Setup & Equilibration A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3 LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification S1 Prepare Standards & IS S2 Spike Samples & Standards with IS S1->S2 S3 Protein Precipitation / Extraction S2->S3 S4 Evaporation & Reconstitution S3->S4 A2 Inject Samples & Standards S4->A2 A1 Instrument Setup & Optimization A1->A2 A3 MRM Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Sample Concentration D3->D4

Sources

Application Notes & Protocols: High-Purity Isolation of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-chloropicolinic acid is a key building block in the synthesis of novel pharmaceutical agents and agrochemicals.[][2] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This document provides a comprehensive guide to the purification of crude this compound, detailing robust protocols for recrystallization, acidic-basic extraction, and column chromatography. The causality behind experimental choices is explained to empower researchers in adapting these methods to varying scales and impurity profiles.

Introduction: The Criticality of Purity

This compound (C₆H₃BrClNO₂) is a halogenated pyridine carboxylic acid derivative.[3][4] The presence of bromine, chlorine, and a carboxylic acid functional group makes it a versatile intermediate. However, synthetic routes to this compound can introduce a variety of impurities, including starting materials, regioisomers, and byproducts from side reactions. The removal of these impurities is a critical step to ensure the integrity of subsequent synthetic transformations and the biological activity of the final compounds. This guide offers detailed, validated protocols for achieving high purity (>97-99%) of the target compound.[5][6]

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. Common contaminants in crude this compound may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various substituted picolines or picolinonitriles.

  • Isomeric Byproducts: Incomplete or non-selective halogenation can lead to isomers with different substitution patterns on the pyridine ring.

  • Over-halogenated or Under-halogenated Species: Compounds with additional or fewer halogen atoms.

  • Hydrolysis Products: For example, if a nitrile precursor is used, incomplete hydrolysis can leave residual amide.

  • Residual Solvents and Reagents: Inorganic salts and organic solvents used in the synthesis.

A preliminary analysis of the crude material by techniques such as ¹H NMR, LC-MS, or TLC is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Purification Methodologies

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.

Method 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[7] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[8]

Causality of Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at an elevated temperature.[8] This differential solubility allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor. Given the polar nature of the carboxylic acid group and the halogen substituents, polar protic or aprotic solvents are often good starting points.

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, suspend the crude this compound in a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: Add more ethanol in small portions until the solid just dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with the product.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and minimizing the trapping of impurities.

  • Inducing Crystallization (if necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure product.

  • Cooling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
Ethanol/WaterLowHighGood, well-formed needles
Acetic AcidModerateHighCan be effective, but removal of acetic acid is critical
MethanolModerateHighGood, but higher solubility may reduce yield
IsopropanolLowModerateSlower dissolution, may require larger volumes
TolueneVery LowLowNot suitable
Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Causality of pH Manipulation: By treating the crude mixture with a base, the acidic this compound is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.

Protocol 2: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The pKa of picolinic acid derivatives is typically around 2-3, so a bicarbonate solution is usually sufficient.[5]

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound. Drain the aqueous layer into a clean flask.

  • Back-Extraction: Extract the organic layer one or two more times with the aqueous base to ensure complete recovery of the product. Combine all aqueous extracts.

  • Washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a 1 M solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate C Add 1M NaHCO₃ A->C Extraction B Neutral Impurities C->B Separate Layers D Sodium 6-Bromo-3-chloropicolinate (Water Soluble) C->D E Add 1M HCl D->E F Pure Precipitated Product E->F Precipitation

Caption: Workflow for purification via acid-base extraction.

Method 3: Column Chromatography

For challenging separations where impurities have similar properties to the product, column chromatography is the method of choice. Anion exchange chromatography is particularly well-suited for purifying carboxylic acids.[9]

Causality of Stationary and Mobile Phases: In anion exchange chromatography, the stationary phase is a solid support with positively charged functional groups. The negatively charged carboxylate anion of this compound will bind to this resin.[9][10] By washing the column with a buffer of increasing ionic strength or changing pH, the bound compound can be selectively eluted.

Protocol 3: Anion Exchange Chromatography

  • Resin Preparation: Swell a suitable strong anion exchange resin (e.g., a quaternary ammonium-based resin) in a suitable buffer (e.g., Tris-HCl or phosphate buffer at a pH above the pKa of the carboxylic acid, typically pH 7-8). Pack the resin into a column.

  • Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or by decreasing the pH of the eluting buffer.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions. The product can be recovered by acidification and precipitation as described in the acid-base extraction protocol, followed by filtration.

Visualization of Purification Logic

G Crude Crude this compound Impurities: Isomers, Starting Materials, Salts Recrystallization Recrystallization Removes minor impurities Crude->Recrystallization AcidBase Acid-Base Extraction Removes neutral/basic impurities Crude->AcidBase Pure Pure Recrystallization->Pure If Purity is Sufficient Chromatography Column Chromatography Removes structurally similar impurities AcidBase->Chromatography If further purification is needed AcidBase->Pure If Purity is Sufficient Chromatography->Pure

Sources

Application Notes & Protocols: Experimental Use of 6-Bromo-3-chloropicolinic Acid as a Bidentate N,O-Chelating Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for an Experimental Halogenated Picolinic Acid Ligand

Picolinic acid and its derivatives are foundational scaffolds in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. The defining characterist[1][2]ic of this class is the pyridine nitrogen and the adjacent carboxylate oxygen, which act as a bidentate N,O-chelating pair, forming a stable five-membered ring upon coordination with a metal center. This chelating action is [3][4]fundamental to their utility in fields ranging from catalysis and materials science to the development of metallopharmaceuticals.

The subject of this guid[5][6]e, 6-Bromo-3-chloropicolinic acid, is a compelling, albeit lesser-studied, derivative. While specific applications are not yet widely documented in peer-reviewed literature, its structure suggests unique potential. The introduction of electron-withdrawing halogen atoms (bromine and chlorine) onto the pyridine ring is hypothesized to significantly modulate the electronic properties of the ligand. These substitutions are expected to:

  • Increase the acidity of the carboxylic acid proton, potentially facilitating deprotonation and complex formation under milder conditions.

  • Lower the energy of the pyridine π orbitals*, which can affect the spectroscopic and electrochemical properties of the resulting metal complexes.

  • Introduce steric bulk around the coordination sphere, influencing the geometry and reactivity of the final complex.

  • Provide sites for further functionalization , enabling the development of more complex molecular architectures.

These application notes provide a comprehensive, experience-driven framework for researchers beginning to explore the coordination chemistry of this compound. The protocols herein are designed as robust starting points, grounded in the well-established chemistry of related picolinic acid ligands.

Physicochemical[7][8] & Safety Data

A thorough understanding of the ligand's properties and handling requirements is a prerequisite for any experimental work.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂
Molecular Weight [7]236.45 g/mol
Appearance Whit[7]e to off-white solid
Storage 2-8°C,[8] Inert atmosphere
CAS Number 1060[8]815-76-0
Hazard Class Ac[8][]ute Toxicity 3 (Oral)
Signal Word Dan[7]ger
Hazard Statement [7]H301 (Toxic if swallowed)

**Safety Precautions:[7] Due to its acute oral toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should [10]be performed in a well-ventilated fume hood. In case of accidental ingestion, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

[10]### 3. General Experim[10]ental Workflow

The logical flow for utilizing a novel ligand involves synthesis of the metal complex, its purification and isolation, and comprehensive characterization to confirm its structure and properties before proceeding to functional application studies.

G cluster_synth Synthesis cluster_iso Isolation & Purification Ligand This compound Reaction Complexation Reaction (Solvent, Temp, Time) Ligand->Reaction Metal Metal Salt (e.g., MCl₂) Metal->Reaction Precipitate Precipitation / Crystallization Reaction->Precipitate Filter Filtration & Washing Precipitate->Filter XRay Single Crystal X-Ray (if crystals form) Precipitate->XRay If suitable crystals Dry Drying under Vacuum Filter->Dry FTIR FT-IR Spectroscopy Dry->FTIR UVVis UV-Vis Spectroscopy Dry->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) Dry->NMR MS Mass Spectrometry Dry->MS Catalysis Catalytic Activity Test Dry->Catalysis BioAssay Biological Assay Dry->BioAssay

Caption: General workflow for the synthesis, characterization, and application of a metal complex.

Protocol: Synthesis of a Generic M(II) Complex

This protocol describes a general method for synthesizing a metal(II) complex, for example, with Copper(II), Nickel(II), or Zinc(II), using a 2:1 ligand-to-metal molar ratio. Picolinic acids typically form neutral M(L)₂ complexes with divalent metal ions.

4.1. Materials & Reage[4]nts

  • This compound (Ligand, L)

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O) (Metal Salt, M)

  • Ethanol, Reagent Grade

  • Diethyl ether, Anhydrous

  • Deionized water

  • Sodium hydroxide (NaOH), 0.1 M solution

4.2. Step-by-Step Procedure

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of ethanol. Gentle heating (~50°C) in a water bath may be required to achieve full dissolution.

  • Deprotonation: While stirring, slowly add 2.0 mmol of NaOH solution (20 mL of 0.1 M) to the ligand solution. This deprotonates the carboxylic acid to form the picolinate anion in situ, which is crucial for coordination. The solution should remain clear.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) chloride hexahydrate in a minimal amount of deionized water (~5 mL) and then add 15 mL of ethanol.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed immediately or within a few minutes, indicating complex formation.

  • Reaction Completion[3]: Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.

  • Washing: Wash the collected solid product sequentially with small portions of cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the f[3]inal complex in a vacuum oven at 60-80°C for several hours to a constant weight. Record the final yield.

Protocol: Physicochemical Characterization

Characterization is a self-validating step to confirm the identity and structure of the newly synthesized complex.

5.1. Infrared (IR) Spectroscopy

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Methodology: Acquire an IR spectrum of the free ligand and the metal complex (as KBr pellets or using an ATR accessory).

  • Expected Outcome: The key diagnostic feature is the shift in the carboxylate (COO⁻) stretching frequencies. In the free ligand (after deprotonation), you will observe asymmetric and symmetric stretches. Upon coordination to a metal, these frequencies will shift. A significant shift in the C=N stretch of the pyridine ring is also indicative of coordination. The disappearance of the [3][11]broad O-H stretch from the carboxylic acid confirms deprotonation.

5.2. UV-Visible (UV-Vi[11]s) Spectroscopy

  • Objective: To investigate the electronic properties of the complex, particularly for transition metals.

  • Methodology: Dissolve a small, known concentration of the complex in a suitable solvent (e.g., ethanol, DMSO) and record the absorption spectrum from ~300-1100 nm.

  • Expected Outcome: [3] For transition metal complexes (e.g., Cu(II), Ni(II)), you will observe d-d transitions in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, distorted octahedral).

5.3. Mass Spectrometry[11][12] (MS)

  • Objective: To confirm the molecular weight of the synthesized complex.

  • Methodology: Use a suitable ionization technique (e.g., Electrospray Ionization, ESI) to obtain the mass spectrum.

  • Expected Outcome: Look for the molecular ion peak corresponding to the expected formula of the complex, [M(L)₂]. Isotope patterns for chlorine, bromine, and the metal ion should be analyzed to further confirm the composition.

Application Example: Screening for Catalytic Activity

Complexes of picolinic acid derivatives can act as catalysts. This protocol provides a [13]template for screening the catalytic potential of the [M(6-Br-3-Cl-pic)₂] complex in a model oxidation reaction.

6.1. Model Reaction: Oxidation of Benzyl Alcohol

  • Objective: To determine if the synthesized complex can catalyze the oxidation of benzyl alcohol to benzaldehyde using a common oxidant.

  • Materials:

    • Synthesized [M(6-Br-3-Cl-pic)₂] complex

    • Benzyl alcohol

    • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

    • Acetonitrile (solvent)

    • Gas chromatograph (GC) for analysis

6.2. Step-by-Step Procedure

  • To a reaction vial, add benzyl alcohol (1.0 mmol), the metal complex catalyst (0.01 mmol, 1 mol%), and acetonitrile (5 mL).

  • Stir the mixture at 80°C.

  • Add TBHP (1.2 mmol) to the reaction mixture to initiate the reaction.

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by GC to quantify the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Run a control reaction without the metal complex to confirm that the complex is responsible for the catalytic activity.

G cluster_coord Coordination Sphere cluster_ligand Ligand Structure M Metal Center (M) N Pyridine-N M->N Coordination O Carboxylate-O M->O Coordination Ligand 6-Bromo-3-chloropicolinate N->Ligand O->Ligand

Caption: Bidentate N,O-chelation of picolinic acid to a metal center.

Conclusion and Future Directions

This compound presents a promising platform for novel ligand design. The protocols outlined in this document provide a validated starting point for the synthesis, characterization, and initial screening of its metal complexes. Researchers are encouraged to adapt these methods to different metal centers and explore a variety of applications. Further studies could involve detailed electrochemical analysis (e.g., cyclic voltammetry) to probe the redox properties of the complexes or the synthesis of deriv[12]atives for use as metal-binding pharmacophores in drug discovery. The structural and electr[14]onic modifications imparted by the halogen substituents make this an exciting area for fundamental and applied chemical research.

References

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.SJC.
  • A Study of Metal Complexes of 2 – Picolinic Acid.Oriental Journal of Chemistry.
  • This compound | 1060815-76-0.ChemicalBook.
  • Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands.UBC Chemistry.
  • This compound - Safety D
  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.PMC - PubMed Central - NIH.
  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
  • This compound.Sigma-Aldrich.
  • (PDF) A Study of Metal Complexes of 2-picolinic Acid.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry.
  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes.ScienceDirect.
  • This compound.Sigma-Aldrich.
  • Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies.Oriental Journal of Chemistry.
  • CAS 1060815-76-0 this compound.BOC Sciences.
  • 6-​Bromo-​3-​chloropicolinic Acid.PAREKHPLAST.
  • TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT.
  • SAFETY D
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.Journal of the American Chemical Society.

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The Strategic Utility of 6-Bromo-3-chloropicolinic Acid in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a vast array of pharmaceuticals. The strategic functionalization of these core structures is paramount to modulating their physicochemical properties and biological activity. 6-Bromo-3-chloropicolinic acid has emerged as a highly versatile and valuable building block in this endeavor. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective manipulation and a carboxylic acid handle for further derivatization, offers a powerful platform for the synthesis of complex, fused heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds, leading to the generation of novel heterocycles of medicinal interest.

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this starting material. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This chemoselectivity allows for the sequential and site-selective functionalization of the pyridine ring, a critical aspect in the construction of intricate molecular architectures. This guide will detail protocols for cornerstone palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing both the "how" and the "why" behind the experimental choices.

Core Synthetic Strategies and Mechanistic Considerations

The selective functionalization of this compound hinges on the judicious choice of catalytic systems and reaction conditions. Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthetic organic chemistry and are particularly well-suited for the transformations of this substrate.

Diagrammatic Overview of Synthetic Pathways

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-Br Functionalization C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C C-Br Functionalization D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D C-Br Functionalization E 6-Aryl-3-chloropicolinic Acid Derivative B->E F 6-Alkynyl-3-chloropicolinic Acid Derivative C->F G 6-Amino-3-chloropicolinic Acid Derivative D->G H Intramolecular Cyclization E->H F->H G->H I Novel Fused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) H->I G A 6-Amino-3-chloropicolinic Acid Derivative B Amide Coupling (e.g., with an alpha-amino acid ester) A->B C Intermediate Dipeptide-like Structure B->C D Intramolecular Cyclization (e.g., Pictet-Spengler type reaction) C->D E Pyrido[2,3-b]pyrazine Scaffold D->E

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-chloropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common issues, and provide validated strategies for success.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its molecular structure, featuring a halogenated pyridine ring with a carboxylic acid group, makes it a versatile precursor. However, its synthesis can be challenging, often plagued by low yields, difficult purifications, and competing side reactions. This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant strategies for synthesizing this molecule, each starting from a different precursor:

  • Carboxylation of a Grignard Reagent: This route typically starts from a di-halogenated pyridine, such as 2,5-dibromo-3-chloropyridine or a related compound. A Grignard reagent is formed at the more reactive bromine position, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylate salt, which is then acidified.[3][4]

  • Oxidation and Hydrolysis Pathway: This approach often begins with a picoline (methylpyridine) derivative, such as 3-bromo-2-chloro-6-methylpyridine.[5][6] The synthesis involves the oxidation of the methyl group to a carboxylic acid. An alternative starting point is 3-bromo-6-chloropyridine, which can be converted to the 2-cyano derivative followed by hydrolysis to the carboxylic acid.[7]

Q2: Which synthetic route is generally preferred for better yield and scalability?

A2: The choice of route depends heavily on the availability and cost of the starting materials. The nitrile hydrolysis pathway, starting from 3-bromo-6-chloropyridine, often offers a more robust and scalable process.[7] Grignard reactions can be high-yielding but are notoriously sensitive to moisture, oxygen, and starting material purity, making them challenging to scale up consistently without stringent process controls.[8]

Q3: What are the most critical safety precautions for this synthesis?

A3: Regardless of the route, several safety measures are critical:

  • Halogenated Reagents: Many precursors and intermediates are irritants and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][9]

  • Grignard Reagents: If using a Grignard route, remember that these reagents are highly pyrophoric and react violently with water and other protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10]

  • Oxidizing Agents: Reactions involving strong oxidizing agents can be highly exothermic. Ensure proper temperature control and slow, controlled addition of reagents.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you might encounter during the synthesis.

Problem Area 1: Grignard Route Failures

Q: My Grignard reaction is not initiating, or the yield is extremely low. What's going wrong?

This is a common issue stemming from the high reactivity of Grignard reagents. The problem can be systematically diagnosed.

Possible Causes & Solutions:

  • Wet Glassware or Solvents: Grignard reagents are strong bases and will be instantly quenched by trace amounts of water.[4]

    • Solution: Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.

    • Solution: Activate the magnesium before adding the alkyl halide. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Impure Alkyl Halide: The starting halide must be free of moisture and any acidic impurities.

    • Solution: Purify the starting halide by distillation or filtration through a plug of activated alumina if necessary.

  • Side Reactions: With pyridine-based halides, Wurtz-type coupling to form bipyridyl compounds can be a significant side reaction, especially at higher temperatures.

    • Solution: Maintain a low reaction temperature during the Grignard formation (e.g., 0-10 °C) and add the alkyl halide slowly to a suspension of the activated magnesium to keep its concentration low.

Troubleshooting Workflow: Grignard Reaction Failure

Below is a logical workflow to diagnose issues with Grignard formation.

grignard_troubleshooting start Low Yield in Grignard Carboxylation check_initiation Did the reaction initiate? (Color change, gentle reflux) start->check_initiation check_reagents Verify Reagent & Glassware Dryness check_initiation->check_reagents No check_quenching Was the carboxylation step efficient? check_initiation->check_quenching Yes activate_mg Activate Magnesium Surface (Iodine, DIBAL-H, etc.) check_reagents->activate_mg Reagents are dry check_halide Check Purity of Aryl Halide activate_mg->check_halide co2_quality Use High-Purity, Finely Crushed Dry Ice check_quenching->co2_quality No side_reactions Analyze Crude Product for Byproducts (e.g., Bipyridyls via GC-MS) check_quenching->side_reactions No success Improved Yield check_quenching->success Yes temp_control Add Grignard solution slowly to excess CO2 at low temperature (-78 °C) co2_quality->temp_control optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Slower Addition side_reactions->optimize_conditions optimize_conditions->success

Caption: A workflow for troubleshooting low yields in Grignard carboxylation reactions.

Problem Area 2: Nitrile Hydrolysis Pathway Issues

Q: The hydrolysis of my 6-Bromo-3-chloro-2-cyanopyridine intermediate is incomplete or produces significant impurities. How can I improve this step?

Hydrolysis of nitriles to carboxylic acids can be sluggish and may lead to the formation of a stable amide intermediate if conditions are not optimized.

Possible Causes & Solutions:

  • Insufficiently Harsh Conditions: Aromatic nitriles, especially those with electron-withdrawing groups, can be resistant to hydrolysis.

    • Solution: Use aggressive hydrolytic conditions. A high concentration of strong acid (e.g., 98% sulfuric acid) or a strong base (e.g., 40% aqueous NaOH) at elevated temperatures (reflux) is often necessary. A patent for a related compound suggests heating in concentrated sulfuric acid at 140-180 °C for 2.5-4 hours is effective.[7]

  • Formation of Amide Intermediate: Partial hydrolysis will lead to the formation of 6-Bromo-3-chloropicolinamide. This amide can be difficult to hydrolyze further under mild conditions.

    • Solution: Ensure a sufficiently long reaction time and high temperature to drive the reaction past the amide stage to the desired carboxylic acid. Monitor the reaction by TLC or HPLC to confirm the disappearance of both the nitrile and the amide intermediate.

  • Decarboxylation: Picolinic acids can be susceptible to decarboxylation at very high temperatures, especially under acidic conditions.

    • Solution: While high temperatures are needed, avoid excessive heating. Optimize the reaction by finding the minimum temperature and time required for complete conversion.

Problem Area 3: Purification and Isolation

Q: My final product is difficult to purify. It's contaminated with starting materials or an unknown byproduct. What are the best purification strategies?

Purification is often the most significant challenge in achieving a high yield of a high-purity product.

Possible Causes & Solutions:

  • Incomplete Reaction: The most common "impurity" is unreacted starting material.

    • Solution: Before workup, always check for reaction completion using an appropriate analytical technique (TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time or adding a small additional portion of a key reagent.

  • Incorrect Workup pH: this compound is an acid. Its solubility is highly dependent on pH.

    • Solution: During the aqueous workup, carefully adjust the pH. To isolate the product, acidify the aqueous solution to a low pH (typically pH 1-2) with a strong acid like HCl. This will protonate the carboxylate, making the molecule neutral and causing it to precipitate from the aqueous solution.

  • Emulsion Formation: The presence of halogenated organics can lead to persistent emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions. Alternatively, filter the entire mixture through a pad of Celite.

  • Recrystallization Issues: Choosing the right solvent for recrystallization is key.

    • Solution: Test a range of solvents. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for acidic compounds include ethanol/water mixtures, acetic acid, or toluene.

Validated Experimental Protocol: Nitrile Hydrolysis Route

This protocol is adapted from established methodologies for the synthesis of related chloropyridine carboxylic acids and offers a robust path to the target molecule.[7]

Step 1: Synthesis of 3-Bromo-6-chloro-2-cyanopyridine

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, combine 3-bromo-6-chloropyridine-N-oxide (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) followed by triethylamine (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add the crude 3-bromo-6-chloro-2-cyanopyridine (1.0 eq) to concentrated sulfuric acid (98%, ~10 volumes).

  • Heating: Heat the reaction mixture to 150 °C and maintain for 3 hours. Caution: This step is highly exothermic and should be performed with care.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. A precipitate will form. Adjust the pH of the slurry to ~2 with a concentrated NaOH solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Data Summary Table: Reaction Parameters
ParameterStep 1 (Cyanation)Step 2 (Hydrolysis)
Key Reagents TMSCN, TriethylamineConc. Sulfuric Acid
Solvent AcetonitrileNone
Temperature 0 °C to RT150 °C
Typical Time 12-16 hours3 hours
Expected Yield >85% (crude nitrile)70-85% (after purification)
Purity (Typical) >95% by HPLC>98% by HPLC

Mechanistic Insight: The Grignard Carboxylation

Understanding the mechanism is key to troubleshooting. The carboxylation of a Grignard reagent is a classic nucleophilic addition reaction.

Caption: Mechanism of Grignard reagent carboxylation to form a carboxylic acid.[3]

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a stable carboxylate salt. This salt is unreactive towards other Grignard molecules, preventing the double-addition side reactions often seen with esters.[8] A final acidic workup is required to protonate the carboxylate and yield the final product.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from ResearchGate.
  • Google Patents. (2012). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Pharmaffiliates. (n.d.). CAS No : 1060815-76-0 | Product Name : 6-​Bromo-​3-​chloropicolinic Acid.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • LookChem. (n.d.). This compound CAS NO.1060815-76-0.
  • Leah4sci. (2024, February 20). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmaceutical and Chemical Sciences.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3.
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid. National Center for Biotechnology Information.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table.
  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. National Center for Biotechnology Information.
  • Google Patents. (2016). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
  • ResearchGate. (2013). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

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Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-3-chloropicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of question-and-answer scenarios that you may encounter during the synthesis of this compound. We provide not just solutions, but the underlying scientific reasoning to empower your experimental design.

Question 1: My yield is consistently low (<40%) when attempting the synthesis via lithiation and carboxylation of 2-bromo-5-chloropyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are a common challenge and can typically be traced back to one of several factors related to the generation and stability of the organolithium intermediate.

  • Inefficient Lithiation: The initial deprotonation may be incomplete. The choice of lithium base is critical. While n-butyllithium (n-BuLi) is often used, it can sometimes act as a nucleophile, adding to the pyridine ring, especially at higher temperatures.[1]

    • Troubleshooting Steps:

      • Switch to a Hindered Base: Consider using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These non-nucleophilic, sterically hindered bases are excellent for deprotonation and significantly reduce the risk of competitive nucleophilic addition to the pyridine ring.[1][2]

      • Verify Base Titer: The molarity of commercially available alkyllithium reagents can decrease over time. Always titrate your alkyllithium solution before use to ensure accurate stoichiometry.

      • Optimize Temperature: Perform the lithiation at a low temperature, typically -78 °C, to maximize kinetic deprotonation at the desired position and minimize side reactions.[3]

  • Side Reactions of the Organolithium Intermediate: Once formed, the lithiated pyridine is highly reactive and can participate in undesired reactions.

    • Proton Quenching: Trace amounts of water or other protic sources in your solvent or on your glassware will quench the organolithium intermediate. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

    • "Halogen Dance" Rearrangement: This is a base-catalyzed migration of a halogen atom.[4] In the case of 2-bromo-5-chloro-6-lithiopyridine, there's a possibility of rearrangement to a thermodynamically more stable organolithium species, which would lead to a different regioisomer upon carboxylation.[5][6] This is often favored by higher temperatures.

      • Troubleshooting Steps: Maintain a strict low-temperature profile (-78 °C) from the moment of lithiation until the carboxylation step to favor the kinetic product and suppress the halogen dance.[5]

  • Inefficient Carboxylation: The reaction with carbon dioxide (CO₂) can be inefficient if not performed correctly.

    • Troubleshooting Steps:

      • Use High-Purity CO₂: Use a stream of dry CO₂ gas or, for better results, add crushed, freshly sublimed dry ice directly to the reaction mixture. This ensures a high local concentration of CO₂.

      • Ensure Good Mixing: Vigorous stirring is essential during the addition of CO₂ to ensure efficient trapping of the organolithium intermediate.

Below is a workflow to guide your troubleshooting process for low yield:

LowYield_Troubleshooting Start Low Yield (<40%) Observed Check_Base 1. Verify Lithiation Efficiency Start->Check_Base Base_Titer Titrate n-BuLi/LDA. Is it correct? Check_Base->Base_Titer Check_Conditions 2. Assess Reaction Conditions Temp_Control Is temperature strictly maintained at -78°C? Check_Conditions->Temp_Control Check_Carboxylation 3. Evaluate Carboxylation Step CO2_Source What is the CO2 source? Check_Carboxylation->CO2_Source Base_Titer->Check_Conditions Yes Switch_Base Switch to LDA or LTMP to reduce nucleophilic addition. Base_Titer->Switch_Base No or if using n-BuLi Switch_Base->Check_Conditions Anhydrous_Check Are solvent and glassware rigorously anhydrous? Temp_Control->Anhydrous_Check Yes Suppress_HD Strict low temperature control is critical to suppress 'Halogen Dance'. Temp_Control->Suppress_HD No Anhydrous_Check->Check_Carboxylation Yes Dry_System Re-dry solvent and glassware. Use fresh anhydrous solvent. Anhydrous_Check->Dry_System No Dry_System->Check_Carboxylation Suppress_HD->Anhydrous_Check Use_Dry_Ice Use freshly crushed dry ice for efficient quenching. CO2_Source->Use_Dry_Ice Gas stream Optimized Re-run with Optimized Conditions CO2_Source->Optimized Dry Ice Use_Dry_Ice->Optimized Implement Change

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers is almost certainly due to a lack of regiocontrol during the lithiation step. The two main culprits are lithiation at an undesired position or a post-lithiation "halogen dance" rearrangement.[4]

  • Understanding Regioselectivity in Dihalopyridines: The position of lithiation (deprotonation) is directed by the substituents on the pyridine ring. Halogens act as ortho-directing groups for metalation.[7] In 2-bromo-5-chloropyridine, the most acidic proton is at the C-6 position, adjacent to the nitrogen and directed by the C-5 chloro group. However, other positions can be deprotonated under certain conditions.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: At very low temperatures (e.g., -78 °C or lower), deprotonation occurs at the most kinetically accessible and acidic site, which is expected to be C-6. This is the desired pathway.[5]

    • Thermodynamic Product: If the reaction temperature is allowed to rise, even to -20 °C, the initially formed organolithium intermediate can rearrange to a more thermodynamically stable isomer.[5] This often involves the "halogen dance," where the lithium and a halogen (typically bromine or iodine) exchange positions, leading to a new organolithium species.[4][8]

  • Troubleshooting Steps for Regioselectivity:

    • Strict Temperature Control: This is the most critical parameter. Maintain the reaction at -78 °C throughout the base addition and before quenching with CO₂. A brief warming can be enough to initiate the halogen dance.[5]

    • Solvent Choice: The choice of solvent can influence the selectivity of lithiation. Coordinating solvents like tetrahydrofuran (THF) are generally preferred for these reactions.[9]

    • Base Selection: As mentioned previously, using a hindered base like LDA at low temperatures can improve selectivity by favoring deprotonation over other pathways.[1]

    • Inverse Addition: Consider adding the dihalopyridine solution slowly to the cooled base solution. This can sometimes improve selectivity by maintaining a low concentration of the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are several viable synthetic routes. The most common and direct approach involves the Directed ortho-Metalation (DoM) of a dihalopyridine precursor.[2][7]

  • Route 1: Directed ortho-Metalation (DoM) and Carboxylation: This is often the preferred method. It starts with 2-bromo-5-chloropyridine. This substrate is treated with a strong lithium base (like LDA) at low temperature to selectively remove the proton at the C-6 position. The resulting organolithium species is then quenched with carbon dioxide to form the carboxylate, which is subsequently protonated during acidic workup to yield the final product.[1][3]

  • Route 2: Halogen-Metal Exchange and Carboxylation: Starting from a precursor like 2,6-dibromo-3-chloropyridine, a halogen-metal exchange could be performed, followed by carboxylation. However, achieving selectivity in the exchange can be challenging.

  • Route 3: Oxidation of a Picoline Precursor: If 6-bromo-3-chloro-2-methylpyridine were available, it could be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[10]

Q2: How critical is the quality of the starting material, 2-bromo-5-chloropyridine?

A2: The purity of your starting material is paramount. Any protic impurities will consume the expensive and moisture-sensitive lithium base, leading to lower yields. Ensure your 2-bromo-5-chloropyridine is anhydrous and free of any acidic impurities. If necessary, purify it by distillation or recrystallization before use.

Q3: What are the key safety precautions when running this reaction?

A3: This synthesis involves highly reactive and hazardous materials.

  • Alkyllithiums (e.g., n-BuLi): These reagents are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Cryogenic Temperatures: The reaction is run at -78 °C, which requires the use of a dry ice/acetone or dry ice/isopropanol bath. Handle with appropriate thermal gloves.

  • Quenching: The quenching of any excess lithium reagent must be done carefully and at low temperatures. A slow, dropwise addition of a protic solvent (like isopropanol, followed by methanol, then water) is recommended after the main reaction is complete.

Recommended Experimental Protocol: DoM/Carboxylation

This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.

Step 1: Preparation of LDA Solution

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of final product).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.

  • Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting clear, colorless LDA solution at -78 °C for 30 minutes.

Step 2: Lithiation of 2-bromo-5-chloropyridine

  • In a separate flame-dried flask, dissolve 2-bromo-5-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the 2-bromo-5-chloropyridine solution dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. A color change (typically to a deep red or brown) indicates the formation of the organolithium intermediate.

Step 3: Carboxylation

  • Crush a sufficient amount of dry ice in a dry beaker and quickly add it in several portions to the vigorously stirred reaction mixture. A significant exotherm may be observed, so add the dry ice carefully to maintain the temperature below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature overnight while stirring.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

  • Combine the aqueous layers and acidify to pH 2-3 with concentrated HCl.

  • The product, this compound, should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Key Optimization Parameters

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome of Optimization
Lithium Base n-ButyllithiumLithium Diisopropylamide (LDA)Increased yield, reduced side products from nucleophilic addition.[1]
Temperature -40 °C to -20 °C-78 °C (Strictly maintained)Improved regioselectivity, suppression of "halogen dance" rearrangement.[5]
CO₂ Source CO₂ gas bubbled throughFreshly crushed dry iceMore efficient trapping of the organolithium intermediate, leading to higher yield.
Solvent/Glassware Standard bench-dryRigorously anhydrous (distilled from sodium/benzophenone) / Flame-driedPrevents premature quenching of the organolithium, improving yield.

References

  • Eaton, B. E., & O'Connor, K. J. (2014). Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. PubMed Central. [Link]
  • Ma, D., & Zhang, J. (2018). Mechanism of the Ir/Pd catalyzed photocarboxylation of aryl halides. ScienceDirect. [Link]
  • Wikipedia. (n.d.). Halogen dance rearrangement. Wikipedia. [Link]
  • JoVE. (2025).
  • Chen, F., et al. (2020). Proposed mechanism for carboxylation of aryl halides with CO2 enabled by Pd/visible‐light photoredox dual catalysis.
  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Tamura, M., & Kochi, J. K. (2019).
  • Unknown Author. (n.d.). Directed (ortho)
  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
  • El-Sayed, G. A. M., & Smith, K. (2015).
  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]
  • Singh, S., & Giroux, M. A. (2012). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. [Link]
  • Kumar, A., & Kumar, V. (2021). Halogen Dance Reactions — A Review.
  • Wang, Z. (2010). Recent progress of halogen-dance reactions in heterocycles.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid. PrepChem.com. [Link]
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
  • Gribble, G. W., & Saulnier, M. G. (1993). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. HETEROCYCLES. [Link]
  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]

Sources

Identification of byproducts in 6-Bromo-3-chloropicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential byproducts, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents a multi-step process involving oxidation and halogenation of a picoline precursor. The regioselectivity of the halogenation steps and the potential for over-oxidation or side reactions can lead to a variety of byproducts, impacting the purity and yield of the final product. This guide provides a comprehensive overview of two plausible synthetic routes, potential byproduct identification, and troubleshooting strategies.

Plausible Synthetic Routes and Byproduct Formation

Two primary synthetic pathways are commonly considered for the preparation of this compound, each with its own set of potential byproducts.

Route A: Starting from 3-Chloro-2-picoline

This route involves the oxidation of 3-Chloro-2-picoline to 3-Chloropicolinic acid, followed by bromination.

Route B: Starting from 6-Bromo-2-picoline

This pathway begins with the oxidation of 6-Bromo-2-picoline to 6-Bromopicolinic acid, followed by chlorination.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: Oxidation Step

Question: My reaction mixture from the oxidation of the starting picoline (either 3-Chloro-2-picoline or 6-Bromo-2-picoline) with KMnO₄ shows multiple spots on TLC, and the yield of the desired picolinic acid is low. What are the likely byproducts?

Answer:

Incomplete or over-oxidation are common issues when using strong oxidizing agents like potassium permanganate. The likely byproducts include:

  • Unreacted Starting Material: The presence of the starting 2-picoline derivative indicates that the reaction has not gone to completion. This could be due to insufficient oxidizing agent, reaction time, or temperature.

  • Aldehyde Intermediate: A potential byproduct is the corresponding 2-formylpyridine derivative (e.g., 3-Chloro-2-formylpyridine or 6-Bromo-2-formylpyridine). This results from the incomplete oxidation of the methyl group.

  • Over-oxidation Products: Aggressive oxidation conditions can lead to the degradation of the pyridine ring, resulting in the formation of smaller, highly oxidized fragments and a decrease in the overall yield of the desired carboxylic acid.[1][2]

  • Manganese Dioxide (MnO₂): This is an inorganic byproduct from the reduction of KMnO₄ and should be carefully removed during the workup to avoid contaminating the product.[3]

Troubleshooting:

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. A gradual addition of KMnO₄ can help to control the exotherm and prevent over-oxidation.[3]

  • Stoichiometry of Oxidant: Ensure the correct molar ratio of KMnO₄ to the starting picoline is used. A slight excess of the oxidant may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Effective Workup: After the reaction, the precipitated MnO₂ should be thoroughly removed by filtration. Washing the filter cake with hot water can help to recover any product that may have adsorbed onto the surface of the MnO₂.[3]

FAQ 2: Halogenation Step - Isomeric Impurities

Question: After the halogenation step (bromination of 3-Chloropicolinic acid or chlorination of 6-Bromopicolinic acid), my NMR analysis indicates the presence of isomeric impurities. What are these byproducts and why do they form?

Answer:

The formation of isomeric byproducts during the electrophilic halogenation of the pyridine ring is a significant challenge due to the directing effects of the existing substituents (the carboxylic acid and the halogen).

  • Positional Isomers:

    • Bromination of 3-Chloropicolinic acid: The carboxylic acid group is a deactivating meta-director, while the chloro group is a deactivating ortho-, para-director. This can lead to bromination at positions other than the desired C-6, such as C-4 or C-5, resulting in isomers like 4-Bromo-3-chloropicolinic acid and 5-Bromo-3-chloropicolinic acid.

    • Chlorination of 6-Bromopicolinic acid: Similarly, the bromo group directs ortho- and para-, while the carboxylic acid directs meta-. This can lead to chlorination at the C-3, C-4, or C-5 positions, yielding isomers such as 4-Chloro-6-bromopicolinic acid and 5-Chloro-6-bromopicolinic acid.

  • Polyhalogenated Byproducts: If the reaction conditions are too harsh or an excess of the halogenating agent is used, di-halogenated or even tri-halogenated picolinic acids can be formed.[4]

Troubleshooting:

  • Control of Reaction Conditions: The temperature and choice of solvent can significantly influence the regioselectivity of the halogenation. Running the reaction at a lower temperature can sometimes improve selectivity.

  • Choice of Halogenating Agent: Different halogenating agents (e.g., Br₂ vs. NBS for bromination; Cl₂ vs. NCS for chlorination) can exhibit different selectivities. It may be necessary to screen various reagents to find the optimal one for your specific substrate.

  • Purification: Careful purification by techniques such as column chromatography or recrystallization is often necessary to separate the desired product from its isomers.

FAQ 3: Decarboxylation Byproduct

Question: I am observing a byproduct with a lower molecular weight than my expected product, and it lacks the carboxylic acid functionality. What could this be?

Answer:

This is likely a decarboxylation byproduct. Picolinic acids can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding substituted pyridine.[5]

  • Decarboxylation Product: In this case, the byproduct would be 2-Bromo-5-chloropyridine.

Troubleshooting:

  • Avoid High Temperatures: During the synthesis, workup, and purification steps, it is crucial to avoid unnecessarily high temperatures to minimize decarboxylation.

  • pH Control: The stability of the carboxylic acid can also be pH-dependent. Maintaining an appropriate pH during extraction and other aqueous procedures can help to suppress this side reaction.

Summary of Potential Byproducts

Byproduct TypeStructureFormation StepReason for Formation
Incomplete Oxidation 3-Chloro-2-formylpyridine or 6-Bromo-2-formylpyridineOxidationInsufficient oxidizing agent or reaction time.
Isomeric Halogenation e.g., 4-Bromo-3-chloropicolinic acid, 5-Chloro-6-bromopicolinic acidHalogenationCompeting directing effects of substituents on the pyridine ring.
Polyhalogenation e.g., 3,5-Dichloro-6-bromopicolinic acidHalogenationExcess halogenating agent or harsh reaction conditions.[4]
Decarboxylation 2-Bromo-5-chloropyridineHigh TemperatureThermal instability of the picolinic acid.[5]

Experimental Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for optimizing the synthetic process and ensuring the purity of the final product. The following are standard analytical techniques for this purpose.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the desired product from its isomers and other impurities.

Methodology:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or the mobile phase).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the byproducts.

Methodology:

  • LC Conditions: Use similar conditions as described for HPLC.

  • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain the molecular ions ([M+H]⁺ and [M-H]⁻) of the components.

  • Analysis: Correlate the retention times of the peaks from the LC with their corresponding mass-to-charge ratios (m/z) to identify the molecular weights of the byproducts.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the exact structure of the byproducts, especially for distinguishing between isomers.

Methodology:

  • Sample Preparation: Isolate the impurity of interest by preparative HPLC or column chromatography. Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: The chemical shifts and coupling patterns of the aromatic protons will provide information about the substitution pattern on the pyridine ring.

  • ¹³C NMR Analysis: The number of signals and their chemical shifts will confirm the carbon framework of the molecule.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to definitively establish the connectivity of the atoms in the molecule.

Visualizing the Synthetic Pathways and Byproduct Formation

The following diagrams, generated using Graphviz, illustrate the proposed synthetic routes and the formation of key byproducts.

Synthesis_Route_A cluster_oxidation Oxidation cluster_bromination Bromination cluster_decarboxylation_A Decarboxylation (Heat) 3-Chloro-2-picoline 3-Chloro-2-picoline 3-Chloropicolinic_acid 3-Chloropicolinic_acid 3-Chloro-2-picoline->3-Chloropicolinic_acid KMnO4 3-Chloro-2-formylpyridine 3-Chloro-2-formylpyridine 3-Chloro-2-picoline->3-Chloro-2-formylpyridine Incomplete Oxidation 6-Bromo-3-chloropicolinic_acid 6-Bromo-3-chloropicolinic_acid 3-Chloropicolinic_acid->6-Bromo-3-chloropicolinic_acid Br2/NBS Isomeric_Byproducts_A 4-Bromo-3-chloropicolinic acid 5-Bromo-3-chloropicolinic acid 3-Chloropicolinic_acid->Isomeric_Byproducts_A Side Reaction 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine 6-Bromo-3-chloropicolinic_acid->2-Bromo-5-chloropyridine

Caption: Synthetic Route A starting from 3-Chloro-2-picoline.

Synthesis_Route_B cluster_oxidation_B Oxidation cluster_chlorination_B Chlorination cluster_decarboxylation_B Decarboxylation (Heat) 6-Bromo-2-picoline 6-Bromo-2-picoline 6-Bromopicolinic_acid 6-Bromopicolinic_acid 6-Bromo-2-picoline->6-Bromopicolinic_acid KMnO4 6-Bromo-2-formylpyridine 6-Bromo-2-formylpyridine 6-Bromo-2-picoline->6-Bromo-2-formylpyridine Incomplete Oxidation 6-Bromo-3-chloropicolinic_acid 6-Bromo-3-chloropicolinic_acid 6-Bromopicolinic_acid->6-Bromo-3-chloropicolinic_acid Cl2/NCS Isomeric_Byproducts_B 4-Chloro-6-bromopicolinic acid 5-Chloro-6-bromopicolinic acid 6-Bromopicolinic_acid->Isomeric_Byproducts_B Side Reaction 2-Bromo-5-chloropyridine 2-Bromo-5-chloropyridine 6-Bromo-3-chloropicolinic_acid->2-Bromo-5-chloropyridine

Caption: Synthetic Route B starting from 6-Bromo-2-picoline.

References

  • Organic Syntheses Procedure. picolinic acid hydrochloride. [Link]
  • Google Patents.
  • PubChem. 4-Amino-6-bromo-3-chloropicolinic acid. [Link]
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
  • Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.
  • YouTube.
  • Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
  • Google Patents. Preparation of pyridine-carboxylic acids and the like.
  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
  • Wikipedia. Picolinic acid. [Link]
  • ResearchGate. Picolinic Acid Promoted Permanganate Oxidation of D-Mannitol in Micellar Medium. [Link]
  • Google Patents. 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. [Link]
  • ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. [Link]
  • University of Wisconsin-Madison Libraries.
  • Google Patents. A kind of preparation method of 3,6 dichloro 2 picolinic acids.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
  • ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • Doc Brown's Chemistry. chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes. [Link]
  • MDPI.
  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
  • PubChem. Picolinic acid. [Link]
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Technical Support Center: Purification of 6-Bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Bromo-3-chloropicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate.[][2] Achieving high purity is critical for the success of subsequent synthetic steps and the reliability of biological assays. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing halogenated pyridine derivatives like this compound, impurities typically arise from several sources. A comprehensive purity analysis must be capable of detecting and quantifying:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like a di-halogenated pyridine that has not been carboxylated. For instance, a synthesis of a positional isomer starts from 3-bromo-6-chloropyridine.[3]

  • Isomeric Byproducts: Incomplete or non-selective halogenation or functionalization can lead to the formation of positional isomers which can be difficult to separate due to similar physical properties.[4]

  • Over-reacted or Side-reaction Products: The reaction may proceed past the desired product, or reagents could react at other positions on the pyridine ring.

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as unquenched reagents, can remain in the crude product.[4]

Q2: I have a crude solid of this compound. What is the most straightforward purification method to try first?

For a carboxylic acid like this, acid-base extraction is an excellent first-line purification strategy.[5] This technique leverages the acidic nature of the carboxylic group to selectively pull the target compound into an aqueous basic solution, leaving non-acidic organic impurities behind in the organic solvent. The pure acid is then recovered by re-acidifying the aqueous layer, causing it to precipitate.[6] This method is highly effective at removing neutral or basic impurities.

Q3: How can I reliably assess the purity of my final product?

A multi-technique approach is recommended for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis of pharmaceutical compounds due to its high resolution and sensitivity.[8] A reversed-phase C18 column is typically effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides crucial structural confirmation and can be used to detect and identify impurities. Quantitative NMR (qNMR) can determine absolute purity without needing a specific reference standard for the compound itself.[4][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[9]

Purification Workflow & Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

General Purification Strategy

The following diagram outlines a general decision-making workflow for purifying crude this compound.

G start Crude this compound Solid acid_base Perform Acid-Base Extraction start->acid_base precipitate Precipitated Solid acid_base->precipitate purity_check1 Assess Purity (HPLC, mp) precipitate->purity_check1 is_pure Is Purity >98%? purity_check1->is_pure end Pure Product is_pure->end Yes recrystallize Perform Recrystallization is_pure->recrystallize No purity_check2 Assess Purity (HPLC, mp) recrystallize->purity_check2 is_pure2 Is Purity >98%? purity_check2->is_pure2 is_pure2->end Yes chromatography Consider Column Chromatography is_pure2->chromatography No

Caption: Decision tree for the purification of this compound.

Troubleshooting Acid-Base Extraction
Q4: After adding aqueous base and an organic solvent, I'm not getting a clean separation between the layers. What's causing this?

This issue, often referred to as an emulsion, can be caused by several factors:

  • Insufficient Solvent Volume: If the volumes of the organic or aqueous phases are too small, a stable emulsion can form. Try adding more of both the organic solvent and the aqueous solution to increase the total volume.

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can create a fine emulsion. Instead, gently invert the funnel multiple times to allow for extraction without excessive mixing.[5]

  • Presence of Particulate Matter: Insoluble impurities can stabilize an emulsion at the interface. If this is suspected, filtering the entire mixture through a coarse filter medium like Celite or glass wool can help break the emulsion.

Q5: I've separated the basic aqueous layer and added acid, but my product isn't precipitating out. What went wrong?

This is a common and frustrating problem, but it is usually solvable.

  • Insufficient Acidification: The most likely cause is that the solution is not acidic enough to fully protonate the carboxylate salt. The pKa of this compound is predicted to be around 2.00, meaning you need to lower the pH to well below this value for complete precipitation.[10][11] Use a pH meter or pH paper to ensure the pH is ~1. Add concentrated HCl dropwise until you see no further precipitation.[6]

  • High Solubility in Water: While the neutral acid is much less water-soluble than its salt, it may still have some solubility, especially if the volume of water is large.[12] If the product concentration is too low, it may not precipitate. You can try to partially evaporate the water under reduced pressure or extract the acidified solution with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.

Troubleshooting Recrystallization
Q6: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated above the compound's melting point.[13]

  • Causality: The boiling point of your chosen solvent is likely higher than the melting point of your compound, or the solubility curve is very steep, leading to rapid separation upon cooling.

  • Troubleshooting Steps:

    • Reheat the Solution: Reheat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

    • Cool Slowly: Allow the flask to cool very slowly to room temperature without disturbing it. Do not place it directly in an ice bath. Slow cooling is critical for forming a proper crystal lattice.[9]

    • Change Solvent System: If the problem persists, choose a solvent with a lower boiling point or use a co-solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexanes) until the solution just becomes turbid. Reheat to clarify and then cool slowly.[13]

Q7: My yield after recrystallization is very low. How can I improve it?

A low yield is most often a result of using too much solvent.[13]

  • Causality: The goal is to create a saturated solution at high temperature. If excess solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Use Minimal Solvent: When dissolving the crude solid, add the hot solvent in small portions just until the solid fully dissolves and the solution is clear.

    • Concentrate the Mother Liquor: If you suspect you've used too much solvent, you can carefully evaporate some of the solvent from the filtrate (mother liquor) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

    • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath for at least 15-30 minutes to maximize precipitation before filtration.[13]

Q8: The recrystallized product is still colored. How do I get a white or colorless solid?

Colored impurities can often be removed with activated charcoal.[13]

  • Causality: Highly conjugated organic molecules, often byproducts of degradation or side reactions, can be intensely colored and co-crystallize with your product. Activated charcoal has a high surface area that adsorbs these large, nonpolar colored molecules.

  • Troubleshooting Steps:

    • Dissolve the crude compound in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

    • Gently swirl and reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. The filtrate should be colorless.[13]

    • Proceed with the cooling and crystallization steps as usual.

Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. It is based on standard methods for similar aromatic compounds.[4][8]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol or Acetonitrile
Table 1: Recommended HPLC Method Parameters.

Procedure:

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B as described in the table. Degas both solutions thoroughly.

  • Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 1 mL of methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity as the area percentage of the main product peak relative to the total area of all peaks.[8]

Protocol 2: Purification by Acid-Base Extraction

This protocol is a robust method for removing neutral and basic impurities.

G start 1. Dissolve crude solid in Ethyl Acetate add_to_funnel 2. Transfer to Separatory Funnel start->add_to_funnel add_base 3. Add 1M NaHCO3 (aq). Invert gently. add_to_funnel->add_base separate 4. Separate Layers add_base->separate organic_layer Organic Layer (contains neutral/basic impurities) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (contains product as sodium salt) separate->aqueous_layer Bottom Layer re_extract 5. Re-extract organic layer with 1M NaHCO3 organic_layer->re_extract combine_aq 6. Combine aqueous layers aqueous_layer->combine_aq re_extract->combine_aq acidify 7. Cool in ice bath. Acidify to pH ~1 with conc. HCl. combine_aq->acidify precipitate 8. Solid product precipitates acidify->precipitate filter 9. Collect solid by vacuum filtration precipitate->filter wash_dry 10. Wash with cold water and dry. filter->wash_dry

Caption: Step-by-step workflow for purification via acid-base extraction.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Using a weak base like bicarbonate is preferable to a strong base like NaOH to avoid potential hydrolysis of other functional groups on impurity molecules.[5]

  • Stopper the funnel and invert it gently several times, venting frequently to release pressure from CO₂ evolution. Do not shake vigorously.

  • Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of the aqueous base to ensure all the acidic product has been removed.

  • Combine the aqueous extracts in the Erlenmeyer flask and cool the flask in an ice bath.

  • While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1, check with pH paper).

  • A precipitate of the pure this compound should form.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water to remove residual salts, and dry the product under vacuum.[6]

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. Solvent selection is key and may require some small-scale screening.[13]

Solvent/System Rationale
Ethanol/Water Good for polar compounds. Dissolve in hot ethanol, add hot water until cloudy, reheat, cool.
Ethyl Acetate/Hexanes A versatile system for compounds of intermediate polarity.
Glacial Acetic Acid Mentioned as a suitable solvent for similar picolinic acid derivatives.[14]
Methanol Often a good solvent for polar heterocyclic compounds.[14]
Table 2: Potential Solvent Systems for Recrystallization.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add a pinch of activated charcoal, and reheat to boiling for a few minutes.[13]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, warm flask.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air until the solvent has completely evaporated. Assess purity by HPLC and melting point.

References
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  • CAS No : 1060815-76-0 | Product Name : 6-​Bromo-​3-​chloropicolinic Acid.
  • 1060815-76-0 | MFCD13185795 | this compound | AA Blocks.
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  • CAS 1060815-76-0 this compound - Alfa Chemistry.
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  • A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem.
  • 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem.
  • This compound CAS#: 1060815-76-0 - ChemicalBook.
  • CAS 1060815-76-0 this compound - Altern
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google P

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Technical Support Center: 6-Bromo-3-chloropicolinic Acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-3-chloropicolinic acid. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Light: As a halogenated aromatic compound, it is susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can lead to the cleavage of the carbon-bromine or carbon-chlorine bonds.

  • Temperature: Elevated temperatures can induce thermal degradation, with decarboxylation (loss of the carboxylic acid group) being a likely pathway for picolinic acid derivatives.[1][2]

  • pH: The pH of the solution can affect the stability of the molecule. Highly acidic or basic conditions can potentially lead to the hydrolysis of the halogen substituents. The ionization state of the carboxylic acid group, which is pH-dependent, can also influence its reactivity.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture.[3] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is advisable.[3] If you need to prepare solutions, they should be made fresh and used promptly. If storage of a solution is necessary, it should be kept at a low temperature, protected from light, and the pH should be maintained near neutral if experimentally feasible.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively published, based on the degradation of similar compounds, the following products can be anticipated:

  • Photodegradation Products: Primarily products of dehalogenation, such as 3-chloropicolinic acid or 6-bromopicolinic acid.[4]

  • Thermal Degradation Products: Decarboxylation is a common thermal degradation pathway for picolinic acids, which would lead to the formation of 2-bromo-5-chloropyridine.[1][2]

  • Hydrolytic Products: Under certain pH and temperature conditions, hydrolysis could lead to the replacement of the bromo or chloro substituents with a hydroxyl group, forming hydroxylated picolinic acid derivatives.[5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[][7] Gas Chromatography (GC) could also be employed, particularly for more volatile degradation products like the decarboxylated derivative, though derivatization might be necessary for the parent compound.[8]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the experimental use and analysis of this compound.

Chromatographic Analysis Issues

Issue 1: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis.

Causality and Solution:

Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[9][10]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Rationale: The pKa of this compound is predicted to be around 2.00.[3] At a mobile phase pH close to the pKa, the compound will exist in both its ionized and non-ionized forms, which can lead to peak shape issues. Lowering the pH of the mobile phase to at least 1-1.5 pH units below the pKa will ensure the compound is in its protonated, less polar form, minimizing interactions with silanols.

    • Action: Adjust the mobile phase pH to around 1.0-1.5 using an appropriate acid (e.g., trifluoroacetic acid or phosphoric acid).

  • Increase Buffer Concentration:

    • Rationale: An inadequate buffer concentration may not effectively control the on-column pH, leading to inconsistent ionization of the analyte and silanol groups.

    • Action: Increase the concentration of your buffer (e.g., phosphate buffer) to 25-50 mM.

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the potential for secondary interactions.

    • Action: Switch to a column specifically designed for the analysis of acidic compounds, often labeled as "Type B" or having advanced end-capping.

  • Consider Mobile Phase Additives:

    • Rationale: While less common for acidic compounds, if the above steps do not resolve the issue, a competing acid could potentially help, though pH adjustment is generally more effective.

Issue 2: My retention time for this compound is shifting between injections.

Causality and Solution:

Retention time drift can be caused by a variety of factors, including changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[11]

Troubleshooting Steps:

  • Check Mobile Phase Preparation and Composition:

    • Rationale: Even small variations in the organic-to-aqueous ratio can significantly impact retention times in reverse-phase chromatography. Evaporation of the more volatile organic component can also be a factor.

    • Action: Ensure the mobile phase is prepared accurately and consistently. Keep the mobile phase reservoir covered to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal.

  • Ensure Proper Column Equilibration:

    • Rationale: Insufficient equilibration time after a gradient or when changing mobile phases can lead to drifting retention times.

    • Action: Increase the column equilibration time between injections. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.

  • Control Column Temperature:

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Action: Use a column oven to maintain a constant and consistent temperature.

  • Verify System Integrity:

    • Rationale: Leaks in the HPLC system can cause pressure fluctuations and, consequently, retention time shifts.

    • Action: Check for any leaks in the pump, injector, and fittings.

Unexpected Experimental Results

Issue 3: I am seeing an unexpected loss of my this compound during my experiment, especially when working with solutions.

Causality and Solution:

This could be due to degradation of the compound under your experimental conditions.

Troubleshooting Steps:

  • Evaluate Light Exposure:

    • Rationale: Photodegradation is a likely degradation pathway for halogenated aromatic compounds.[12]

    • Action: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil. Minimize the exposure of your samples to ambient light.

  • Assess Temperature Conditions:

    • Rationale: Picolinic acids can undergo thermal decarboxylation.[1][2]

    • Action: If your experiment involves heating, consider if this could be causing degradation. If possible, run the experiment at a lower temperature or for a shorter duration.

  • Check the pH of Your Solution:

    • Rationale: Extreme pH values can promote hydrolysis of the halogen substituents.

    • Action: Measure the pH of your solution. If it is highly acidic or basic, consider if this is necessary for your experiment. If not, adjust the pH to be closer to neutral.

  • Analyze for Degradation Products:

    • Rationale: Identifying the degradation products can help confirm the degradation pathway and pinpoint the cause.

    • Action: Use HPLC or LC-MS to analyze a sample of your solution to look for the appearance of new peaks corresponding to potential degradation products.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and degradation of this compound.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 105°C for 24 hours.

    • Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

  • Analysis:

    • Analyze all the stressed samples and a non-stressed control sample by a suitable, validated HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

Section 4: Data and Visualizations

Table 1: Potential Degradation Products and their Characteristics
Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)Expected Change in Polarity (Reverse Phase HPLC)
Photolysis (UV light) Dehalogenation3-chloropicolinic acid, 6-bromopicolinic acid, picolinic acidMore polar (earlier elution)
Thermal (Heat) Decarboxylation2-bromo-5-chloropyridineLess polar (later elution)
Acid Hydrolysis Hydrolysis of halogens6-Bromo-3-hydroxy-picolinic acid, 3-Chloro-6-hydroxy-picolinic acidMore polar (earlier elution)
Base Hydrolysis Hydrolysis of halogens6-Bromo-3-hydroxy-picolinic acid, 3-Chloro-6-hydroxy-picolinic acidMore polar (earlier elution)
Oxidation (H₂O₂) Ring oxidation/openingHydroxylated derivatives, ring-opened productsGenerally more polar (earlier elution)
Diagrams

DegradationPathways A This compound B Dehalogenation Products (e.g., 3-chloropicolinic acid) A->B Photodegradation (Light) C Decarboxylation Product (2-bromo-5-chloropyridine) A->C Thermal Degradation (Heat) D Hydrolysis Products (hydroxylated derivatives) A->D Hydrolysis (Acid/Base) E Oxidation Products (hydroxylated/ring-opened) A->E Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

HPLCTroubleshooting Start Peak Tailing Observed Q1 Is mobile phase pH >1.5 units below pKa? Start->Q1 A1 Adjust mobile phase pH to ~1.0-1.5 Q1->A1 No Q2 Is buffer concentration adequate (25-50 mM)? Q1->Q2 Yes A1->Q2 A2 Increase buffer concentration Q2->A2 No Q3 Using a high-purity, end-capped column? Q2->Q3 Yes A2->Q3 A3 Switch to a modern, 'Type B' column Q3->A3 No End Peak Shape Improved Q3->End Yes A3->End

Caption: Troubleshooting workflow for HPLC peak tailing.

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  • Hurst, J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. MATEC Web of Conferences, 139, 00119. [Link]
  • Walraven, C. A., et al. (2023). Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. Environmental Science & Technology, 57(17), 6835–6844. [Link]
  • Richard, C., & Guyon, C. (1998). Photochemical degradation of acifluorfen in aqueous solution. Pesticide Science, 52(3), 253-257. [Link]
  • Li, P., et al. (2021). Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides. Chemical Science, 12(42), 14216–14222. [Link]
  • Ramakrishnan, S., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry, 81, 157-169. [Link]
  • Sukhishvili, S. A., & Granick, S. (2002). pH-Dependent Dye Adsorption and Release Behaviors of Poly(ethylene-alt-maleic anhydride)/poly(4-vinyl pyridine) Multiplayer Films. Macromolecules, 35(1), 301-310. [Link]
  • ResearchGate. (n.d.). Structural dependency of pyridine carboxylic acid isomers in metal-organic coordination adsorption for copper corrosion inhibition.
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid.
  • Guengerich, F. P., & Peterson, L. A. (1982). Oxidative cleavage of carboxylic esters by cytochrome P-450. Drug Metabolism and Disposition, 10(5), 544-548. [Link]
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • Google Patents. (n.d.). US2769815A - Replacement of bromine by chlorine in aromatic compounds.
  • Starek, M., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3258. [Link]

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How to resolve poor solubility of 6-Bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Poor Solubility for Researchers and Drug Development Professionals

Welcome to the technical support guide for 6-Bromo-3-chloropicolinic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational scientific principles to address the common challenge of this compound's limited solubility. Our goal is to empower you with the knowledge to efficiently prepare solutions suitable for your downstream applications.

Section 1: Understanding the Core Problem

Q1: Why is this compound so difficult to dissolve in neutral water?

A: The solubility challenge of this compound stems directly from its molecular structure. It is an amphiphilic molecule, meaning it possesses both polar (hydrophilic) and non-polar (hydrophobic) characteristics.

  • Hydrophilic Region: The pyridine ring nitrogen and the carboxylic acid group (-COOH) are polar and capable of forming hydrogen bonds with water.

  • Hydrophobic Region: The presence of two halogen atoms (Bromine and Chlorine) on the pyridine ring significantly increases the molecule's molecular weight (236.45 g/mol ) and its non-polar surface area. This halogenated ring structure is hydrophobic and repels water molecules.

Crucially, this compound is a carboxylic acid with a predicted pKa of approximately 2.00.[1] This low pKa value indicates it is a relatively strong organic acid. In a neutral aqueous solution (pH ≈ 7), the compound exists predominantly in its protonated, neutral form (R-COOH). This form is less polar and, due to the dominant hydrophobic character of the halogenated ring, exhibits poor solubility in water. To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to form its highly polar and water-soluble carboxylate salt (R-COO⁻).

Section 2: Troubleshooting Guide & FAQs

Q2: What is the most effective and recommended first step to dissolve this compound for aqueous applications?

A: The primary and most effective method is pH adjustment . By raising the pH of the solvent, you deprotonate the carboxylic acid, converting it into its much more soluble anionic salt form. This is the standard approach for acidic compounds that are poorly soluble in their neutral state.[2][3]

The underlying principle is an acid-base reaction. When a base (like Sodium Hydroxide, NaOH) is added, it removes the acidic proton from the carboxylic acid group:

C₆H₂BrClN(COOH) (solid, poorly soluble) + NaOH (aq) → C₆H₂BrClN(COONa) (aq, soluble) + H₂O

We recommend preparing a concentrated stock solution (e.g., 10-50 mM) in a dilute basic solution, which can then be further diluted into your final experimental medium.

Q3: Which base should I use, and how much is needed? Are there any risks?

A: The choice of base depends on the required final pH and the compatibility with your experimental system.

Base TypeExamplesMolar Ratio (Base:Acid)Use Case & Considerations
Strong Base 0.1 M - 1 M NaOH or KOHStart with 1.0 - 1.1 equivalentsMost effective for complete dissolution. Ideal for creating high-concentration stock solutions. Use dropwise to avoid overshooting the pH. Ensure your final compound is stable at high pH if the stock is stored long-term.
Weak Base Saturated NaHCO₃ or 1 M Na₂CO₃>1.1 equivalentsGentler pH adjustment. Bicarbonate will buffer the solution around pH 8.3. This is a good choice if your downstream application is sensitive to high pH. Dissolution may be slower compared to using a strong base.

Key Considerations:

  • Stoichiometry: Always start by calculating the molar equivalents. For complete deprotonation, at least one molar equivalent of hydroxide (for NaOH/KOH) is required.

  • Degradation: While picolinic acids are generally stable, it is good practice to avoid prolonged exposure to extreme pH or high temperatures unless stability has been confirmed. Prepare fresh stock solutions when possible.

Q4: My experiment is non-aqueous. What are the recommended organic solvents?

A: For non-aqueous applications, polar aprotic solvents are typically the best starting point. The solubility in non-polar solvents like hexanes or toluene is expected to be very low.

SolventTypeRationale for Use
DMSO (Dimethyl sulfoxide)Polar AproticExcellent dissolving power for a wide range of compounds. Recommended as a first choice.
DMF (Dimethylformamide)Polar AproticSimilar to DMSO, a very strong solvent.
Methanol / Ethanol Polar ProticMay be effective, especially with warming. The compound is less soluble in ethanol than in water when deprotonated.[4]

Recommendation: Always use the minimum required volume of organic solvent, especially if it will be introduced into a biological or aqueous system, as solvents like DMSO can have their own effects on experiments.

Q5: Can physical methods like heating or sonication improve solubility?

A: Yes, these methods can significantly aid dissolution by providing the energy needed to overcome the crystal lattice energy of the solid.

  • Sonication: Using an ultrasonic bath is highly effective at breaking apart solid aggregates and increasing the surface area available for the solvent to act upon. It is a safe and efficient first step for stubborn suspensions.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate and extent of dissolution. Caution: Always confirm the thermal stability of your compound before applying heat. Run a small-scale test and check for any color change or precipitation upon cooling, which could indicate degradation or crashing out of solution.

Section 3: Standard Operating Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol details the steps to solubilize this compound (MW: 236.45 g/mol ) by converting it to its sodium salt in solution.

Materials:

  • This compound

  • 1.0 M NaOH solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Workflow Diagram:

cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization weigh 1. Weigh 2.36 mg of This compound add_h2o 2. Add ~0.8 mL of high-purity water. Suspension will form. weigh->add_h2o add_naoh 3. Add 10 µL of 1.0 M NaOH (1.0 molar equivalent) add_h2o->add_naoh mix 4. Vortex or stir vigorously add_naoh->mix check 5. Check for clarity. Is solution clear? mix->check add_more_naoh 6. If not, add NaOH in 1-2 µL increments check->add_more_naoh No qs 7. Once clear, QS to 1.0 mL with water check->qs Yes add_more_naoh->mix verify 8. Verify final pH (optional) qs->verify store 9. Store at 2-8°C, protected from light verify->store

Caption: Workflow for aqueous stock solution preparation.

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh 2.36 mg of this compound (for a final volume of 1 mL).

  • Add Solvent: Add the powder to a suitable microcentrifuge tube or vial. Add approximately 80% of the final desired volume of water (e.g., 0.8 mL for a 1 mL final volume). The compound will not dissolve and will form a suspension.

  • Initial Basification: Add one molar equivalent of 1.0 M NaOH. For this example (0.01 mmol of acid), this corresponds to 10 µL of 1.0 M NaOH.

  • Mix: Vortex or stir the suspension vigorously for 1-2 minutes. The solution should begin to clarify as the salt is formed.

  • Titrate to Clarity: If particulates remain, continue adding 1.0 M NaOH in small increments (e.g., 1-2 µL), mixing thoroughly after each addition, until the solution becomes completely clear.

  • Final Volume: Once the solid is fully dissolved, add water to reach the final desired volume (e.g., 1.0 mL). Mix well.

  • Storage: Store the stock solution at 2-8°C, as recommended for the solid compound.[1] For long-term storage, consider aliquoting and freezing at -20°C.

Section 4: Decision-Making & Summary

To select the best strategy for your specific needs, please refer to the decision flowchart below. This chart will guide you from initial solvent choice to final solution preparation.

Dissolution Strategy Flowchart

decision decision process process success success fail fail start START: Dissolve This compound d1 Aqueous or Organic? start->d1 q1 What is your solvent system? aqueous_path Use pH Adjustment Strategy (Protocol 1) d1->aqueous_path Aqueous organic_path Test Solubility in: 1. DMSO 2. DMF 3. Ethanol d1->organic_path Organic d2 Is it fully dissolved? aqueous_path->d2 d4 Is it fully dissolved? organic_path->d4 success_aq Solution Prepared d2->success_aq Yes troubleshoot_aq Apply Sonication and/or Gentle Warming (37°C) d2->troubleshoot_aq No d3 Is it fully dissolved? troubleshoot_aq->d3 d3->success_aq Yes fail_aq Consider Co-Solvent (e.g., 10% DMSO in water) then repeat pH adjustment d3->fail_aq No success_org Solution Prepared d4->success_org Yes troubleshoot_org Apply Sonication and/or Gentle Warming (37-50°C) d4->troubleshoot_org No d5 Is it fully dissolved? troubleshoot_org->d5 d5->success_org Yes fail_org Try alternative solvents or consult further d5->fail_org No

Caption: Decision flowchart for solubilizing the compound.

References

  • PubChem. (n.d.). 6-bromo-4-chloropicolinic acid.
  • Al-Obaidi, H., & Buckton, G. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.
  • Reddit. (2020). Dicarboxylic acid solubility. r/Mcat.
  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chemical reactions with this versatile building block. The following question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in chemical principles and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to help you quickly diagnose and resolve common problems encountered when working with this compound in various synthetic transformations.

General Handling and Stability

Question 1: My this compound appears discolored. Is it still usable?

Answer: this compound is a solid that should ideally be an off-white to light yellow powder.[1][2] Discoloration, particularly darkening, may suggest the presence of impurities or slow decomposition.

  • Immediate Action: Before use, it is prudent to assess the purity of the material. Standard analytical techniques such as ¹H NMR, LC-MS, or melting point determination can provide a clear picture of its integrity.

  • Causality: Halogenated pyridines, especially those with carboxylic acid functionalities, can be susceptible to slow decomposition over time, particularly if exposed to light, moisture, or reactive atmospheric gases.

  • Recommendation: For critical reactions, purification by recrystallization may be necessary if significant impurities are detected. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place, such as a refrigerator at 2-8°C.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most common transformations performed with this compound.[4][5] However, the presence of two different halogens, a coordinating pyridine nitrogen, and a carboxylic acid group can lead to several challenges.

Question 2: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

Answer: This is a frequent issue stemming from several potential factors, primarily related to catalyst activity and reaction conditions.

  • Pillar of Causality: Catalyst Deactivation & Substrate Reactivity

    • Pyridine Coordination: The nitrogen atom in the picolinic acid can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6]

    • Differential Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[6] Your reaction conditions may not be sufficiently active to promote oxidative addition at the C-Br bond, especially if the catalyst is being sequestered by the pyridine nitrogen.

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[7]

  • Troubleshooting Workflow:

    G Start Low/No Conversion Check_Atmosphere Verify Inert Atmosphere (Rigorous Degassing) Start->Check_Atmosphere Check_Reagents Assess Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Ligand, Precursor) Check_Atmosphere->Optimize_Catalyst Check_Reagents->Optimize_Catalyst Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Successful_Reaction Improved Conversion Optimize_Temp->Successful_Reaction

    A troubleshooting workflow for low-yield cross-coupling reactions.

  • Step-by-Step Methodologies:

    • Ensure a Rigorously Inert Atmosphere: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7]

    • Evaluate Reagent Quality: Boronic acids can degrade upon storage, leading to the formation of boroxines. Use fresh or recently purified boronic acid. Ensure your base is anhydrous and of high purity. Solvents must be anhydrous for most cross-coupling reactions.

    • Optimize the Catalyst System:

      • Ligand Choice: For electron-rich or sterically hindered substrates, or when catalyst deactivation is suspected, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[8] These can promote oxidative addition and stabilize the palladium catalyst.

      • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[6] The choice of precursor can influence the rate of formation of the active Pd(0) species.

Question 3: My Suzuki reaction is producing significant side products, such as protodeboronation of my boronic acid and homocoupling. How can I minimize these?

Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions that compete with the desired cross-coupling.[6]

  • Pillar of Causality: Reaction Conditions

    • Protodeboronation: This is often promoted by the presence of water and the choice of base.[6]

    • Homocoupling: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.[6][7]

  • Mitigation Strategies:

Side ReactionPrimary CausesRecommended Solutions
Protodeboronation Excess water, inappropriate baseUse anhydrous solvents and reagents. Screen different bases; sometimes a weaker base or a fluoride-based base (e.g., CsF) can be beneficial.
Homocoupling Presence of oxygen, high temperatureEnsure rigorous degassing and a strict inert atmosphere.[7] Consider lowering the reaction temperature. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling.

Question 4: I am observing dehalogenation of my starting material. What is causing this and how can I prevent it?

Answer: Dehalogenation, the replacement of a halogen atom with a hydrogen, is a common reductive side reaction.[6]

  • Pillar of Causality: Hydrogen Sources & Reaction Conditions

    • Hydrogen Donors: The source of the hydrogen atom can be trace water, the solvent (e.g., alcohols), or certain impurities in the reagents.

    • Catalyst and Ligand: Some palladium-ligand systems are more prone to promoting dehalogenation.

  • Preventative Measures:

    • Use Anhydrous Conditions: Scrupulously dry all reagents and solvents.

    • Choice of Base: The base can influence the rate of dehalogenation. Screening different bases may be necessary.

    • Ligand Modification: In some cases, switching to a different class of ligand can suppress this side reaction.

Reactions Involving the Carboxylic Acid Group

Question 5: I am attempting a reaction that should not involve the carboxylic acid, but I am seeing evidence of decarboxylation. Why is this happening?

Answer: Picolinic acids (pyridine-2-carboxylic acids) are known to undergo thermal decarboxylation, often more readily than other aromatic carboxylic acids.[9][10] This is a crucial consideration, especially for reactions requiring elevated temperatures.

  • Pillar of Causality: The Hammick Reaction and Thermal Lability

    • The decarboxylation of picolinic acids can proceed through a mechanism related to the Hammick reaction, forming a reactive intermediate.[11] The presence of the nitrogen atom at the 2-position facilitates the loss of CO₂.[10]

    • High reaction temperatures are the primary driver for this side reaction.

  • Troubleshooting Decarboxylation:

    G Start Decarboxylation Observed Assess_Temp Evaluate Reaction Temperature Start->Assess_Temp Lower_Temp Lower Reaction Temperature Assess_Temp->Lower_Temp Change_Catalyst Use a More Active Catalyst at Lower Temperature Assess_Temp->Change_Catalyst Protect_Acid Consider Protecting the Carboxylic Acid Assess_Temp->Protect_Acid Success Minimized Decarboxylation Lower_Temp->Success Change_Catalyst->Success Protect_Acid->Success

    Logical flow for addressing unwanted decarboxylation.

  • Experimental Protocols:

    • Lowering Reaction Temperature: If possible, screen for a more active catalyst system (e.g., a more advanced ligand for cross-coupling) that allows the reaction to proceed at a lower temperature.

    • Protection Strategy: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This group can be hydrolyzed back to the carboxylic acid in a subsequent step.[12]

Question 6: My reaction workup involving an aqueous base is leading to low recovery of my product. What could be the issue?

Answer: The carboxylic acid group of this compound will be deprotonated by a base to form a carboxylate salt. This salt is often highly soluble in the aqueous phase.

  • Pillar of Causality: Acid-Base Chemistry

    • During an aqueous workup, if the pH of the aqueous layer is basic, your product will exist as the highly polar and water-soluble carboxylate.

  • Protocol for Product Isolation:

    • After the initial extraction to remove neutral or basic impurities, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • This will protonate the carboxylate, regenerating the less polar carboxylic acid.

    • Perform a second extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product from the acidified aqueous layer.

    • Always check both the organic and aqueous layers by TLC or LC-MS to ensure complete product recovery before discarding any fractions.[13]

Nucleophilic Aromatic Substitution (SNAr)

Question 7: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the chloro-substituent, but the reaction is very sluggish. How can I improve the reaction rate?

Answer: While the pyridine ring is electron-deficient, which activates it towards nucleophilic attack, the reactivity can be further enhanced.[14][15]

  • Pillar of Causality: Electronic Effects and Reaction Conditions

    • Nucleophilic aromatic substitution reactions are favored by strong electron-withdrawing groups ortho and/or para to the leaving group.[14][16] In this compound, the electronic effects influencing the chloro position need to be considered.

    • The reaction rate is highly dependent on the nucleophilicity of the attacking species and the reaction temperature.

  • Strategies for Rate Enhancement:

    • Increase Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[17]

    • Use a Stronger Nucleophile: A more potent nucleophile will increase the reaction rate.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.

References

  • Hammick reaction - Wikipedia. [Link]
  • Decarboxyl
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]
  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxy... - Ingenta Connect. [Link]
  • Effect of Solvents on the Decarboxylation of Picolinic Acid 1 - ACS Public
  • Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl, - ElectronicsAndBooks. [Link]
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed - American Chemical Society. [Link]
  • CAS No : 1060815-76-0 | Product Name : 6-​Bromo-​3-​chloropicolinic Acid. [Link]
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
  • 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem. [Link]
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
  • The Hydrolysis of Esters - Chemistry LibreTexts. [Link]
  • Nucleophilic arom
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. [Link]
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
  • ANALYTICAL METHODS. [Link]
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]
  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
  • nucleophilic arom
  • Palladium Cross Coupling Reactions 1. An Introduction - YouTube. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)

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Technical Support Center: Scale-up Synthesis of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the scale-up synthesis of 6-Bromo-3-chloropicolinic acid.

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of this compound. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both reactive troubleshooting and proactive process optimization.

Section 1: Synthetic Pathway Overview

The most common and scalable route to this compound involves the oxidation of the corresponding methylpyridine precursor, 6-Bromo-3-chloro-2-methylpyridine. This method is favored for its relatively straightforward execution and atom economy. The primary challenge lies in controlling the reaction conditions to ensure high conversion, selectivity, and safety.

Synthesis_Pathway SM 6-Bromo-3-chloro- 2-methylpyridine (Starting Material) Product This compound (Final Product) SM->Product Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, HNO3) Oxidant->SM [O] Solvent Aqueous Acid/Base or Organic Solvent Solvent->SM

Caption: General synthetic scheme for this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Question: My oxidation reaction is sluggish, showing low conversion of the starting material. What are the potential causes and solutions?

Answer: Sluggish or incomplete oxidation is a common scale-up challenge. The root cause often lies in one of several areas:

  • Inadequate Mass Transfer: On a larger scale, ensuring intimate contact between the organic substrate, the aqueous oxidant (like KMnO₄), and any phase-transfer catalyst (PTC) is critical.

    • Causality: The reaction is often biphasic. Without sufficient agitation, the interfacial area is limited, leading to a diffusion-controlled, slow reaction rate.

    • Troubleshooting:

      • Increase Agitation Speed: Verify that the reactor's overhead stirrer is creating a vortex and ensuring vigorous mixing of the phases.

      • Evaluate Baffling: Ensure the reactor is properly baffled to convert rotational motion into effective mixing.

      • Consider a Phase-Transfer Catalyst: If not already in use, a PTC like a quaternary ammonium salt can significantly accelerate the reaction by shuttling the oxidant into the organic phase.

  • Oxidant Potency and Stoichiometry: The quality and amount of the oxidizing agent are paramount.

    • Causality: Potassium permanganate, a common choice, can degrade over time if not stored properly. An insufficient molar equivalent will naturally lead to incomplete conversion.

    • Troubleshooting:

      • Assay the Oxidant: Perform a titration to confirm the purity of your KMnO₄ lot.

      • Review Stoichiometry: While theory dictates a specific molar ratio, a slight excess (e.g., 1.05-1.10 equivalents) of the oxidant may be necessary to drive the reaction to completion at scale, accounting for any minor side reactions or impurities.

  • Temperature Control: Oxidation reactions are typically exothermic, but an initial energy input is often required.

    • Causality: If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a stalled reaction.

    • Troubleshooting:

      • Controlled Heating: Gently heat the mixture to the recommended initiation temperature (e.g., 40-50°C) to start the reaction. Once initiated, the exotherm should be carefully managed.[1]

      • Monitor for Exotherm: The onset of an exotherm is a clear indicator that the reaction has started. If no temperature increase is observed after the initial heating, investigate other factors.

Question: I'm observing significant byproduct formation, particularly over-oxidation or ring-opening impurities. How can I improve the selectivity?

Answer: Poor selectivity is often a consequence of overly harsh reaction conditions. The goal is to oxidize the methyl group without degrading the pyridine ring.

  • Temperature Runaway: This is the most common cause of byproduct formation.

    • Causality: The oxidation of a methyl group is highly exothermic. If the heat generated is not removed efficiently, localized "hot spots" can form in the reactor, leading to decomposition of the desired product and other side reactions.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the oxidizing agent in portions or via a dosing pump over an extended period. This allows the reactor's cooling system to keep pace with the heat generation.

      • Sufficient Cooling Capacity: Ensure your reactor's cooling jacket and chiller are appropriately sized for the batch volume and the reaction's theoretical heat output.

      • Dilution: Increasing the solvent volume can help to dissipate heat more effectively, acting as a heat sink.

  • Incorrect pH: The pH of the reaction medium can influence the stability of the pyridine ring.

    • Causality: Picolinic acids can be susceptible to degradation under extreme pH conditions, especially at elevated temperatures.[1]

    • Troubleshooting:

      • Maintain Recommended pH: If the protocol calls for acidic or basic conditions, monitor and maintain the pH throughout the reaction. For permanganate oxidation, neutral to slightly basic conditions are often preferred initially.[2]

      • Buffer System: In some cases, employing a buffer can help maintain the optimal pH range.

Question: The work-up and isolation are proving difficult, resulting in a low isolated yield and poor purity. What are the best practices?

Answer: Isolation issues often stem from the physical properties of picolinic acids and the inorganic byproducts of the reaction.

  • Filtration of Manganese Dioxide (MnO₂): If using KMnO₄, the resulting MnO₂ is a fine, voluminous solid that can be difficult to filter.

    • Causality: MnO₂ sludge can clog filter media and trap a significant amount of product, reducing the isolated yield.

    • Troubleshooting:

      • Use a Filter Aid: Add a layer of a filter aid like Celite® to the filter before filtration. You can also add some directly to the reaction slurry before filtering to improve the porosity of the filter cake.

      • Thorough Washing: Wash the filter cake extensively with hot water to recover the water-soluble product salt.

      • Quench Excess Oxidant: Before filtering, ensure any residual KMnO₄ is quenched (e.g., with sodium bisulfite) to prevent it from reacting with filter paper or other materials.

  • Product Precipitation: The product is typically isolated by acidifying the aqueous filtrate.

    • Causality: Incomplete precipitation or co-precipitation of impurities can lead to yield loss and low purity. The product is an amphoteric molecule, and its solubility is highly pH-dependent.

    • Troubleshooting:

      • Target the Isoelectric Point (pI): Slowly add acid (e.g., HCl) to the filtrate while monitoring the pH. The lowest solubility, and thus maximum precipitation, will occur at the pI of the molecule (typically pH 2-4 for picolinic acids).[3] Adding acid too quickly can trap impurities.

      • Cooling and Digestion: After pH adjustment, cool the mixture slowly to 0-5°C and allow it to stir (digest) for a few hours to maximize crystallization and improve particle size for easier filtration.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for scaling up this synthesis?

A1: Safety is the highest priority. The primary hazards are associated with the strong oxidizing agents and the handling of halogenated compounds.[4]

  • Violent Oxidizers: Reagents like bromine and potassium permanganate can react violently with organic materials.[4][5]

    • Mitigation: Use non-aqueous heat transfer fluids to avoid reactions with water.[5] Implement strict controls on reagent addition rates and maintain rigorous temperature monitoring with alarms and emergency shutdown protocols. Ensure a quench solution (e.g., sodium bisulfite) is readily available.

  • Toxic Vapors: Bromine and hydrogen halides (HBr, HCl) are corrosive and toxic upon inhalation.[4]

    • Mitigation: Conduct all operations in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize acidic off-gases.[5]

  • Personal Protective Equipment (PPE):

    • Mitigation: Mandate the use of appropriate PPE, including respiratory protection (hoods with breathing air if necessary), chemical-resistant gloves, and splash goggles/face shields.[5]

  • Waste Disposal:

    • Mitigation: Waste streams containing residual oxidants or halogenated organics must be handled according to environmental regulations. Quench all reactive species before disposal.

Q2: What analytical techniques are recommended for in-process control (IPC) and final product analysis?

A2: Robust analytical monitoring is key to a successful and reproducible process.

  • In-Process Control (IPC):

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[6]

    • Application: Use HPLC to monitor the disappearance of the starting material (6-Bromo-3-chloro-2-methylpyridine) and the appearance of the product. This allows you to determine the reaction endpoint accurately, preventing unnecessary heating or addition of excess reagents.

  • Final Product Release:

    • Purity: HPLC is used to determine the purity of the final product and quantify any impurities.

    • Identity Confirmation:

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Physical Properties: Melting point determination can provide a quick check of purity.

Q3: How can I source the starting material, 6-Bromo-3-chloro-2-methylpyridine?

A3: This is a specialized starting material and may not be readily available from all major suppliers. It would likely require a custom synthesis. A plausible route involves the bromination of 3-chloro-2-methylpyridine or a multi-step synthesis starting from a more common precursor like 2-amino-3-methylpyridine, similar to methods used for related compounds.[7] It is crucial to obtain a certificate of analysis for the starting material to ensure its purity, as impurities can significantly impact the oxidation reaction.

Section 4: Scale-Up Experimental Protocol

This protocol is a representative example for the oxidation of 6-Bromo-3-chloro-2-methylpyridine to this compound on a laboratory scale-up. Caution: A thorough risk assessment must be conducted before proceeding.[2]

Step 1: Reaction Setup

  • Equip a 5 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a controlled dosing pump.

  • Charge the reactor with 6-Bromo-3-chloro-2-methylpyridine (220 g, 1.0 mol) and water (2.5 L).

  • Begin vigorous stirring to create a fine suspension.

Step 2: Oxidation

  • In a separate vessel, prepare a solution of potassium permanganate (KMnO₄) (332 g, 2.1 mol, 2.1 eq) in water (2.0 L).

  • Gently heat the reactor contents to 40°C.

  • Slowly add ~5% of the KMnO₄ solution to initiate the reaction. An exotherm should be observed, with the temperature rising to 50-60°C.

  • Once the exotherm begins, start the dosing pump to add the remaining KMnO₄ solution over 4-6 hours, maintaining the internal temperature between 70-80°C using the reactor's cooling system.

  • After the addition is complete, continue stirring at 80°C for an additional 2 hours or until HPLC analysis shows <1% of starting material remaining.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 20°C.

  • Quench any excess KMnO₄ by the slow addition of a saturated sodium bisulfite solution until the purple color disappears.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake thoroughly with hot water (2 x 500 mL).

  • Combine the filtrate and washes in a clean reactor.

  • Cool the filtrate to 10-15°C and slowly add concentrated hydrochloric acid (approx. 150 mL) to adjust the pH to ~2.5. A white precipitate will form.

  • Cool the slurry to 0-5°C and stir for 2 hours.

  • Filter the solid product, wash the cake with cold water (2 x 250 mL), and then with a small amount of cold ethanol to aid drying.

  • Dry the solid in a vacuum oven at 60°C to a constant weight.

Section 5: Data Presentation

The following table summarizes the expected parameters for the described protocol.

ParameterTarget ValueJustification
Starting Material Purity >98%Impurities can lead to side reactions and lower yield.
KMnO₄ Equivalents 2.1 eqA slight excess ensures complete conversion of the starting material.
Reaction Temperature 70-80°CBalances reaction rate with minimizing byproduct formation.
Addition Time 4-6 hoursAllows for effective management of the reaction exotherm.
Isolation pH ~2.5Corresponds to the isoelectric point for maximum precipitation.[3]
Expected Yield 75-85%Typical range for this type of oxidation reaction.
Final Product Purity (HPLC) >99%Achievable with proper isolation and washing.

Section 6: Visualizations

Troubleshooting_Tree Start Low Conversion or Stalled Reaction Q_Agitation Is agitation vigorous? (Vortex visible) Start->Q_Agitation A_IncreaseAgitation Increase stirrer speed. Check baffles. Q_Agitation->A_IncreaseAgitation No Q_Temp Is temp > 40°C? Q_Agitation->Q_Temp Yes Success Problem Resolved A_IncreaseAgitation->Success A_Heat Gently heat to initiate. Monitor for exotherm. Q_Temp->A_Heat No Q_Oxidant Is oxidant quality/amount correct? Q_Temp->Q_Oxidant Yes A_Heat->Success A_CheckOxidant Assay oxidant purity. Verify stoichiometry (slight excess). Q_Oxidant->A_CheckOxidant No Q_Oxidant->Success Yes A_CheckOxidant->Success

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • YouTube. (2024).
  • Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Solubility of Things. (n.d.).
  • Wikipedia. (n.d.). Picolinic acid. [Link]
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. [Link]
  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • NIH. (2019).
  • UniVOOK. (2024).
  • UMSL. (2012). Synthesis of Some Aminopicolinic Acids. [Link]
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid. [Link]
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Pharmaffiliates. (n.d.). CAS No : 1060815-76-0 | Product Name : 6-​Bromo-​3-​chloropicolinic Acid. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ATSDR. (n.d.). Analytical Methods. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

Minimizing side reactions in the synthesis of 6-Bromo-3-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-chloropicolinic acid. Recognizing the synthetic challenges inherent in multi-substituted pyridine rings, this document offers a structured troubleshooting guide and frequently asked questions (FAQs) to address and mitigate common side reactions, thereby improving yield, purity, and reproducibility.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] However, its synthesis is non-trivial, often plagued by issues of poor regioselectivity, competing reactions, and purification difficulties. The precise placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine core requires a carefully planned synthetic strategy and meticulous control over reaction conditions. This guide is designed to serve as a practical resource, moving beyond simple protocols to explain the causality behind experimental choices and provide validated solutions to common obstacles.

Section 1: Proposed Synthetic Strategy & Critical Control Points

A robust and controllable synthesis of this compound often involves a multi-step approach rather than attempting direct, and often unselective, halogenation of picolinic acid itself. A logical and field-proven strategy begins with a precursor that allows for the regioselective introduction of the required substituents. The following workflow outlines a common approach starting from 6-Bromo-3-aminopicoline.

G cluster_0 Stage 1: Diazotization & Sandmeyer Reaction cluster_1 Stage 2: Oxidation cluster_2 Key Side Reaction A 6-Bromo-3-aminopicoline (Starting Material) B Diazonium Salt Intermediate [Ar-N₂⁺Cl⁻] A->B NaNO₂, aq. HCl 0-5 °C C 6-Bromo-3-chloropicoline B->C CuCl, heat (Sandmeyer Reaction) E 6-Bromo-3-hydroxypicoline B->E H₂O (nucleophile) (Undesired Hydrolysis) D This compound (Final Product) C->D KMnO₄ or K₂Cr₂O₇ Heat, acidic/basic conditions

Caption: Proposed two-stage synthetic workflow for this compound.

Section 2: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.

Question 1: My yield from the Sandmeyer reaction is low, and I'm isolating a significant amount of 6-Bromo-3-hydroxypicoline. What's going wrong?

Answer: This is a classic side reaction in the synthesis of aryl halides via the Sandmeyer reaction.[3][4] The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by water present in the reaction medium, leading to the formation of a phenol (or in this case, a hydroxypyridine) byproduct.[4]

  • Causality: The reaction pathway is a competition between the desired chloride ion (from CuCl) and the undesired water molecule attacking the diazonium salt. Higher temperatures can accelerate the undesired hydrolysis.

  • Solutions:

    • Strict Temperature Control: The initial diazotization step (formation of Ar-N₂⁺Cl⁻) must be performed at 0-5 °C. Temperatures above this range lead to premature decomposition of the diazonium salt.

    • Use of Concentrated Acid: Employing concentrated hydrochloric acid for the diazotization ensures a high concentration of chloride ions, which helps stabilize the diazonium salt and provides the necessary nucleophile for the subsequent Sandmeyer step.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the heated copper(I) chloride solution. This ensures the diazonium salt reacts as it is introduced, minimizing its residence time in solution where it can react with water.

    • Anhydrous Conditions: While the initial diazotization is aqueous, some "anhydrous" Sandmeyer modifications exist using reagents like tert-butyl nitrite and copper(II) chloride in an organic solvent like acetonitrile. This can significantly suppress the hydrolysis side reaction.

Question 2: I am attempting to directly halogenate a picoline derivative, but I'm getting a mixture of isomers and over-halogenated products. How can I improve regioselectivity?

Answer: Direct electrophilic halogenation of pyridine rings can be difficult to control. The pyridine nitrogen deactivates the ring towards electrophilic substitution, often requiring harsh conditions which in turn lead to a lack of selectivity and multiple additions.[5]

  • Causality: The directing effects of the substituents on the ring determine the position of incoming electrophiles. A carboxylate group is a meta-director, while amino or halo groups have different directing effects. Attempting to introduce two different halogens in separate steps without a strong directing group can easily result in a mixture of products.

  • Solutions:

    • Strategic Synthesis: The most reliable solution is to avoid direct halogenation in favor of a strategy that builds the molecule with the desired substitution pattern from the start, such as the Sandmeyer approach outlined in Section 1.[6] This method leverages the position of a pre-existing amino group to direct the introduction of the halogen.

    • Blocking Groups: In some synthetic strategies, a temporary "blocking group" can be used to prevent reaction at a certain position, which is then removed in a later step. However, this adds steps and complexity to the synthesis.

    • Lithiation/Halogenation: An alternative is directed ortho-metalation. If a suitable directing group is present on the ring, it can direct lithiation to an adjacent position. The resulting lithiated intermediate can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆ for chlorine or CBr₄ for bromine) to install the halogen with high regioselectivity.

Question 3: The oxidation of the methyl group on my 6-Bromo-3-chloropicoline is incomplete, leaving significant starting material even after prolonged reaction times.

Answer: The oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid can be sluggish.

  • Causality: The electron-withdrawing nature of the two halogen substituents and the pyridine nitrogen itself makes the methyl group less susceptible to oxidation compared to an alkyl group on a benzene ring. Strong oxidizing agents and forcing conditions are typically required.

  • Solutions:

    • Choice of Oxidant: Potassium permanganate (KMnO₄) in either basic or acidic solution, or potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid, are common choices.[7][8] Ensure the oxidant is used in sufficient stoichiometric excess (typically 3-4 equivalents).

    • Temperature and Time: These reactions often require elevated temperatures (reflux) for extended periods (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.

    • Phase Transfer Catalysis: If using KMnO₄ in a biphasic system, a phase transfer catalyst (e.g., a quaternary ammonium salt) can improve reaction rates by transporting the permanganate ion into the organic phase where the substrate resides.

    • Workup Procedure: The initial product of permanganate oxidation under basic conditions is the potassium salt of the carboxylic acid, which is water-soluble. Acidification of the filtered reaction mixture is required to precipitate the final picolinic acid product.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most critical factor for controlling side reactions in the Sandmeyer reaction?

Temperature is arguably the most critical parameter. The aryl diazonium salt is thermally unstable. Maintaining a low temperature (0-5 °C) during its formation and storage is essential to prevent its decomposition and reaction with water.[9]

FAQ 2: Can I introduce the bromine and chlorine atoms in a different order? For example, starting with 3-amino-6-chloropicoline and then performing a Sandmeyer bromination?

Yes, this is chemically feasible. The choice often comes down to the commercial availability and cost of the starting materials. The principles of the Sandmeyer reaction remain the same, substituting CuBr for CuCl to introduce the bromine atom.[9]

FAQ 3: Are there alternative methods to the Sandmeyer reaction for converting the amino group to a chlorine?

While the Sandmeyer reaction is the most common and robust method, other "Sandmeyer-type" reactions exist that may offer advantages in specific cases. For instance, using different copper salts or even other transition metals has been explored.[3] However, for introducing a chloro group, the classic CuCl-mediated reaction remains the industry standard for its reliability and cost-effectiveness.

FAQ 4: How can I confirm the final structure and purity of my this compound?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show the characteristic signals for the two aromatic protons on the pyridine ring. Their splitting pattern (coupling constants) will confirm their relative positions.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show six distinct signals for the carbons of the pyridine ring and the carboxyl group.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₆H₃BrClNO₂). The isotopic pattern will be highly characteristic due to the presence of both bromine and chlorine.

  • HPLC: Can be used to determine the purity of the final product by showing a single major peak and quantifying any impurities.

Section 4: Representative Experimental Protocol

The following is a representative, non-optimized protocol for the two-stage synthesis. Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of 6-Bromo-3-chloropicoline via Sandmeyer Reaction

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-Bromo-3-aminopicoline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 mL per gram of amine) and water. Cool the mixture to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Heat this solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from step 3 to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 6-Bromo-3-chloropicoline by column chromatography or distillation.

Stage 2: Oxidation to this compound

  • In a round-bottom flask, suspend the 6-Bromo-3-chloropicoline (1.0 eq) from Stage 1 in water.

  • Slowly add potassium permanganate (3.5 eq) in portions, as the reaction can be exothermic.

  • Heat the mixture to reflux (100 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct through a pad of celite, washing the filter cake with hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Stir the cold suspension for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.[]

Section 5: Data Summary

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Appearance
Target Product 6-bromo-3-chloropyridine-2-carboxylic acidC₆H₃BrClNO₂236.45White to off-white solid
Intermediate 6-bromo-3-chloro-2-methylpyridineC₆H₅BrClN206.47Not specified
Starting Material 6-bromo-2-methylpyridin-3-amineC₆H₇BrN₂187.04Not specified

Data sourced from commercial suppliers and chemical databases.[][11][12]

G cluster_main cluster_side main_path Desired Pathway A Diazonium Salt Ar-N₂⁺ B 6-Bromo-3-chloropicoline (Target Intermediate) A:f0->B:f0  + CuCl - N₂ C 6-Bromo-3-hydroxypicoline (Undesired Byproduct) A:f0->C:f0  + H₂O - N₂ - H⁺ side_path Side Reaction Pathway

Sources

Technical Support Center: Post-Synthesis Purification of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-3-chloropicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the post-synthesis workup and purification of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

FAQs and Troubleshooting Guides

Question 1: My initial purity of this compound after synthesis is lower than expected. What are the likely impurities?

Answer: Low purity after the initial synthesis is a common issue. The impurities largely depend on the synthetic route employed. However, based on typical syntheses of halogenated picolinic acids, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Isomeric Byproducts: Depending on the selectivity of your halogenation and functionalization steps, you may have isomers of the desired product. For instance, you might find isomers with different halogen substitution patterns on the pyridine ring.

  • Over-halogenated or Under-halogenated Species: The reaction may yield species with additional halogen atoms or lacking one of the required halogens.

  • Hydrolysis Byproducts: If your synthesis involves the hydrolysis of an ester or nitrile precursor, incomplete hydrolysis can be a source of impurity.[1]

  • Decarboxylated Byproducts: Picolinic acids can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in acidic solutions, leading to the formation of 2-bromo-5-chloropyridine.[2][3]

Question 2: I'm observing a persistent colored impurity in my this compound. How can I remove it?

Answer: Colored impurities are often highly conjugated organic molecules formed as minor byproducts during the synthesis. Activated charcoal is a highly effective and economical choice for removing such impurities.

Causality: Activated charcoal has a porous structure with a large surface area, allowing it to adsorb large, colored organic molecules through van der Waals forces.

  • Solvent Selection: Choose a suitable recrystallization solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% w/w of your compound).

  • Heating: Gently heat the mixture back to a boil for 5-10 minutes with stirring. Avoid vigorous boiling to prevent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated charcoal. This step is crucial and should be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature to form crystals. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure, decolorized product.

Question 3: My recrystallization of this compound resulted in a low yield. What are the common causes and how can I improve it?

Answer: Low recovery after recrystallization is a frequent challenge. Several factors can contribute to this issue:

  • Excess Solvent: Using too much solvent for recrystallization is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor even after cooling.

  • Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., the compound is still significantly soluble at low temperatures).

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose a portion of your product.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete.

Problem Cause Solution
Low Yield Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Inappropriate solvent.Perform small-scale solvent screening to find a solvent with high solubility at high temperatures and low solubility at low temperatures.
Premature crystallization.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-warmed before hot filtration.
Incomplete crystallization.Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
Question 4: I am struggling to achieve the desired purity (>99%) by recrystallization alone. What other purification techniques can I use?

Answer: When recrystallization is insufficient to achieve high purity, column chromatography is the next logical step. For an acidic compound like this compound, both normal-phase and reversed-phase chromatography can be effective.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (0.1-1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel. A typical starting gradient could be 10% ethyl acetate in hexanes, gradually increasing the polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Packing and Elution: Pack the column with silica gel in the initial mobile phase. Carefully load the adsorbed sample onto the top of the column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Workflows and Logical Relationships

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (e.g., HPLC, NMR) Recrystallization->Purity_Check1 High_Purity Pure Product (>99%) Purity_Check1->High_Purity Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Analysis (e.g., HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->High_Purity Purity OK

Caption: General workflow for the purification of this compound.

Impurity_Troubleshooting Start Low Purity Detected Identify Identify Impurity Type Start->Identify Colored Colored Impurities Identify->Colored Color Starting_Material Unreacted Starting Material Identify->Starting_Material Starting Material Peaks Isomers Isomeric Impurities Identify->Isomers Isomeric Peaks Charcoal Activated Charcoal Treatment Colored->Charcoal Recrystallization Optimize Recrystallization Starting_Material->Recrystallization Chromatography Column Chromatography Isomers->Chromatography

Caption: Decision tree for troubleshooting common impurity issues.

References

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
  • Brown, E. V., & Neil, R. J. (1965). The Decarboxylation of Picolinic Acid. The Journal of Organic Chemistry, 30(10), 3453-3455.
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2256. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Google Patents. (2012). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (2014). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.

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Validation & Comparative

Comparison of 6-Bromo-3-chloropicolinic acid with other halogenated picolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Analysis of 6-Bromo-3-chloropicolinic Acid and Other Halogenated Picolinic Acids

Introduction

The picolinic acid scaffold, a pyridine-2-carboxylic acid, represents a cornerstone in the development of synthetic auxin herbicides, a class of molecules that has been pivotal in modern agriculture for decades. The strategic placement of halogen atoms on this aromatic ring is a key element of molecular design, profoundly influencing the compound's physicochemical properties, biological activity, and overall performance. This guide offers a detailed comparative analysis of this compound against other prominent halogenated picolinic acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties, activities, and the subtle yet critical role of halogenation.

Halogenation is a powerful tool in medicinal and agrochemical chemistry, capable of modulating factors such as lipophilicity, metabolic stability, and binding interactions with target proteins.[1][2][3][4] By examining the similarities and differences between this compound and its well-studied analogues—Clopyralid, Aminopyralid, and Picloram—we can gain a deeper understanding of the structure-activity relationships that govern this important class of molecules. This guide will delve into their physicochemical characteristics, herbicidal efficacy, mode of action, and potential for applications beyond agriculture, supported by experimental data and protocols.

Molecular Overview of Key Halogenated Picolinic Acids

The herbicidal activity and selectivity of picolinic acids are largely dictated by the nature and position of substituents on the pyridine ring. The compounds discussed in this guide share the same core structure but differ in their halogen and amine substitutions.

  • This compound: The subject of this guide, featuring a bromine atom at the 6-position and a chlorine atom at the 3-position.[5][6]

  • Clopyralid (3,6-dichloropicolinic acid): A widely used herbicide with chlorine atoms at the 3 and 6-positions.[7][8]

  • Aminopyralid (4-amino-3,6-dichloropicolinic acid): Structurally similar to Clopyralid, but with the addition of an amino group at the 4-position, which enhances its herbicidal activity.

  • Picloram (4-amino-3,5,6-trichloropicolinic acid): A highly potent and persistent herbicide with three chlorine atoms and an amino group.

Comparative Physicochemical Properties

The environmental fate and biological activity of these compounds are heavily influenced by their physicochemical properties. Key parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and water solubility determine their mobility in soil, uptake by plants, and interaction with biological targets.[9]

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)Water Solubility
This compound C₆H₃BrClNO₂236.45[10]2.00 ± 0.25[5]2.4Data not available
Clopyralid C₆H₃Cl₂NO₂192.00[7]~2.31.30~1000 ppm; 7.85 g/L[7]
Aminopyralid C₆H₄Cl₂N₂O₂207.02Data not availableData not availableHigh water solubility
Picloram C₆H₃Cl₃N₂O₂241.46Data not availableData not available430 mg/L at 25°C

Note: Some values for this compound are predicted and have not been experimentally verified in the available literature.

Mechanism of Action: Synthetic Auxins

Halogenated picolinic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[11] They induce uncontrolled and disorganized cell division and elongation, leading to the death of susceptible plants, primarily broadleaf weeds.[11] This process is mediated by their binding to the TIR1/AFB family of auxin co-receptors.[12] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that drive the lethal physiological effects.[12] Notably, some picolinate herbicides show a preferential binding to specific members of the receptor family, such as AFB5, which can influence their herbicidal spectrum and efficacy.[11][12]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Picolinic Acid) Receptor TIR1/AFB Co-receptor Auxin->Receptor 1. Binds SCF_Complex SCF Complex Receptor->SCF_Complex 2. Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA 3. Tags for Degradation (Ubiquitination) ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes 4. Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response 5. Leads to caption Fig 1: Disruption of Auxin Signaling by Picolinic Acids

Caption: Disruption of Auxin Signaling by Picolinic Acids.

Comparative Herbicidal Activity and Structure-Activity Relationship (SAR)

The herbicidal efficacy of picolinic acids is highly dependent on the substitution pattern on the pyridine ring.

  • Clopyralid is effective against a range of broadleaf weeds, particularly those in the Asteraceae and Fabaceae families, but is not effective against grasses.[7][8]

  • Aminopyralid , with its 4-amino group, generally exhibits greater biological activity at lower use rates compared to Clopyralid.[13] Despite having lower absorption and translocation than Clopyralid in some species, its chemical structure is thought to provide greater activity at the target site.[13]

  • Picloram is known for its high potency and long residual activity in the soil, making it effective against deep-rooted perennial weeds and woody plants.[14]

Recent research into novel picolinic acid derivatives has further elucidated the structure-activity relationships (SAR) for this class of herbicides.[11][15] For instance, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has been shown to produce compounds with significantly higher herbicidal activity than Clopyralid.[11][12] These studies highlight that modifications at the 6-position can enhance binding affinity to the AFB5 auxin receptor.[12]

For This compound , based on SAR principles, the presence of halogens at both the 3- and 6-positions is consistent with known active structures. The larger size of the bromine atom at the 6-position compared to a chlorine atom may influence its binding affinity to the auxin receptor and its metabolic stability, though direct comparative studies are needed to confirm its specific herbicidal profile.

Caption: Key SAR Points for Picolinic Acid Herbicides.

Potential Pharmaceutical and Other Applications

While the primary application of halogenated picolinic acids is in agriculture, there is emerging interest in their potential in other fields. For This compound , it has been suggested as a potential starting material for developing compounds that can inhibit keratinocyte proliferation or act as bromodomain inhibitors.[16] However, detailed research supporting these applications is not yet widely available in the public domain. The pyridine carboxylic acid scaffold is a common feature in many pharmaceuticals, and halogenation is a well-established strategy in drug design to enhance efficacy and pharmacokinetic properties.[1][2][4][17]

Comparative Toxicology and Environmental Fate

A critical aspect of any agrochemical is its toxicological profile and environmental impact. Halogenated picolinic acids generally exhibit low acute toxicity to mammals but can have significant effects on non-target plants.[14]

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Environmental Persistence
This compound Data not availableData not availableData not available
Clopyralid >5000 mg/kg>2000 mg/kgCan persist in compost and soil[14]
Aminopyralid >5000 mg/kg>2000 mg/kgCan persist in compost and soil[14]
Picloram >5000 mg/kg>2000 mg/kgHigh persistence in soil[14]

One of the most significant environmental concerns with picolinic acid herbicides like Clopyralid, Aminopyralid, and Picloram is their persistence in soil and compost.[18][14] These compounds can remain active even after passing through the digestive tracts of animals that have consumed treated forage, leading to contamination of manure and compost, which can then damage sensitive crops when used as fertilizer.[14]

Experimental Protocols

Synthesis of a Halogenated Picolinic Acid Derivative

The following is a representative protocol for the synthesis of a halogenated picolinic acid, adapted from patent literature, which can be modified for the synthesis of this compound.[19][20]

Step 1: Halogenation of a Pyridine Precursor

  • To a solution of a suitable pyridine precursor (e.g., 2-methoxy-3-chloropyridine) in a suitable solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-bromosuccinimide) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the halogenated pyridine intermediate in a mixture of an alcohol (e.g., methanol) and water.

  • Add a base (e.g., sodium hydroxide) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the picolinic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow Start Pyridine Precursor Halogenation Step 1: Halogenation (e.g., with NBS) Start->Halogenation Intermediate Halogenated Pyridine Intermediate Halogenation->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Hydrolysis Step 2: Hydrolysis (e.g., NaOH, then HCl) Product Final Picolinic Acid Product Hydrolysis->Product Purification2 Purification (Filtration & Drying) Product->Purification2 Purification1->Hydrolysis caption Fig 3: General Synthesis Workflow for Halogenated Picolinic Acids

Caption: General Synthesis Workflow for Halogenated Picolinic Acids.

Herbicidal Activity Assay: Root Growth Inhibition

This protocol is based on methods commonly used to assess the herbicidal activity of auxin mimics.[11][15]

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds (e.g., this compound, Clopyralid) in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions with sterile water containing 0.1% agar to achieve the desired test concentrations.

  • Seed Plating: Surface-sterilize seeds of a susceptible indicator plant (e.g., Arabidopsis thaliana or a common weed species) and place them on sterile filter paper in a petri dish.

  • Application of Test Solutions: Add a defined volume of each test solution to the respective petri dishes. Include a solvent control and a positive control (a known herbicide).

  • Incubation: Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for a specified period (e.g., 7-14 days).

  • Data Collection and Analysis: After the incubation period, measure the root length of the seedlings. Calculate the percent inhibition of root growth for each treatment relative to the solvent control. Determine the IC50 value (the concentration that inhibits root growth by 50%) for each compound.

Herbicidal_Assay_Workflow Start Prepare Test Compound Stock Solutions Dilution Serial Dilution to Test Concentrations Start->Dilution Application Apply Test Solutions to Seeds Dilution->Application Plating Plate Surface-Sterilized Seeds in Petri Dishes Plating->Application Incubation Incubate under Controlled Conditions Application->Incubation Measurement Measure Seedling Root Length Incubation->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis Result Comparative Herbicidal Efficacy Data Analysis->Result caption Fig 4: Workflow for Root Growth Inhibition Assay

Caption: Workflow for Root Growth Inhibition Assay.

Conclusion

The comparative analysis of this compound with established halogenated picolinic acid herbicides underscores the critical role of the substitution pattern on the pyridine ring in defining the molecule's biological and physicochemical properties. While direct experimental data for this compound is limited in the public domain, structure-activity relationship principles suggest it possesses the key structural features required for auxin-like herbicidal activity. The presence of both bromine and chlorine at strategic positions likely confers significant biological activity.

Future research should focus on obtaining experimental data for this compound to validate its predicted properties and to directly compare its herbicidal efficacy against commercial standards. Furthermore, exploring its potential in pharmaceutical applications, such as in the development of bromodomain inhibitors or modulators of keratinocyte proliferation, could open new avenues for this versatile chemical scaffold. A deeper understanding of the binding interactions of variously halogenated picolinic acids with auxin co-receptors will continue to guide the rational design of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

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A Comparative Guide to the Biological Activity of 6-Bromo-3-chloropicolinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of 6-Bromo-3-chloropicolinic acid and its structurally related analogs. Picolinic acid, a pyridine derivative with a carboxyl group at the 2-position, serves as a versatile scaffold in medicinal and agricultural chemistry, giving rise to compounds with a wide array of functions including herbicidal, antifungal, antimicrobial, and neuroprotective effects.[1][2][3] This document delves into the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug and agrochemical development.

Structural Overview: The Picolinic Acid Scaffold

The biological activity of picolinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The parent compound for this guide, this compound, features halogen substitutions that are critical to its physicochemical properties and, consequently, its biological interactions.

Core Structure and Key Analogs:

Compound/Analog ClassCore Structure/ModificationPrimary Biological Activity
This compound Bromo group at C6, Chloro group at C3Reference Compound
Auxin-Mimic Herbicides Modifications at C6 with aryl-substituted pyrazolyl or indazolyl groups.[4][5][6]Herbicidal
Qi Site-Inhibiting Fungicides Complex macrocyclic or acyclic structures derived from the natural product UK-2A picolinamide.[7][8]Antifungal
Simple Picolinamide Derivatives Chloro, nitro, or hydroxy substitutions on the picolinamide backbone.[1]Antifungal/Antimicrobial

Comparative Biological Activity: A Tale of Two Targets

The functional diversification of picolinic acid analogs is best illustrated by comparing their two most prominent applications: as herbicides and fungicides. The specific substitutions on the picolinic acid core dictate the target organism and mechanism of action.

Herbicidal Activity: Synthetic Auxins

Many picolinic acid derivatives function as synthetic auxin herbicides. They mimic the plant hormone indole-3-acetic acid (IAA), leading to unregulated cell division and growth, which ultimately results in plant death. This mode of action is particularly effective against broadleaf weeds.[4][6]

Recent research has focused on introducing bulky aryl-substituted pyrazolyl or indazolyl groups at the 6-position of the picolinic acid ring. This modification has led to the discovery of potent herbicides with improved activity spectra and crop safety profiles.[5][6]

Comparative Herbicidal Efficacy Data:

CompoundTarget WeedActivity MetricResultReference
Compound V-7 (A 6-(5-aryl-pyrazolyl) analog)Arabidopsis thalianaIC50 (Root Growth)0.004 µM[6]
Halauxifen-methyl (Commercial Herbicide)Arabidopsis thalianaIC50 (Root Growth)0.18 µM[6]
Picloram (Commercial Herbicide)Arabidopsis thalianaIC50 (Root Growth)>12.5 µM[4]
Compound 5a (A 6-indazolyl analog)Brassica napusRoot Inhibition @ 10 µMSignificantly greater than Picloram[4]
Compound V-8 (A 6-(5-aryl-pyrazolyl) analog)Broadleaf WeedsPost-emergence @ 300 g/haBetter than Picloram[6]

Structure-Activity Relationship Insights: The data clearly indicates that replacing the halogen at the 6-position with complex heterocyclic systems like aryl-pyrazoles or indazoles dramatically enhances herbicidal potency. These modifications are thought to improve binding affinity to auxin co-receptors such as AFB5.[6]

Antifungal Activity: Respiratory Chain Inhibition

Picolinic acid derivatives, particularly in their amide form (picolinamides), have demonstrated significant antifungal properties.[1] A notable example is the natural product UK-2A, which inhibits mitochondrial respiration by targeting the Qi site of the cytochrome bc1 complex.[7] Synthetic analogs have been developed to optimize this activity for crop protection.[8]

The antifungal spectrum and potency are highly dependent on the substitution pattern. For instance, chloro-substituted picolinamides have shown superior activity against certain soil-borne fungi compared to nitro or hydroxy derivatives.[1]

Comparative Antifungal Efficacy Data:

Compound ClassTarget FungusActivity MetricResultReference
Chloro-substituted Picolinamides Rhizoctonia solaniED5029.08 µg/mL[1]
Chloro-substituted Picolinamides Alternaria alternataED5033.90 µg/mL[1]
UK-2A Analog (Compound 16) Zymoseptoria triticiQi Site Inhibition (IC50)1.55 nM[7]
UK-2A (Natural Product) Zymoseptoria triticiQi Site Inhibition (IC50)3.8 nM[7]

Structure-Activity Relationship Insights: For broad-spectrum antifungal activity, simple halogen substitutions on the picolinamide ring are effective.[1] However, for highly potent, targeted inhibition of the cytochrome bc1 complex, more complex structures that mimic the natural product UK-2A are required. These analogs show that the picolinic acid moiety is a crucial component that can be modified to enhance intrinsic activity and in-planta disease control.[7]

Key Experimental Protocols

To ensure reproducibility and accuracy in evaluating the biological activity of these compounds, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing herbicidal and antifungal activity.

Protocol: In Vitro Herbicidal Activity Screening (Seed Germination & Root Growth Assay)

This protocol is designed to assess the phytotoxicity of compounds by measuring their effect on seed germination and early seedling growth.[9][10][11]

Methodology:

  • Preparation of Test Solutions: Dissolve the test compounds (e.g., this compound and its analogs) in a suitable solvent like DMSO to create stock solutions (e.g., 10 mM). Prepare a series of dilutions in sterile distilled water or a minimal growth medium to achieve the final desired concentrations.

  • Seed Sterilization: Surface-sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, Lolium multiflorum) by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution, and finally rinsing 3-5 times with sterile distilled water.

  • Plating: Place sterilized seeds on sterile filter paper (Whatman No. 42) within Petri dishes. Moisten each filter paper with a specific volume (e.g., 1 mL) of the corresponding test solution or a control solution (containing the solvent at the same concentration).[10]

  • Incubation: Seal the Petri dishes with parafilm and place them in a controlled growth chamber (e.g., 25°C with a 16h light/8h dark cycle) for 7-10 days.

  • Data Collection and Analysis: After the incubation period, measure the germination rate (%), root length, and shoot length for each treatment. Calculate the percent inhibition relative to the negative control. Determine IC50 values (the concentration that causes 50% inhibition of growth) using dose-response curve analysis.

Herbicidal_Screening_Workflow A Prepare Compound Stock Solutions (DMSO) B Make Serial Dilutions in Growth Medium A->B E Add Test Solutions to Plates B->E C Surface Sterilize Target Weed Seeds D Plate Seeds on Filter Paper in Petri Dishes C->D D->E F Incubate in Growth Chamber E->F G Measure Root/Shoot Length Inhibition F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro herbicidal activity screening.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Methodology:

  • Inoculum Preparation: Culture the target fungal strain (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in the appropriate test broth (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Compound Plating: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Results can be confirmed by reading the absorbance at 600 nm with a plate reader.

Antifungal_Screening_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Wells with Fungal Suspension A->C B Perform 2-fold Serial Dilution of Compound in 96-Well Plate B->C D Incubate Plate (e.g., 35°C, 24-48h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

Caption: Workflow for antifungal MIC determination via broth microdilution.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms is crucial for rational drug design and optimization.

Auxin Herbicide Signaling Pathway

Picolinic acid herbicides act by hijacking the plant's natural auxin signaling pathway. They bind to TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors. This frees up Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to epinastic growth and plant death.[4][6]

Auxin_Pathway cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Repressed Herbicide Picolinic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Ub Ubiquitin TIR1_AFB->Ub Recruits E3 Ligase AuxIAA2 Aux/IAA Repressor TIR1_AFB->AuxIAA2 Binds to Aux/IAA Ub->AuxIAA2 Ubiquitination Proteasome 26S Proteasome ARF2 ARF Transcription Factor Gene2 Uncontrolled Gene Expression & Growth ARF2->Gene2 Activates AuxIAA2->Proteasome Degradation

Caption: Mechanism of action for auxin-mimic picolinic acid herbicides.

Fungicidal Mechanism: Qi Site Inhibition

Analogs of UK-2A act as potent fungicides by disrupting cellular respiration. They bind to the Qi (quinone-inner) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, halting ATP synthesis and leading to fungal cell death.[7]

ETC_Inhibition ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II ComplexII->Q QH2 Ubiquinol (QH2) Q->QH2 Reduction ComplexIII Complex III (Cytochrome bc1) QH2->ComplexIII e- transfer CytC Cytochrome c ComplexIII->CytC e- transfer ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Fungicide Picolinamide Fungicide (e.g., UK-2A analog) Fungicide->ComplexIII INHIBITS (at Qi site)

Caption: Inhibition of the mitochondrial electron transport chain by picolinamide fungicides.

Conclusion

The this compound scaffold is a remarkably versatile starting point for the development of potent, biologically active molecules. This guide demonstrates that strategic modifications to the picolinic acid ring system can dramatically alter the compound's target and efficacy.

  • For Herbicidal Activity: The most promising path for innovation lies in the substitution at the 6-position with complex heterocyclic moieties, such as aryl-pyrazoles. This strategy has yielded compounds with significantly greater potency than established commercial herbicides.[6]

  • For Antifungal Activity: While simple halogen substitutions provide broad-spectrum activity, the development of highly potent, specific inhibitors of the mitochondrial respiratory chain requires more complex structures inspired by natural products like UK-2A.[1][7]

Future research should focus on leveraging these structure-activity relationship insights to design next-generation herbicides and fungicides with improved efficacy, selectivity, and environmental safety profiles. The protocols and mechanistic diagrams provided herein serve as a foundational resource for any research program aimed at exploring the vast potential of this chemical class.

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  • Feng, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1403. [Link]

Sources

A Guide to the Spectroscopic Validation of 6-Bromo-3-chloropicolinic Acid: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of specialized reagents is a foundational requirement for experimental validity and regulatory compliance. 6-Bromo-3-chloropicolinic acid (CAS 1060815-76-0), a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science.[1][2] However, despite its commercial availability, a comprehensive, publicly accessible set of experimental spectroscopic data for this compound is notably scarce.

This guide addresses this critical gap not by presenting pre-existing data, but by providing a robust framework for validation. We will first establish a detailed predicted spectroscopic profile for this compound based on fundamental principles and data from analogous structures. We will then compare this predicted profile with the known characteristics of two structurally related, commercially available alternatives. Finally, we will provide standardized, field-proven protocols for acquiring the necessary data to perform this validation in your own laboratory.

Part 1: Predicted Spectroscopic Profile of this compound

The structure of this compound dictates a unique spectroscopic fingerprint. Understanding the expected data is the first step in confirming the identity and purity of an experimental sample.

Molecular Structure and Key Features

The molecule contains a pyridine ring, a carboxylic acid, a bromine atom, and a chlorine atom. Each of these features imparts distinct and predictable characteristics to the spectroscopic data.

Caption: Predicted molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is arguably the most definitive technique for this molecule due to the unique isotopic signatures of its halogen atoms.

  • Predicted Molecular Ion (M⁺): The nominal molecular weight is 236.45 g/mol .[1] The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br), is approximately 234.9035 Da.[3]

  • Key Isotopic Pattern: The presence of one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) and one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will create a highly characteristic cluster of peaks for the molecular ion.[2] The expected pattern would be:

    • M⁺ (m/z ~234.9): Contains ³⁵Cl and ⁷⁹Br. This will be a major peak.

    • M+2 (m/z ~236.9): Contains either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. This peak should be the most abundant in the cluster, approximately 1.3 times the height of the M⁺ peak.

    • M+4 (m/z ~238.9): Contains ³⁷Cl and ⁸¹Br. This peak should be prominent, with an intensity of roughly one-third that of the M⁺ peak.

This M/M+2/M+4 pattern is a nearly irrefutable fingerprint for a compound containing one chlorine and one bromine atom.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The pyridine ring has two remaining protons. Their chemical environment is influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid, and the halogens.

  • Predicted Signals: Two signals are expected in the aromatic region (δ 7.0-9.0 ppm).

    • H-5: This proton is ortho to the bromine at C-6 and meta to the chlorine at C-3. It is expected to appear as a doublet.

    • H-4: This proton is meta to the bromine at C-6 and ortho to the chlorine at C-3. It is also expected to appear as a doublet.

  • Causality of Shifts: Protons on a pyridine ring are typically deshielded (appear at a higher ppm) compared to benzene due to the electronegativity of the nitrogen atom.[4] The electron-withdrawing nature of the halogens and the carboxylic acid will further shift these protons downfield. The H-4 proton, being ortho to the chloro group, may be slightly more deshielded than H-5. The coupling constant (³J) between these two protons should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridine ring. The carboxylic acid proton (-COOH) will likely appear as a very broad singlet far downfield (>10 ppm), especially in a solvent like DMSO-d₆.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Six distinct carbon signals are predicted.

  • Predicted Signals:

    • Carboxylic Carbon (C=O): Expected to be the most downfield signal, typically in the δ 160-170 ppm range.

    • Pyridine Ring Carbons (C2-C6): These five carbons will appear in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the electronegative nitrogen (C2, C6) and the halogens (C3, C6) will be the most deshielded (further downfield).[5][6] Specifically, C2 (bearing the carboxyl group), C3 (bearing the chloro group), and C6 (bearing the bromo group) are expected at the lower end of this range, while C4 and C5 will be further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functional group.

  • Key Absorptions:

    • O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1] This broadness is a key identifying feature.

    • C=O Stretch: A very strong, sharp absorption should appear in the 1730-1680 cm⁻¹ region, corresponding to the carbonyl stretch of the carboxylic acid.[7]

    • C-O Stretch & O-H Bend: A medium intensity C-O stretching band should be visible between 1320-1210 cm⁻¹, and an O-H bend may appear as a broad peak around 900 cm⁻¹.

    • Aromatic C-H & C=C/C=N Stretches: Weaker absorptions for aromatic C-H stretching will be seen just above 3000 cm⁻¹, with ring stretching vibrations (C=C, C=N) appearing in the 1600-1400 cm⁻¹ fingerprint region.

Part 2: Comparative Analysis with Structural Alternatives

To put the predicted data into context, we compare it with two logical alternatives where one functional group is swapped. This comparison highlights how subtle structural changes produce significant spectroscopic differences, reinforcing the principles of validation.

CompoundThis compound (Target)3,6-Dichloropicolinic acid (Alternative 1)6-Bromo-3-methylpicolinic acid (Alternative 2)
Structure Br at C-6, Cl at C-3Cl at C-6, Cl at C-3Br at C-6, CH₃ at C-3
CAS Number 1060815-76-0[1]1702-17-6[8]1211516-18-5[9]
Mol. Weight 236.45 g/mol [1]192.00 g/mol [8]216.03 g/mol [10]
MS (M⁺) Pattern M/M+2/M+4 (~100:130:30) due to Br+ClM/M+2/M+4 (~100:65:10) due to 2xCl M/M+2 (~1:1) due to 1xBr
¹H NMR Two aromatic doubletsTwo aromatic doublets, likely shifted relative to targetTwo aromatic doublets + one methyl singlet (~2.5 ppm)
¹³C NMR ~5 aromatic signals + 1 COOH signalSignals will show different chemical shifts due to Cl vs Br electronegativitySignals will show different shifts due to electron-donating CH₃ vs electron-withdrawing Cl
IR (Key Diff.) N/AN/AWill show additional C-H stretching/bending for the methyl group (~2950 cm⁻¹, ~1380 cm⁻¹)

Analysis of Differences:

  • Alternative 1 (3,6-Dichloropicolinic acid): Replacing bromine with chlorine significantly alters the mass spectrum. The isotopic pattern for two chlorine atoms is distinct from the bromine/chlorine pattern.[8] This provides a clear point of differentiation.

  • Alternative 2 (6-Bromo-3-methylpicolinic acid): Replacing the electronegative chlorine with an electron-donating methyl group is a dramatic change. It introduces a new, sharp singlet in the ¹H NMR spectrum and removes the characteristic isotopic signature of chlorine in the mass spectrum, leaving only the ~1:1 M/M+2 pattern of a single bromine.[9][10]

Part 3: Experimental Protocols for Structural Validation

The following are standardized methodologies for acquiring high-quality spectroscopic data for novel or uncharacterized small molecules like this compound.

Workflow for Spectroscopic Validation

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion prep Weigh ~5-10 mg of This compound nmr ¹H & ¹³C NMR (in DMSO-d₆) prep->nmr dissolve/prepare ms High-Resolution MS (ESI+/- mode) prep->ms dissolve/prepare ir FT-IR (ATR or KBr pellet) prep->ir dissolve/prepare analysis Compare experimental data to predicted profile and alternative compounds nmr->analysis ms->analysis ir->analysis conclusion Structure Validated / Rejected analysis->conclusion

Caption: Standard workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon backbone of the molecule.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and to allow for the observation of the exchangeable acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Objective: To determine the exact mass and confirm the elemental composition via the isotopic pattern.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via electrospray ionization (ESI).

    • Acquire spectra in both positive and negative ion modes. Causality: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. The carboxylic acid can be observed as [M-H]⁻ in negative mode or potentially [M+H]⁺ in positive mode.

    • Analyze the resulting spectrum, paying close attention to the m/z value of the molecular ion and the relative abundances of the M⁺, M+2, and M+4 peaks. Compare this pattern to the theoretical distribution for C₆H₃BrClNO₂.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Ensure the sample is dry.

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Alternatively, for transmission mode, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Analyze the spectrum for the characteristic broad O-H, sharp C=O, and other key functional group absorptions.

Conclusion

References

  • BenchChem. (2025).
  • AA Blocks. (n.d.). 1060815-76-0 | MFCD13185795 | this compound. [Link]
  • Chemsrc. (2025). 3,6-Dichloropicolinic acid | CAS#:1702-17-6. [Link]
  • Pharmaffiliates. (n.d.). CAS No : 1060815-76-0 | Product Name : 6-​Bromo-​3-​chloropicolinic Acid. [Link]
  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Dichloropicolinic acid. [Link]
  • PubChemLite. (n.d.). This compound (C6H3BrClNO2). [Link]
  • Wikipedia. (n.d.). Clopyralid. [Link]
  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. [Link]
  • MySkinRecipes. (n.d.). 6-Bromo-3-methylpicolinic acid. [Link]
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid. [Link]
  • PubChem. (n.d.). Clopyralid. [Link]
  • University of Hertfordshire. (n.d.). Clopyralid. [Link]
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Link]
  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. [Link]
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]
  • Wikimedia Commons. (2014, May 31). File:3,6-dichloropicolinic acid 200.svg. [Link]
  • ResearchGate. (2025). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]
  • The Royal Society of Chemistry. (n.d.).

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Bromo-3-chloropicolinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

6-Bromo-3-chloropicolinic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a halogenated pyridine ring with a carboxylic acid moiety, makes it a versatile intermediate for creating complex molecular architectures. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to a range of process-related impurities. The presence of these impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, robust analytical methods for validating the purity of synthesized this compound are not just a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind the method development, provide detailed experimental protocols, and present comparative data to aid researchers in selecting and implementing the most suitable approach for their needs. Our discussion is grounded in the principles of scientific integrity and follows the validation framework outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Understanding the Impurity Profile: A Synthesis-Based Approach

To develop a robust purity testing method, one must first understand the potential impurities that may arise during the synthesis of this compound. While multiple synthetic routes are possible, a common approach involves the multi-step transformation of a readily available pyridine derivative. A plausible synthetic pathway is outlined below to inform our discussion of potential impurities.

Hypothetical Synthesis of this compound

A likely synthetic route starts with 2-amino-5-bromopyridine, which undergoes a Sandmeyer reaction to introduce the chloro group at the 3-position, followed by the introduction and subsequent oxidation of a methyl group at the 2-position to form the carboxylic acid.

Step 1: Diazotization and Sandmeyer Reaction. 2-amino-5-bromopyridine is treated with a nitrite source in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with a chloride source, such as copper(I) chloride, to yield 5-bromo-2-chloropyridine.[3][4]

Step 2: Introduction of a Methyl Group. The resulting 5-bromo-2-chloropyridine can then be subjected to a cross-coupling reaction to introduce a methyl group at a specific position, or a more classical approach might involve the generation of an organometallic reagent followed by reaction with a methylating agent to eventually yield 6-bromo-3-chloro-2-methylpyridine.

Step 3: Oxidation. The final step involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid, yielding the desired this compound.

Potential Process-Related Impurities

Based on this synthetic pathway, we can anticipate several potential impurities:

  • Unreacted Starting Materials:

    • Impurity A: 2-amino-5-bromopyridine

    • Impurity B: 6-bromo-3-chloro-2-methylpyridine

  • Intermediates:

    • Impurity C: 5-bromo-2-chloropyridine

  • Regioisomers and By-products:

    • Impurity D: 5-Bromo-3-chloropicolinic acid (isomer from incomplete or alternative reactions)

    • Impurity E: 6-Bromo-picolinic acid (lacking the chloro group)

    • Impurity F: 3-Chloro-picolinic acid (lacking the bromo group)

  • Over-oxidation or Degradation Products:

    • Impurities arising from harsh oxidation conditions.

The analytical challenge, therefore, is to develop an HPLC method with sufficient selectivity to separate the active pharmaceutical ingredient (API) from this diverse array of structurally similar compounds.

Comparative HPLC Methodologies for Purity Validation

We will now compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The choice of two different stationary phases and mobile phase conditions is deliberate, offering a comparative perspective on selectivity and performance.

Method 1: The Workhorse - C18 with Acidic Mobile Phase

This method utilizes a traditional C18 column, the most common stationary phase in RP-HPLC, with a simple acidic mobile phase. The low pH ensures that the carboxylic acid group of the analyte and related acidic impurities are protonated, leading to better retention and peak shape.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of potential impurities (if available as standards) to confirm peak identification and resolution.

The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the picolinic acid derivatives. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the less polar halogenated intermediates. The use of formic acid as a mobile phase modifier is ideal for mass spectrometry (MS) compatibility, should further characterization of unknown peaks be necessary. This method is expected to be robust and provide good initial separation for most of the anticipated impurities.

Method 2: Alternative Selectivity - Phenyl-Hexyl with a Buffered Mobile Phase

This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte and impurities, leading to different elution patterns. A buffered mobile phase at a slightly higher pH (e.g., pH 3.0) can further modulate the retention behavior of the acidic compounds.

Instrumentation:

  • Same as Method 1.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 15% B5-20 min: 15-70% B20-25 min: 70% B25-26 min: 70-15% B26-30 min: 15% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Same as Method 1.

The phenyl-hexyl column introduces a different separation mechanism, which can be advantageous for resolving closely eluting isomers that may co-elute on a C18 column. The π-π interactions can enhance the separation of aromatic compounds with subtle differences in their electronic structure. The phosphate buffer provides better pH control compared to a simple acid modifier, which can lead to more reproducible retention times. This method is particularly useful as an orthogonal method to confirm the purity results obtained from the C18 method and to resolve any co-eluting peaks.

Data Presentation and Comparison

To objectively compare the performance of these two methods, we will evaluate key chromatographic parameters as defined by ICH guidelines.[1][2] The following table presents hypothetical, yet realistic, data for the separation of this compound from its potential impurities.

Table 1: Comparative Chromatographic Performance

CompoundMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (min) Resolution (Rs)
Impurity A4.2-
Impurity F8.55.1
Impurity E9.82.3
This compound 12.1 -
Impurity D12.51.6
Impurity C15.86.2
Impurity B18.34.5

Analysis of Comparative Data:

  • Resolution: Method 2 shows a better resolution (Rs = 2.1) between the main peak and the critical isomeric impurity (Impurity D) compared to Method 1 (Rs = 1.6). An Rs value of ≥ 2.0 is generally desired for baseline separation.

  • Selectivity: The elution order of some impurities differs between the two methods, highlighting the different selectivity of the stationary phases. This is a key advantage of using orthogonal methods.

  • Analysis Time: Both methods have comparable analysis times.

Method Validation: A Self-Validating System

A cornerstone of good laboratory practice is the validation of analytical methods to ensure they are fit for their intended purpose.[5][6] The validation of these HPLC methods should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the separation of the main peak from all potential impurities and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies

To establish the stability-indicating nature of the chosen HPLC method, forced degradation studies are essential.[7][8] The synthesized this compound should be subjected to stress conditions such as:

  • Acidic hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Basic hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidative degradation: (e.g., 3% H2O2 at room temperature)

  • Thermal degradation: (e.g., solid sample at 105 °C)

  • Photolytic degradation: (e.g., exposure to UV light)

The chosen HPLC method must be able to separate the main peak from any degradation products formed under these conditions, thus proving its specificity.

Visualizing the Workflow

Clear visualization of experimental workflows is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Define Analyte\n(this compound\n& Impurities) Define Analyte (this compound & Impurities) Select Column\n(C18 vs Phenyl-Hexyl) Select Column (C18 vs Phenyl-Hexyl) Define Analyte\n(this compound\n& Impurities)->Select Column\n(C18 vs Phenyl-Hexyl) Optimize Mobile Phase\n(pH, Organic Modifier) Optimize Mobile Phase (pH, Organic Modifier) Select Column\n(C18 vs Phenyl-Hexyl)->Optimize Mobile Phase\n(pH, Organic Modifier) Develop Gradient\n(Resolution & Time) Develop Gradient (Resolution & Time) Optimize Mobile Phase\n(pH, Organic Modifier)->Develop Gradient\n(Resolution & Time) Specificity\n(Forced Degradation) Specificity (Forced Degradation) Develop Gradient\n(Resolution & Time)->Specificity\n(Forced Degradation) Linearity & Range Linearity & Range Specificity\n(Forced Degradation)->Linearity & Range Accuracy\n(Recovery) Accuracy (Recovery) Linearity & Range->Accuracy\n(Recovery) Precision\n(Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy\n(Recovery)->Precision\n(Repeatability & Intermediate) LOD & LOQ LOD & LOQ Precision\n(Repeatability & Intermediate)->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness

Caption: HPLC Method Development and Validation Workflow.

Impurity_Identification_Logic Synthesized Batch Synthesized Batch HPLC Analysis HPLC Analysis Synthesized Batch->HPLC Analysis Purity > 99.5%? Purity > 99.5%? HPLC Analysis->Purity > 99.5%? Identify Unknown Peaks Identify Unknown Peaks Purity > 99.5%?->Identify Unknown Peaks No Release Batch Release Batch Purity > 99.5%?->Release Batch Yes LC-MS Analysis LC-MS Analysis Identify Unknown Peaks->LC-MS Analysis Characterize Structure Characterize Structure LC-MS Analysis->Characterize Structure Investigate & Remediate Investigate & Remediate Characterize Structure->Investigate & Remediate

Sources

A Comparative Analysis of Synthetic Routes to 6-Bromo-3-chloropicolinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-3-chloropicolinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a versatile scaffold for further chemical modifications, making the efficient and scalable synthesis of this compound a topic of considerable interest to the scientific community. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations, potential challenges, and experimental details associated with each approach. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and cost considerations.

Strategic Overview of Synthetic Approaches

The synthesis of this compound can be broadly approached from two distinct strategic directions:

  • Late-Stage Carboxylation: This strategy involves the initial construction of the 6-bromo-3-chloropyridine core, followed by the introduction of the carboxylic acid functionality at the 2-position. A prominent example of this approach is the oxidation of a precursor such as 6-bromo-3-chloro-2-methylpyridine.

  • Pyridine Ring Functionalization: This approach commences with a pre-existing picolinic acid scaffold, which is then subjected to sequential halogenation reactions to introduce the chloro and bromo substituents at the desired positions.

This guide will delve into the specifics of these two primary routes, presenting a detailed analysis of their respective advantages and disadvantages, supported by plausible experimental protocols and comparative data.

Route 1: Oxidation of 6-Bromo-3-chloro-2-methylpyridine

This synthetic pathway is predicated on the availability of the key intermediate, 6-bromo-3-chloro-2-methylpyridine. The synthesis of this precursor, followed by its oxidation, constitutes the two main stages of this route.

Synthesis of the 6-Bromo-3-chloro-2-methylpyridine Intermediate

A plausible method for the synthesis of 6-bromo-3-chloro-2-methylpyridine involves a multi-step sequence starting from a commercially available aminopyridine derivative. A representative synthesis is outlined below, drawing parallels from the synthesis of the isomeric 3-bromo-2-chloro-6-methylpyridine.[1]

Step 1a: Sandmeyer Reaction to Introduce the Chloro Group

The initial step involves the conversion of an amino group to a chloro group via the Sandmeyer reaction.[2][3][4][5][6] Starting with 2-amino-6-bromo-3-methylpyridine, the diazonium salt is formed and subsequently displaced by a chloride ion.

Step 1b: Halogenation

An alternative to the Sandmeyer reaction on a pre-brominated precursor is the direct halogenation of a suitable methylpyridine. For instance, the bromination of 2-chloro-3-methylpyridine could be explored, although achieving the desired regioselectivity for bromination at the 6-position would be a critical challenge.

Step 2: Oxidation of the Methyl Group

The oxidation of the 2-methyl group to a carboxylic acid is a well-established transformation for picoline derivatives.[7] Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) and nitric acid.[8][9][10]

dot

Caption: Workflow for the synthesis of this compound via the oxidation route.

Experimental Protocol: Oxidation of 6-Bromo-3-chloro-2-methylpyridine with Potassium Permanganate

Disclaimer: This is a plausible, generalized protocol and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 6-bromo-3-chloro-2-methylpyridine (1.0 eq.) in water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, 2.0-3.0 eq.) portion-wise to the suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction progression.[7]

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Isolation of Product: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Halogenation of Picolinic Acid Precursors

This approach leverages a commercially available or readily synthesized picolinic acid derivative and introduces the halogen substituents in a stepwise manner. The key challenge in this route is achieving the desired regioselectivity during the halogenation steps. The directing effects of the substituents on the pyridine ring play a critical role.[11][12][13] The pyridine nitrogen and the carboxylic acid group are deactivating and generally meta-directing towards electrophilic substitution, while the halogen already on the ring is deactivating but ortho,para-directing.[11][12]

Sub-route 2a: Bromination of 3-Chloropicolinic Acid

This sub-route involves the bromination of 3-chloropicolinic acid. The chloro group at the 3-position would direct an incoming electrophile (bromine) to the ortho (position 2 or 4) and para (position 5) positions. However, the carboxylic acid at the 2-position and the pyridine nitrogen are strongly deactivating, making electrophilic substitution challenging.

Sub-route 2b: Chlorination of 6-Bromopicolinic Acid

In this alternative, 6-bromopicolinic acid is subjected to chlorination. The bromo group at the 6-position is ortho,para-directing, favoring substitution at positions 5 and 3. The deactivating nature of the carboxylic acid group and the pyridine nitrogen remains a significant factor.

dot

Caption: Workflows for the synthesis of this compound via halogenation routes.

Experimental Protocol: Plausible Regioselective Halogenation

Disclaimer: This is a hypothetical protocol based on general principles of electrophilic aromatic substitution on deactivated rings and requires significant experimental validation.

  • Reaction Setup: In a flask protected from moisture, dissolve the starting picolinic acid derivative (e.g., 6-bromopicolinic acid, 1.0 eq.) in a suitable solvent such as fuming sulfuric acid or a mixture of sulfuric acid and nitric acid.

  • Addition of Halogenating Agent: Cool the solution in an ice bath and slowly add the halogenating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas). The reaction may require a catalyst, such as a Lewis acid (e.g., FeCl₃ or AlCl₃), to proceed on the deactivated ring.

  • Reaction Conditions: The reaction may require elevated temperatures and prolonged reaction times due to the deactivated nature of the pyridine ring. Monitor the reaction progress by HPLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Isolation and Purification: Extract the product with an organic solvent. The desired regioisomer will likely be part of a mixture of isomers, requiring careful purification by column chromatography or fractional crystallization.

Comparative Analysis

FeatureRoute 1: Oxidation of 2-MethylpyridineRoute 2: Halogenation of Picolinic Acid
Plausibility & Reliability High. Oxidation of picolines is a well-established reaction. Synthesis of the precursor is likely achievable.Moderate to Low. Regioselectivity is a major challenge due to the deactivated ring and competing directing effects.
Number of Steps Potentially longer if the precursor synthesis is complex.Potentially shorter if the starting picolinic acid is readily available.
Yield & Purity Potentially higher overall yield and purity, as the final oxidation step is often high-yielding.Likely lower yields due to the formation of multiple regioisomers, requiring extensive purification.
Scalability Generally more scalable, as oxidation reactions are common in industrial processes.Challenging to scale due to potential for complex product mixtures and difficult purifications.
Cost-Effectiveness Dependent on the cost of the starting aminomethylpyridine.Dependent on the cost of the starting halopicolinic acid and the efficiency of the separation of isomers.
Safety & Environmental Use of strong oxidizing agents like KMnO₄ requires careful handling and waste disposal.Use of strong acids (e.g., fuming sulfuric acid) and potentially hazardous halogenating agents.

Conclusion and Recommendations

Based on the analysis of plausible synthetic strategies, Route 1, the oxidation of 6-bromo-3-chloro-2-methylpyridine, appears to be the more promising and reliable approach for the synthesis of this compound. While this route may involve a greater number of synthetic steps to prepare the key intermediate, the final oxidation step is likely to be more robust and higher-yielding than the challenging regioselective halogenation required in Route 2.

The success of Route 2 is heavily contingent on overcoming the significant hurdle of regioselectivity on a deactivated pyridine ring. Extensive reaction optimization and sophisticated purification techniques would be necessary to isolate the desired product in acceptable yields and purity.

For researchers embarking on the synthesis of this compound, it is recommended to first focus on establishing a reliable synthesis of the 6-bromo-3-chloro-2-methylpyridine intermediate. Once this precursor is in hand, its oxidation should provide a more direct and efficient path to the target molecule.

References

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A Strategic Guide to Isosteric Replacement of 6-Bromo-3-chloropicolinic Acid for Novel Herbicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel herbicides, 6-bromo-3-chloropicolinic acid represents a valuable scaffold. Its inherent herbicidal activity, characteristic of the picolinic acid class of synthetic auxins, makes it a compelling starting point for optimization.[1][2][3][4][5][6][7][8] However, the carboxylic acid moiety, while crucial for its biological activity, can present challenges in terms of physicochemical properties and metabolic stability. Isosteric replacement of the carboxylic acid group offers a proven strategy to modulate these properties, potentially leading to compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel intellectual property.[9][10][11]

This guide provides a comparative framework for the strategic isosteric replacement of the carboxylic acid in this compound. We will delve into the rationale behind selecting key isosteres—tetrazole, N-acylsulfonamide, and hydroxamic acid—and provide a blueprint for their synthesis and evaluation. While direct comparative experimental data for isosteres of this compound is not extensively available in the public domain, this guide synthesizes established principles of isosterism with the known biology of picolinic acid herbicides to empower researchers in their discovery efforts.

The Picolinic Acid Core: A Foundation for Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[1][3][4][5][6][7][8] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plant species.[8][12] The carboxylic acid group is a key pharmacophoric element, responsible for the interaction with the auxin signaling pathway components, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins.[2][3] Structure-activity relationship (SAR) studies on various picolinic acid analogs have demonstrated that modifications to the pyridine ring can significantly impact herbicidal potency and spectrum.[1][3][4][5][6][7]

Isosteric Replacement: A Strategy for Optimization

The principle of isosteric replacement involves substituting a functional group with another that possesses similar steric and electronic properties, with the goal of retaining or enhancing biological activity while improving other characteristics.[9][10][11] For carboxylic acids, this strategy is often employed to address issues such as metabolic instability (e.g., formation of reactive acyl glucuronides), poor membrane permeability, and to fine-tune acidity (pKa).[10]

Below, we compare three prominent carboxylic acid isosteres and their potential impact when applied to the this compound scaffold.

Comparative Overview of Carboxylic Acid Isosteres
IsostereKey Physicochemical PropertiesPotential AdvantagesPotential Disadvantages
Carboxylic Acid (Parent) pKa ≈ 2-4Established activity, well-understood SAR.Metabolic liability (acyl glucuronidation), potential for high polarity.[10]
Tetrazole pKa ≈ 4.5-5.5; generally more lipophilic than carboxylic acids.[9]Metabolically more stable than carboxylic acids, resistant to acyl glucuronidation. Can form similar hydrogen bond interactions.Can still be metabolized (N-glucuronidation). May have reduced membrane permeability despite higher lipophilicity due to strong hydrogen bonding with water.[9]
N-Acylsulfonamide pKa ≈ 3-5; can be tuned by modifying the sulfonamide substituent.[13]Closely mimics the pKa of carboxylic acids. Offers multiple points for further chemical modification.[13]Can be synthetically more challenging than other isosteres.
Hydroxamic Acid pKa ≈ 8-9 (less acidic).Can act as a metal chelator, which may introduce novel biological activities.Generally less acidic than carboxylic acids, which may impact binding to the target. Can be metabolically labile (hydrolysis to the carboxylic acid).[10]

Experimental Workflow for Isosteric Replacement Studies

A systematic approach is crucial for evaluating the potential of isosteric replacements. The following workflow outlines the key steps from synthesis to biological evaluation.

workflow Experimental Workflow for Isosteric Replacement cluster_evaluation Evaluation start This compound nitrile 6-Bromo-3-chloropicolinonitrile start->nitrile Dehydration acylsulfonamide N-(6-Bromo-3-chloropicolinoyl)sulfonamide start->acylsulfonamide Activation and Reaction with Sulfonamide hydroxamic_acid 6-Bromo-3-chloro-N-hydroxypicolinamide start->hydroxamic_acid physchem Physicochemical Profiling (pKa, logD, Solubility) start->physchem tetrazole 5-(6-Bromo-3-chloro-2-pyridyl)tetrazole nitrile->tetrazole [2+3] Cycloaddition with Azide tetrazole->physchem acylsulfonamide->physchem hydroxamic_acid->physchem herbicidal_assay Herbicidal Activity Assays (in vitro and greenhouse) physchem->herbicidal_assay sar_analysis Structure-Activity Relationship (SAR) Analysis herbicidal_assay->sar_analysis

Caption: A generalized workflow for the synthesis and evaluation of carboxylic acid isosteres of this compound.

Detailed Experimental Protocols

Synthesis of 5-(6-Bromo-3-chloro-2-pyridyl)tetrazole

The synthesis of tetrazoles from nitriles via a [2+3] cycloaddition reaction with an azide salt is a well-established and versatile method.[14]

Step 1: Synthesis of 6-Bromo-3-chloropicolinonitrile

  • To a solution of 6-bromo-3-chloropicolinamide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) (1.1-1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-3-chloropicolinonitrile.[15]

Step 2: Cycloaddition to form the Tetrazole

  • Dissolve 6-bromo-3-chloropicolinonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5-2.0 eq) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.0-1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the tetrazole.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography.

Herbicidal Activity Evaluation

In Vitro Assay: Arabidopsis thaliana Root Growth Inhibition

This assay provides a rapid and quantitative measure of a compound's intrinsic herbicidal activity.

  • Prepare stock solutions of the test compounds (this compound and its isosteres) in DMSO.

  • Prepare a series of dilutions in sterile water or a suitable buffer to achieve the desired final concentrations.

  • Sterilize seeds of Arabidopsis thaliana (ecotype Columbia-0) and plate them on Murashige and Skoog (MS) agar plates containing the test compounds at various concentrations.

  • Include a solvent control (DMSO) and a positive control (a commercial herbicide like picloram).

  • Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

  • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the concentration required for 50% inhibition of root growth (IC₅₀) for each compound.[1][3][4][5][6][7]

Greenhouse Assay: Post-emergence Herbicidal Efficacy

This assay evaluates the performance of the compounds on whole plants.

  • Grow various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots in a greenhouse.

  • At a specific growth stage (e.g., 2-4 leaf stage), apply the test compounds as a foliar spray at different application rates (g/ha).

  • Include a vehicle control and a commercial standard in the experiment.

  • Assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0-100%).

Anticipated Outcomes and Structure-Activity Relationships

Based on the known properties of the isosteres, we can hypothesize the following outcomes:

  • Tetrazole analogue: We anticipate that the tetrazole isostere will exhibit significant herbicidal activity, as its pKa is similar to that of the parent carboxylic acid, allowing for analogous interactions with the target protein. Its increased metabolic stability could translate to improved performance in whole-plant assays.

  • N-Acylsulfonamide analogue: This isostere is also expected to be highly active, given that its acidity can be finely tuned to match that of the parent compound. The additional substitution on the sulfonamide nitrogen provides an avenue for further optimization of properties like solubility and lipophilicity.

  • Hydroxamic acid analogue: Due to its higher pKa, the hydroxamic acid isostere may show reduced herbicidal activity if the anionic form is critical for binding. However, it could also exhibit a different mode of action due to its metal-chelating properties, which would be an interesting avenue for investigation.

The following diagram illustrates the logical relationship between the isosteric replacement and the anticipated impact on key properties.

sar Isosteric Replacement Strategy cluster_isosteres Isosteric Replacements cluster_properties Modulated Properties parent This compound tetrazole Tetrazole parent->tetrazole Replace COOH acylsulfonamide N-Acylsulfonamide parent->acylsulfonamide Replace COOH hydroxamic_acid Hydroxamic Acid parent->hydroxamic_acid Replace COOH pka Acidity (pKa) tetrazole->pka Slightly higher logd Lipophilicity (logD) tetrazole->logd Increased metabolism Metabolic Stability tetrazole->metabolism Increased activity Herbicidal Activity tetrazole->activity Potentially similar/improved acylsulfonamide->pka Similar acylsulfonamide->logd Tunable acylsulfonamide->metabolism Improved acylsulfonamide->activity Potentially similar/improved hydroxamic_acid->pka Significantly higher hydroxamic_acid->logd Variable hydroxamic_acid->metabolism Potentially decreased hydroxamic_acid->activity Potentially altered

Caption: A diagram illustrating the strategic rationale for isosteric replacement of the carboxylic acid in this compound and the expected modulation of key properties.

Conclusion

The isosteric replacement of the carboxylic acid group in this compound is a promising strategy for the development of novel herbicides with potentially superior properties. While this guide provides a theoretical and practical framework based on established principles, the empirical validation through synthesis and rigorous biological testing is paramount. The exploration of tetrazole, N-acylsulfonamide, and hydroxamic acid isosteres offers distinct opportunities to modulate the physicochemical and pharmacokinetic profiles of this herbicidally active scaffold. The experimental protocols and strategic considerations outlined herein are intended to serve as a valuable resource for researchers embarking on such an optimization campaign, ultimately contributing to the discovery of the next generation of effective and safe crop protection agents.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Bromo-3-chloropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity. Off-target effects are a primary driver of drug attrition, leading to unforeseen toxicities or diminished efficacy.[1] This guide provides a comprehensive framework for the systematic cross-reactivity profiling of 6-Bromo-3-chloropicolinic acid derivatives, a scaffold of growing interest in medicinal chemistry.[2][3]

Due to the limited availability of public cross-reactivity data for this specific class of compounds, this document will establish the essential methodologies and data interpretation standards required for such an analysis. We will use the well-understood context of kinase inhibitors to illustrate these principles, as picolinic acid derivatives are frequently explored for this target class.[4][5]

The Rationale: Why Proactive Profiling is Non-Negotiable

The this compound core is a versatile starting point for synthesizing compounds with diverse biological activities.[6][7][8] However, this structural novelty also brings uncertainty. Proactively profiling for cross-reactivity is not merely a box-checking exercise; it is a foundational component of a robust drug discovery program. It allows for:

  • Early De-risking: Identifying problematic off-target interactions before significant resources are invested.

  • Informed Structure-Activity Relationship (SAR): Guiding medicinal chemistry efforts to optimize selectivity alongside potency.

  • Mechanism of Action (MoA) Elucidation: Ensuring the observed cellular phenotype is a result of on-target activity, not a confounding off-target effect.[9]

  • Prediction of Potential Toxicities: Highlighting interactions with proteins known to be associated with adverse events.

Our approach is a tiered, multi-faceted strategy that begins with broad, cost-effective computational methods and progresses to highly specific, biologically relevant cellular and proteomic assays.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, stepwise approach ensures that resources are allocated efficiently, with each tier of analysis informing the next. This workflow is designed to build a comprehensive selectivity profile for each derivative.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Unbiased Proteome-Wide Profiling cluster_4 Decision Point A Derivative Library Design B Computational Off-Target Prediction (Similarity & ML Models) A->B Virtual Screening C Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) B->C Prioritize Compounds & Predict Potential Hits D Dose-Response (IC50) Determination for 'Hits' (>70% Inhibition) C->D Identify Primary Off-Targets E Cellular Thermal Shift Assay (CETSA) for On-Target and Key Off-Targets D->E Validate in a Biologically Relevant Context F Cell-Based Pathway Analysis (e.g., Phospho-Flow, Western Blot) E->F Confirm Functional Consequence of Binding G Chemoproteomics (e.g., CITe-Id) for Covalent/Reactive Derivatives F->G Advanced Characterization for Lead Candidates H Selectivity Profile Acceptable? G->H I Advance to Further Preclinical Studies H->I Yes J Return to Medicinal Chemistry for Optimization H->J No

Figure 1: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Assessment & Prioritization

Causality: Before synthesizing a large array of derivatives, computational tools can predict potential liabilities. This allows for the early filtering of promiscuous scaffolds and helps design a more focused and cost-effective wet-lab screening strategy.

Methodology: A combination of artificial intelligence/machine learning (AI/ML) and chemical similarity-based methods is employed to predict potential off-target interactions.[10] These computational approaches leverage vast databases of known compound-protein interactions.[1]

  • 2D/3D Chemical Similarity: Compares the derivative's structure to a library of compounds with known off-target activities.

  • Machine Learning Models: Use algorithms trained on extensive datasets to predict interactions based on learned structural features.[11][12]

  • Pharmacophore Modeling: Identifies the spatial arrangement of features necessary for binding to various protein targets.

Output: A prioritized list of derivatives for synthesis and a list of predicted off-targets to ensure are included in subsequent biochemical screens.

Tier 2: In Vitro Biochemical Screening

Causality: This is the first experimental validation of the in silico predictions. A broad biochemical screen provides quantitative data on interactions with a large, diverse panel of purified proteins, typically kinases. This is the most efficient way to identify primary off-targets.[13]

Experimental Protocol: High-Throughput Kinase Panel Screen

  • Compound Preparation: Solubilize test derivatives (e.g., Derivative A, B, C) in 100% DMSO to create 10 mM stock solutions.

  • Assay Concentration: Perform a primary screen at a single, high concentration (e.g., 1 µM) against a panel of over 400 purified human kinases. This concentration is chosen to maximize the detection of even weak interactions.

  • Assay Format: Utilize a validated assay platform, such as differential scanning fluorimetry (DSF) which measures inhibitor binding via protein thermal stabilization, or a radiometric assay that directly measures enzymatic activity.[14]

  • Data Acquisition: Measure the percent inhibition (% Inhibition) for each derivative against every kinase in the panel relative to a vehicle control (DMSO).

  • Hit Identification: Flag any kinase where inhibition exceeds a defined threshold (typically >70%) as a "hit" for that compound.

  • IC₅₀ Determination: For all identified hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency for both the intended target and any off-targets.

Data Presentation:

The results should be summarized in clear, comparative tables.

Table 1: Illustrative Single-Point Screen Data (% Inhibition at 1 µM)

Kinase Target Derivative A Derivative B Derivative C
On-Target (e.g., CDK2) 98% 99% 95%
Off-Target 1 (SRC) 12% 8% 65%
Off-Target 2 (VEGFR2) 88% 15% 22%
Off-Target 3 (p38α) 5% 4% 3%
Off-Target 4 (ROCK1) 75% 68% 71%

| Off-Target 5 (GSK3β) | 9% | 11% | 14% |

Table 2: Illustrative IC₅₀ Values (nM) for Confirmed Hits

Kinase Target Derivative A Derivative B Derivative C
On-Target (CDK2) 15 10 50
Off-Target (VEGFR2) 85 >10,000 >10,000
Off-Target (ROCK1) 550 780 620

| Off-Target (SRC) | >10,000 | >10,000 | 450 |

Interpretation: From this illustrative data, Derivative B emerges as the most selective compound, exhibiting potent on-target activity with minimal off-target interactions. Derivative A shows significant off-target activity against VEGFR2, while Derivative C is less potent on-target and has a liability against SRC.

Tier 3: Cellular Target Engagement

Causality: A compound's activity against a purified enzyme does not guarantee its engagement with that target within the complex milieu of a living cell. Cellular target engagement assays are crucial to confirm that the compound can permeate the cell membrane, reach its target, and bind to it in a native environment.[15]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][17]

  • Cell Treatment: Incubate intact cells with the derivative at various concentrations.

  • Thermal Challenge: Heat the cell lysates across a temperature gradient.

  • Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot or mass spectrometry.[18]

  • Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[19][20]

This method provides direct evidence of target binding in a physiological context and can be used to validate both on-target and critical off-target interactions identified in Tier 2.

Tier 4: Unbiased Proteome-Wide Profiling

Causality: For lead candidates, especially those with reactive moieties designed for covalent inhibition, an unbiased approach is necessary to discover unexpected off-targets across the entire proteome.

Methodology: Chemoproteomics

Techniques like Covalent Inhibitor Target-site Identification (CITe-Id) utilize a tagged version of the inhibitor to pull down its binding partners from a cell lysate.[21][22][23] Mass spectrometry is then used to identify all interacting proteins.[24][25] This provides a comprehensive, unbiased view of the compound's interactome, revealing targets that may be missed by panel-based screens.[26]

Decision Making & Next Steps

The comprehensive data gathered from this tiered approach enables an informed decision on the path forward for each derivative.

G Start Biochemical IC50 Data (On-Target vs. Off-Target) Decision1 Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) Start->Decision1 Proceed Selectivity > 100-fold (Generally Acceptable) Decision1->Proceed High Selectivity Evaluate Selectivity 10 to 100-fold (Requires Evaluation) Decision1->Evaluate Moderate Selectivity Optimize Selectivity < 10-fold (Requires Optimization) Decision1->Optimize Low Selectivity Validate Proceed with Cellular Target Engagement (CETSA) to confirm profile Proceed->Validate Decision2 Is the off-target known to cause toxicity or is it in a related pathway? Evaluate->Decision2 Decision2->Optimize Yes Decision2->Validate No

Figure 2: A decision-making framework based on selectivity data.

A selectivity ratio of >100-fold between the on-target and any off-target is a common benchmark for a high-quality chemical probe. However, this is not a rigid rule. If an off-target is hit with moderate selectivity (e.g., 30-fold), but is known to be implicated in toxicity, that compound may be a poorer candidate than one with a 15-fold selectivity against a benign off-target.[4][27] This framework, combining quantitative data with biological context, is essential for selecting the most promising this compound derivatives for further development.

References

  • Zhang, J. et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link][21][22][23]
  • Yang, Y. et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link][24]
  • Zhang, J. et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]
  • Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link][19][20]
  • D'Arcy, N. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link][16]
  • Wang, E. et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link][25]
  • Al-Amin, R. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link][18]
  • Abohawya, R. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules. [Link][10]
  • Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link][17]
  • Klaeger, S. et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]
  • Ventura, A. C. et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link][4]
  • Broek, D. & Verheijen, M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
  • Zhang, J. et al. (2018).
  • Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Cornella, M. et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link][26]
  • Lin, A. et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • van der Worp, H. B. et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link][13]
  • Filippakopoulos, P. et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. [Link][14]
  • Milletti, F. & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][15]
  • Tanimura, S. & Takeda, K. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link][27]
  • Oligonucleotide Therapeutics Society. (2024).
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  • Vasile, R. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link][2]
  • Wang, Y. et al. (2017). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Request PDF. [Link][3]
  • Ghorbani-Choghamarani, A. et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Ghorbani-Choghamarani, A. et al. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
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A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study with 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical walkthrough for conducting comparative molecular docking studies, using 6-Bromo-3-chloropicolinic acid as our candidate ligand. We will move beyond a simple list of steps to explore the scientific rationale behind each decision, ensuring a robust and reproducible computational experiment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to probe protein-ligand interactions and generate initial hypotheses for drug discovery programs.

Introduction: The "Why" and "How" of Molecular Docking

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[1][2] In essence, it simulates the "docking" of a ligand into a protein's binding site, calculating a score that estimates the strength of the interaction. This technique is instrumental in the early stages of drug discovery for virtual screening of large compound libraries and for understanding potential mechanisms of action before committing to costly and time-consuming wet-lab experiments.[3][4]

Our subject molecule, this compound, is a derivative of picolinic acid. Picolinic acid and its analogues have demonstrated a wide range of biological activities and are versatile scaffolds in medicinal chemistry, capable of forming stable complexes with various metal ions and serving as key components in potential therapeutics.[5][6] Given its chemical structure, it may have applications in developing inhibitors for targets like bromodomains or certain kinases.[7][8][9]

This guide will compare the docking performance of this compound against three distinct and therapeutically relevant protein targets:

  • Bromodomain-containing protein 4 (BRD4): A key epigenetic reader involved in transcriptional regulation, making it a major target in cancer and inflammation.

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is implicated in various cancers.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A well-established target in oncology, particularly for non-small cell lung cancer.

By comparing the binding predictions across these diverse targets, we can generate initial hypotheses about the compound's potential selectivity and mechanism of action.

The Computational Workflow: A Validating System

A successful docking experiment relies on meticulous preparation of both the ligand and the protein targets. The following protocol is designed as a self-validating system, where each step builds a foundation of quality for the next, ensuring the final results are as reliable as possible. We will utilize the widely-accepted and open-source software suite of AutoDock Vina, alongside visualization tools like PyMOL and Discovery Studio.[3][10]

Below is a visualization of the complete experimental workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Comparison Ligand_Prep Ligand Preparation (this compound) - Fetch 2D structure (PubChem) - Generate 3D conformer - Energy Minimize - Save as PDBQT Docking Run Docking Simulation (AutoDock Vina) - Configure parameters (exhaustiveness) - Execute docking calculation Ligand_Prep->Docking Target_Select Target Protein Selection - Identify relevant targets (BRD4, c-Met, EGFR) - Select high-resolution crystal structures (PDB) Protein_Prep Protein Preparation - Remove water, co-ligands, ions - Add polar hydrogens - Assign Kollman charges - Save as PDBQT Target_Select->Protein_Prep Grid_Box Grid Box Definition - Identify binding pocket - Define simulation space (center and size) Protein_Prep->Grid_Box Grid_Box->Docking Results Analyze Docking Output - Extract binding affinity (kcal/mol) - Examine binding poses (RMSD) Docking->Results Visualize Visualize Interactions (PyMOL / Discovery Studio) - Identify H-bonds, hydrophobic contacts - Map interacting residues Results->Visualize Compare Comparative Analysis - Tabulate results for all targets - Hypothesize selectivity and efficacy Visualize->Compare

Caption: The molecular docking workflow from preparation to comparative analysis.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule in a format suitable for the docking software.

  • Obtain Ligand Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem.[11] The SMILES string (C1=C(C(=NC(=C1)Br)C(=O)O)Cl) is a common starting point.

  • Generate 3D Coordinates: Use a tool like Open Babel or the online converter provided by the RCSB PDB to convert the 2D structure into a 3D format (e.g., SDF or PDB).[12][13] It is crucial to generate a reasonable 3D conformation as this will be the starting point for the docking search.

  • Prepare for Docking:

    • Load the 3D structure into AutoDockTools (ADT).[14]

    • The software will automatically detect the root of the molecule and define rotatable bonds, which is critical for exploring conformational flexibility during the simulation.

    • Save the final prepared ligand in the PDBQT format (ligand.pdbqt). This format includes atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[15]

Target Protein Preparation Protocol

Protein preparation aims to clean the crystal structure obtained from the Protein Data Bank (PDB) and make it ready for docking.[16][17] Errors at this stage can lead to failed simulations or inaccurate results.

  • Select and Download Protein Structures: Choose high-resolution (<2.5 Å) crystal structures from the RCSB PDB.[12] It is highly advantageous to select structures that are co-crystallized with a known inhibitor, as this helps validate the location of the binding site. For this guide, we select:

    • BRD4: PDB ID: 5F5Z

    • c-Met: PDB ID: 3V4I

    • EGFR: PDB ID: 2J6M

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[18][19]

    • Remove all non-essential molecules. This includes water molecules, ions, and any co-solvents or co-crystallized ligands.[20] The rationale is to create a clean binding site, as the scoring functions in most standard docking programs do not explicitly handle the displacement of water.

    • If the protein is a multimer, retain only the single chain that contains the active site of interest.

  • Prepare the Receptor in AutoDockTools:

    • Load the cleaned PDB file into ADT.

    • Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correctly defining hydrogen bonds.[21]

    • Compute Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). This is crucial for calculating electrostatic interactions between the protein and the ligand.[22]

    • Save as PDBQT: Save the prepared protein as a PDBQT file (protein.pdbqt), which, like the ligand file, contains the necessary information for Vina.[23]

Molecular Docking and Analysis Protocol

This phase involves defining the search space and running the simulation.

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared protein loaded, open the "Grid Box" tool.[14]

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[22]

    • Expert Tip: If you used a PDB structure with a co-crystallized ligand, the easiest way to center the grid is on the geometric center of that original ligand. This ensures your search is focused on the known active site.

    • Record the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[10]

  • Configure AutoDock Vina:

    • Create a configuration text file (e.g., conf.txt). This file tells Vina where to find the input files and how to run the simulation.[15] It should contain the paths to your protein.pdbqt and ligand.pdbqt files, as well as the grid box coordinates and dimensions recorded in the previous step.

  • Run the Simulation:

    • Execute AutoDock Vina from the command line, pointing it to your configuration file. Vina will perform the docking calculation and generate an output file containing the predicted binding poses and their corresponding scores.[10]

  • Analyze the Results:

    • The primary output is the binding affinity , reported in kcal/mol.[24] This value represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[25][26]

    • Vina provides multiple binding poses, ranked by their affinity scores. The top-ranked pose is the most likely binding conformation according to the scoring function.

    • Use a visualization program (PyMOL, Discovery Studio) to inspect the top-ranked pose. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues.[25][27]

Comparative Results and Discussion

The docking simulations provide quantitative and qualitative data to compare the binding of this compound to our selected targets. The following table summarizes hypothetical results to illustrate how such data should be presented and interpreted.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
BRD4 5F5Z-8.7ASN140 (H-bond), TRP81 (pi-pi stacking), PRO82
c-Met Kinase 3V4I-7.5MET1160 (H-bond), TYR1230 (H-bond), ALA1221
EGFR Kinase 2J6M-7.1MET793 (H-bond), LEU718, VAL726
Discussion of (Hypothetical) Findings

Based on this illustrative data, this compound shows the highest predicted binding affinity for the bromodomain BRD4 (-8.7 kcal/mol).[24][27] This suggests a potentially stronger interaction compared to the two kinase targets. The interaction with BRD4 is stabilized by a critical hydrogen bond with the conserved asparagine (ASN140) and a pi-pi stacking interaction with a tryptophan residue (TRP81), both of which are hallmark interactions for many known BRD4 inhibitors.

The predicted affinities for c-Met (-7.5 kcal/mol) and EGFR (-7.1 kcal/mol) are less favorable but still suggest a moderate interaction. In both kinase targets, the binding is predicted to be anchored by hydrogen bonds to the "hinge region" of the kinase domain (MET1160 in c-Met and MET793 in EGFR), a common binding motif for kinase inhibitors.

The difference in binding scores suggests that this compound may exhibit selectivity for BRD4 over these two kinases. This hypothesis, generated purely from computational data, provides a clear direction for subsequent experimental validation. For example, one could prioritize enzymatic assays for BRD4 inhibition before testing against a broader kinase panel.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded workflow for conducting comparative molecular docking studies. By meticulously preparing the ligand and protein targets and rationally defining the simulation parameters, we can generate valuable insights into the potential biological activity of small molecules like this compound.

Our hypothetical results point towards a promising interaction with the epigenetic target BRD4, suggesting a potential avenue for development. It is critical to remember that molecular docking is a predictive tool; its results are not a substitute for experimental validation but rather a powerful method to guide it.[2] The next logical steps would involve in vitro binding or enzymatic assays to confirm the predicted affinities and selectivity, followed by structural biology studies (e.g., X-ray crystallography) to verify the predicted binding mode.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB.
  • Forli, S., & Olson, A. J. (2012). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 7(6), 1137-1152.
  • Jagtap, S., et al. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Delivery & Therapeutics, 15(6).
  • Wikipedia. (2024). Protein Data Bank.
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  • Soundariya, M., et al. (n.d.). Molecular Docking: A Computational Approach to Predict Protein-Ligand Interactions and Accelerating Drug Discovery. International Journal of Pharmaceutical Sciences.
  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina. YouTube.
  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Sanket's Bioinformatics Classroom. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube.
  • FARHAN HAQ JAHANGIRI. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
  • University of Barcelona. (n.d.). Molecular Docking Tutorial.
  • Omixium. (2025). Molecular Docking Using AutoDock Vina. YouTube.
  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate.
  • The Drug Discovery Initiative. (2025). How to Interpret Docking Scores with Precision. YouTube.
  • TrendBioTech. (2022). Protein Preparation for Molecular Docking. YouTube.
  • University of Cambridge. (n.d.). Preparing the protein and ligand for docking.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube.
  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.
  • RCSB PDB. (n.d.). Homepage.
  • RCSB PDB. (n.d.). Homepage.
  • University of Massachusetts. (n.d.). Introduction to Protein Data Bank Format.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloropicolinic acid.
  • PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid.
  • Oriental Journal of Chemistry. (2015). A Study of Metal Complexes of 2 – Picolinic Acid.
  • Cresset software. (2020). How to Interpret Your Docking Scores. YouTube.
  • PubChem. (n.d.). Methyl 3-bromo-6-chloropicolinate.
  • Carrera, V., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 29(13), 3048.
  • Wang, S., et al. (2016). Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. Bioorganic & medicinal chemistry letters, 26(4), 1239–1245.
  • Al-Warhi, T., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1641–1667.
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  • MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 6-Bromo-3-chloropicolinic acid, a halogenated pyridine derivative, is not merely a procedural task but a critical component of responsible laboratory management and environmental stewardship. This guide provides an in-depth operational plan for its disposal, grounded in regulatory standards and field-proven safety practices, to ensure the protection of personnel and compliance with environmental regulations.

Core Principle: Hazard-Based Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the material's hazards. This compound is not a benign substance; its chemical structure and toxicological profile necessitate its classification as a hazardous waste stream.

Toxicological Profile: The primary hazard associated with this compound is acute oral toxicity. Safety Data Sheets (SDS) consistently classify it as "Harmful if swallowed"[1]. Furthermore, related halogenated picolinic acids are known to cause serious skin and eye irritation and may lead to respiratory irritation[2][3]. The absence of comprehensive environmental fate data for this specific molecule requires us to adopt a conservative approach, assuming potential harm to aquatic life[4].

Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates pyridine and its derivatives as hazardous waste. Pyridine itself is listed as a RCRA hazardous waste with the code U196[5]. Due to its structure as a halogenated pyridine, this compound falls under stringent federal regulations. Specifically, 40 CFR § 721.8675 mandates specific disposal methods for halogenated pyridines and sets a very low concentration limit of 0.2 ppb for any potential release to water, underscoring the need to prevent entry into sewer systems[6].

Hazard & Regulatory Summary
GHS Hazard Classifications Acute Toxicity, Oral (Category 3 or 4)[1] Skin Irritation (Warning)[2] Serious Eye Irritation (Warning)[2] Respiratory Irritation (Warning)[2]
Primary Route of Exposure Ingestion, Inhalation (of dust), Skin/Eye Contact[1][7]
U.S. EPA RCRA Code (Parent) U196 (Pyridine)[5]
EPA Regulation (Class) 40 CFR § 721.8675 (Halogenated pyridines)[6]

Pre-Disposal Operations: Safety and Containment

Proper disposal begins at the point of waste generation. Adherence to strict handling and containment protocols is non-negotiable to prevent accidental exposure and environmental release.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling both the pure compound and its waste. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace[1].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory and institutional policies[1][8].

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to NIOSH or EN 166 standards[7].

  • Skin and Body Protection: A complete lab coat or chemical-resistant suit is required to protect against skin contact[1].

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid the formation and inhalation of dusts or aerosols[1][3]. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level cartridge respirator should be used[1][7].

Waste Collection and Segregation

The causality behind waste segregation is the prevention of dangerous chemical reactions within a waste container.

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. If possible, collect waste in the original container[9].

  • Labeling: Immediately label the container with a hazardous waste tag before any waste is added. The label must include the full chemical name ("this compound"), concentration, and the start date of accumulation[9]. Do not use abbreviations.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and some metals[4][10].

  • Containment: Keep the waste container sealed at all times except when adding waste. It should be stored in a designated satellite accumulation area with secondary containment to capture any potential leaks[9].

Approved Disposal Pathway

Discharge of this compound into drains or disposal in regular trash is strictly prohibited[1][7]. The only acceptable method is through a licensed and approved waste disposal company.

The Disposal Workflow:

  • Accumulation: Collect waste as described in Section 2.2.

  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[9].

  • Professional Disposal: The licensed disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method of Destruction: At the TSDF, the material will be disposed of via methods approved for halogenated organic compounds. The EPA suggests "chemical destruction" as a primary method, which typically involves high-temperature incineration with flue gas scrubbing to neutralize acidic gases (like HBr and HCl) generated during combustion[6][7]. This ensures the complete breakdown of the molecule into less harmful components.

Disposal Decision Workflow

cluster_0 At the Bench cluster_1 Waste Containment cluster_2 Disposal Pathway gen Waste Generation (this compound) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe spill Accidental Spill Occurs gen->spill hood Handle in Fume Hood ppe->hood container Select & Label Waste Container hood->container segregate Segregate from Incompatibles container->segregate store Store in Secondary Containment segregate->store contact Contact EHS for Pickup store->contact transport Licensed Vendor Transport contact->transport destroy High-Temperature Incineration (Chemical Destruction) transport->destroy spill_response Follow Spill Protocol (See Section 4) spill->spill_response spill_response->container Dispose of contaminated materials

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill Management

Accidental releases must be managed promptly and safely to mitigate exposure risks.

Protocol for Minor Spills (in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading. Do not use water, as the environmental impact is unknown and it could spread contamination[1].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry earth.

  • Collection: Carefully sweep or scoop up the absorbed material without creating dust[1][8]. Use non-sparking tools if a flammable solvent is present.

  • Disposal: Place the contaminated absorbent and cleaning materials into the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

References

  • 2-picolinic acid Safety D
  • 6-Bromo-4-chloropicolinic acid PubChem Entry.
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. (2025). U.S. Environmental Protection Agency. [Link]
  • Pyridine - Substance Details. (n.d.). U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]
  • ToxFAQs for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

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Navigating the Safe Handling of 6-Bromo-3-chloropicolinic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 6-Bromo-3-chloropicolinic acid. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Understanding the Hazard: Why Specific PPE is Crucial

This compound (C₆H₃BrClNO₂) is a halogenated pyridine derivative with a molecular weight of 236.45 g/mol .[1] While specific toxicological data for this compound is limited, its classification as "Acute Toxicity 3, Oral" with the signal word "Danger" underscores the need for stringent safety measures.[1] The presence of bromine and chlorine on the aromatic ring suggests that it should be handled with the same caution as other halogenated aromatic compounds, which can pose risks of skin and eye irritation, and potential toxicity upon ingestion or inhalation of dust.[2][3]

The primary routes of exposure when handling the solid form are inhalation of dust particles and dermal contact. Therefore, the selection of PPE is directly driven by the need to create an effective barrier against these hazards.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with detailed explanations of the rationale behind each selection.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a significant risk of splashing.Protects the eyes from airborne dust particles and accidental splashes of any solutions containing the compound. A face shield offers a broader barrier of protection for the entire face.
Hand Protection Double-gloving with 8 mil nitrile gloves for handling the solid. For extended contact or when in solution, use Viton® or Silver Shield®/4H® (laminate) gloves.Nitrile gloves offer good splash resistance for incidental contact with the solid.[3] However, halogenated hydrocarbons and aromatic compounds can degrade nitrile over time.[2] For more rigorous applications, Viton® provides excellent resistance to aromatic and chlorinated solvents,[4][5] and laminate gloves offer very broad chemical resistance.
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contact of the chemical with skin and personal clothing. An apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved N95 respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.This compound is a solid that can form dust. Inhaling fine particles can be a primary route of exposure.
Foot Protection Closed-toe shoes, preferably made of a non-porous material.Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Gather all necessary materials and PPE Donning Don PPE in the correct sequence Prep->Donning Ensure proper fit Weighing Weigh the solid in a chemical fume hood Donning->Weighing Proceed to handling Dissolving If dissolving, add solid slowly to the solvent Weighing->Dissolving If applicable Decon Decontaminate work surfaces and equipment Weighing->Decon Dissolving->Decon Waste Dispose of waste in a labeled, sealed container Decon->Waste Doffing Doff PPE in the correct sequence Waste->Doffing After handling is complete Wash Wash hands thoroughly Doffing->Wash

Caption: Safe handling workflow for this compound.

Donning PPE: A Deliberate Sequence

Following a specific order when putting on PPE minimizes the risk of contamination.

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If you are working with the powder outside of a fume hood, now is the time to put on your N95 respirator.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash risk exists, add a face shield.

  • Gloves: Don your inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

  • Gloves: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids touching the outside of the gloves with your bare hands.

  • Lab Coat: Remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and/or safety glasses/goggles.

  • Respirator (if worn): Remove your respirator without touching the front.

  • Final Hand Wash: Wash your hands again with soap and water.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Spills

For a small spill of solid this compound:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

For a large spill, evacuate the area and contact your institution's emergency response team.

Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: If the compound has been dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container designated for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • Cole-Parmer. (n.d.). Viton® Chemical Compatibility Chart.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • The University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS.
  • George Washington University. (n.d.). PPE: Donning & Doffing. Office of Research Safety.
  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety.
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

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